N-Methylfulleropyrrolidine
Description
Properties
InChI |
InChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDVSOOZTZTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C9C6=C6C%14=C9C9=C%15C(=C%13C9=C%107)C7=C%12C9=C%10C7=C7C%15=C%14C%12=C7C7=C%10C%10=C%13C9=C%11C9=C4C8=C2C(=C%139)C2=C%10C7=C4C%12=C6C5=C4C32C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methylfulleropyrrolidine via the Prato Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Methylfulleropyrrolidine, a functionalized fullerene derivative with significant potential in materials science and drug development. The core of this synthesis is the Prato reaction, a powerful and versatile method for the functionalization of fullerenes. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key characterization data. Furthermore, it explores the potential applications of this compound in drug development, illustrating its interaction with relevant biological signaling pathways.
Introduction to the Prato Reaction
The Prato reaction is a classic example of a 1,3-dipolar cycloaddition of an azomethine ylide to an olefin. In the context of fullerene chemistry, this reaction is widely employed for the functionalization of C60 fullerenes and carbon nanotubes.[1][2] The synthesis of this compound involves the reaction of buckminsterfullerene (B74262) (C60) with an azomethine ylide generated in situ from the condensation of N-methylglycine (sarcosine) and paraformaldehyde.[1][3] This reaction typically proceeds by heating the reactants at reflux in a suitable solvent, such as toluene (B28343), and results in the formation of a pyrrolidine (B122466) ring fused to the fullerene cage.[1][2] The Prato reaction is known for its efficiency, with reported yields for this compound synthesis being as high as 82% based on the conversion of C60.[1][2]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via the Prato reaction follows a well-established mechanistic pathway. The key steps are the in situ generation of the azomethine ylide and its subsequent cycloaddition to the fullerene. A general workflow for the synthesis and purification is also outlined below.
Caption: Mechanism of the Prato Reaction for this compound Synthesis.
Caption: General Experimental Workflow for this compound Synthesis.
Detailed Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound. The quantities and conditions are based on typical procedures reported for Prato reactions on C60.[1][4]
Materials:
-
Buckminsterfullerene (C60)
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Toluene (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Eluent for column chromatography (e.g., toluene/hexane (B92381) mixture)[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add C60 (1 eq), sarcosine (10 eq), and paraformaldehyde (10 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration of C60 (e.g., 1 mg/mL).
-
Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove any unreacted sarcosine and paraformaldehyde.
-
Wash the filtered solid with toluene.
-
Combine the filtrate and the toluene washings and evaporate the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.[4][5] A typical eluent system is a gradient of hexane in toluene.[4]
-
Collect the fractions containing the desired product (typically a colored solution).
-
Evaporate the solvent from the collected fractions to yield pure this compound as a solid.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference(s) |
| Reaction Yield | ||
| Yield (based on C60) | up to 82% | [1][2] |
| Physical Properties | ||
| Molecular Formula | C72H7N | |
| Molecular Weight | 853.8 g/mol | |
| Appearance | Brown to black solid |
| Spectroscopic Data (Representative for a Fulleropyrrolidine Derivative) | ||
| ¹H NMR | ||
| Chemical Shift (δ) | Description | |
| 4.93 ppm (s, 1H) | Pyrrolidine CH | |
| 4.22 ppm (d, 1H) | Pyrrolidine CH | |
| 2.85 ppm (s, 3H) | N-CH₃ | |
| ¹³C NMR | ||
| Chemical Shift (δ) | Description | |
| 155.9, 154.0 ppm | sp² C (fullerene) | |
| 147.5 - 136.5 ppm | sp² C (fullerene) | |
| 83.2 ppm | sp³ C (fullerene, pyrrolidine junction) | |
| 77.5 ppm | sp³ C (pyrrolidine CH) | |
| 69.1 ppm | sp³ C (pyrrolidine CH₂) | |
| 39.8 ppm | N-CH₃ | |
| UV-Vis Spectroscopy | ||
| Absorption Maxima (λmax) | 430 nm, 700 nm | [6] |
| FTIR Spectroscopy | ||
| Wavenumber (cm⁻¹) | Assignment | |
| 2920, 2850 cm⁻¹ | C-H stretching | |
| 1460 cm⁻¹ | C-H bending | |
| 1180 cm⁻¹ | C-N stretching | |
| 527 cm⁻¹ | Fullerene cage vibration |
Applications in Drug Development
Fullerene derivatives, including this compound, have garnered significant interest in the field of drug development due to their unique biological properties.[7][8] These properties include antioxidant and neuroprotective effects, as well as potential anticancer activities.[9][10][11] The functionalization of the fullerene cage allows for the modulation of its biological activity and pharmacokinetic properties.
The potential therapeutic effects of fullerene derivatives are often linked to their ability to modulate key cellular signaling pathways. Two such pathways that are frequently implicated in cancer and neurodegenerative diseases are the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: Potential Modulation of PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways by this compound.
Fullerene derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.[11] Additionally, they can modulate the MAPK/ERK pathway, which plays a complex role in both cell survival and apoptosis.[12] The neuroprotective effects of some fullerene derivatives are attributed to their antioxidant properties and their ability to interfere with apoptotic signaling cascades.[10][13]
Conclusion
The Prato reaction provides an efficient and straightforward method for the synthesis of this compound. This technical guide has outlined the fundamental principles, a detailed experimental approach, and key characterization parameters for this important fullerene derivative. The promising biological activities of this compound, particularly its potential to modulate critical cellular signaling pathways, highlight its significance for future research in drug development and materials science. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.
References
- 1. Prato reaction - Wikipedia [en.wikipedia.org]
- 2. books.google.cn [books.google.cn]
- 3. Synthesis and Characterization of Nitro Fulleropyrrolidine Derivatives [energetic-materials.org.cn]
- 4. orgsyn.org [orgsyn.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity and Potential Mechanism of Novel Fullerene Derivative Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Antitumor Activity and Potential Mechanism of Novel Fullerene Derivative Nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. Antitumor Activity and Potential Mechanism of Novel Fullerene Derivative Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Multiple mechanisms underlying the anticancer action of nanocrystalline fullerene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Agents in the Intensive Care Unit: -Neuroprotective Agents in ICU - - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Fulleropyrrolidines: A Technical Guide to Their Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Fullerene Chemistry
The discovery of Buckminsterfullerene (C60) in 1985 by Kroto, Curl, and Smalley opened a new chapter in carbon chemistry.[1] However, the pristine fullerene's poor solubility in most solvents limited its practical applications.[2][3] This spurred a global effort to functionalize the fullerene cage, aiming to enhance its solubility and imbue it with novel chemical and physical properties. Among the myriad of functionalization strategies developed, the synthesis of fulleropyrrolidines stands out as a particularly robust and versatile method. This guide provides an in-depth technical overview of the discovery, history, synthesis, and applications of this important class of fullerene derivatives.
The seminal work on the addition of azomethine ylides to C60, leading to the formation of fulleropyrrolidines, was pioneered by Maurizio Prato and his collaborators in the early 1990s.[4][5] This reaction, now widely known as the Prato reaction, is a specific application of the well-established 1,3-dipolar cycloaddition of azomethine ylides to olefins, a field extensively developed by Otohiko Tsuge in the late 1980s.[6] The Prato reaction proved to be a groundbreaking development, offering a straightforward and efficient route to covalently attach a wide variety of organic moieties to the fullerene core, thereby unlocking its potential for applications in materials science and medicine.[5][7]
The Prato Reaction: The Cornerstone of Fulleropyrrolidine Synthesis
The Prato reaction is the most common and efficient method for the synthesis of fulleropyrrolidines.[8] It involves the 1,3-dipolar cycloaddition of an azomethine ylide to one of the 6,6-double bonds of the C60 cage.[4][6] The azomethine ylide is typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.[9]
The general mechanism involves the thermal decarboxylation of the iminium salt formed from the condensation of the amino acid and the carbonyl compound, which generates the transient azomethine ylide. This 1,3-dipole then readily reacts with the electron-deficient C60 (the dipolarophile) to form the five-membered pyrrolidine (B122466) ring fused to the fullerene sphere.[1][10]
Quantitative Data on Fulleropyrrolidine Synthesis
The Prato reaction is known for its generally good yields, although these can be influenced by the specific reactants, solvents, and reaction conditions. The following table summarizes representative quantitative data from the literature.
| Entry | α-Amino Acid | Aldehyde/Ketone | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Sarcosine | Paraformaldehyde | Toluene (B28343) | Reflux | 82 (based on C60 conversion) | [4][6] |
| 2 | N-Octyl glycine | Hydrazone-aldehyde derivative | Toluene | Reflux | 32 | [1] |
| 3 | N-Methylglycine | 4-(2-trimethylsilylethynyl)benzaldehyde | Toluene | Reflux | - | [11] |
| 4 | Phenylglycine | Aldehyde 76 | DMF | - | - | [9] |
| 5 | Ethyl glycinate | Paraformaldehyde | - | - | - | [12] |
Table 1: Summary of reaction conditions and yields for the synthesis of various fulleropyrrolidines.
Spectroscopic and Electrochemical Properties
The functionalization of C60 to form fulleropyrrolidines leads to distinct changes in its spectroscopic and electrochemical properties. These changes are crucial for the characterization of the products and for understanding their electronic behavior.
| Derivative | Spectroscopic Data | Electrochemical Data | Reference |
| Fulleropyrrolidine 7 | ¹H NMR: Doublets at 5.15 & 4.21 ppm, singlet at 5.42 ppm (pyrrolidine protons). UV-Vis: Characteristic fullerene absorption. | CV/OSWV: Three reduction peaks at -1.11, -1.70, and -2.28 V (cathodically shifted vs. C60). | [1] |
| Fulleropyrrolidine 2 | ¹H NMR: Aromatic protons at 7.72 and 7.51 ppm. UV-Vis: Narrow peak at 430 nm, broad band around 700 nm in toluene. | Not reported. | [11] |
| Phenyl-substituted fulleropyrrolidine 5 | Not detailed. | CV: Reversibly adds four electrons in four steps. Reduction is less easy than C60. | [8] |
Table 2: Spectroscopic and electrochemical data for selected fulleropyrrolidines.
Experimental Protocols
The following provides a generalized experimental protocol for the synthesis of a fulleropyrrolidine via the Prato reaction, based on common procedures reported in the literature.[1][11]
Synthesis of N-methyl-2-phenylfulleropyrrolidine (A Representative Protocol)
-
Materials: C60, N-methylglycine (sarcosine), benzaldehyde, toluene (anhydrous).
-
Reaction Setup: A solution of C60 (e.g., 50 mg, 0.069 mmol) in dry toluene (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Benzaldehyde (1 equivalent, 0.069 mmol) and N-methylglycine (10 equivalents, 0.69 mmol) are added to the C60 solution.
-
Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, typically using a gradient of solvents (e.g., toluene/hexane) to separate the desired monoadduct from unreacted C60 and multi-adducts.
-
Characterization: The purified fulleropyrrolidine is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (e.g., MALDI-TOF), UV-Vis, and FT-IR spectroscopy.
Applications in Drug Development and Materials Science
The ability to introduce a wide range of functional groups onto the fullerene cage via the pyrrolidine ring has made these derivatives highly attractive for various applications, particularly in the biomedical field.
Antiviral Activity
Fulleropyrrolidines have shown significant promise as antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).[13][14] Certain water-soluble fulleropyrrolidine derivatives have been found to inhibit HIV reverse transcriptase.[15] Fulleropyrrolidines bearing two ammonium (B1175870) groups have demonstrated activity against both HIV-1 and HIV-2.[14][16] The mechanism of action is thought to involve the fullerene cage fitting into the hydrophobic cavity of the HIV protease, thereby blocking the enzyme's active site.[13] The relative positions of the side chains on the fullerene have a strong influence on the antiviral activity, with trans isomers often being more active than their cis counterparts.[13][14]
Antioxidant and Neuroprotective Effects
Fullerenes are potent radical scavengers, and this antioxidant property is retained in their fulleropyrrolidine derivatives.[13][14] This has led to their investigation as neuroprotective agents. By neutralizing reactive oxygen species (ROS), fulleropyrrolidines can potentially mitigate oxidative stress, which is implicated in various neurodegenerative diseases.[17][18]
Drug and Gene Delivery
The unique structure of fullerenes, combining a hydrophobic core with the potential for hydrophilic functionalization, makes them suitable candidates for drug and gene delivery systems.[13][14] Fulleropyrrolidines can be designed to be water-soluble, enhancing their biocompatibility.[2][19] They can cross cell membranes and have been used to carry therapeutic agents, such as anticancer drugs like paclitaxel.[13]
Materials Science
Beyond biomedical applications, fulleropyrrolidines are valuable in materials science. Their electronic properties make them suitable as acceptor materials in organic solar cells.[17] The ability to introduce specific functional groups allows for the self-assembly of fulleropyrrolidines into ordered nanostructures, such as nano-plates and "nano-flowers," which could have applications in nanoelectronics.[11]
Conclusion
The discovery of fulleropyrrolidines through the application of the Prato reaction has been a pivotal moment in fullerene chemistry. This synthetic route has provided a reliable and versatile tool for the functionalization of C60, transforming it from an insoluble allotrope of carbon into a platform for the development of new materials and therapeutic agents. The ongoing research into the synthesis of novel fulleropyrrolidine derivatives and the exploration of their biological activities and material properties continue to expand the horizons of what is possible with these fascinating molecules. The journey from their initial discovery to their current status as key players in nanoscience and nanomedicine underscores the importance of fundamental chemical research in driving innovation.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Fullerenes: Synthesis and Applications: Full Paper PDF & Summary | Bohrium [bohrium.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Prato reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New one-pot method for the synthesis of pyrrolidinofullerenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15519G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Dipolar cycloaddition of several azomethine ylides to [60]fullerene: synthesis of derivatives of 2′,5′-dihydro-1′H-pyrrolo[3′,4′ [ ] : [ ] 1,2][60]fullerene [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Medicinal applications of fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Water-soluble fullerene derivatives for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. Biological activity of fullerenes - reality and prospects - Dumpis - Reviews on Clinical Pharmacology and Drug Therapy [bakhtiniada.ru]
- 19. Synthesis and biological properties of fullerene-containing amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Methylfulleropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfulleropyrrolidine is a prominent derivative of Buckminsterfullerene (C60), belonging to the class of fulleropyrrolidines. Its unique structure, combining the electron-accepting fullerene core with a functionalized pyrrolidine (B122466) ring, imparts a range of interesting chemical and physical properties. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development.
Chemical and Physical Properties
This compound is a functionalized fullerene that is solid at room temperature.[1] It is recognized for its utility as an electron acceptor in various applications and serves as a spectroscopic and redox reference for C60-based molecular systems.[2]
| Property | Value | Source |
| Molecular Formula | C63H7N | [2] |
| Molecular Weight | 777.74 g/mol | [2] |
| Appearance | Solid | [1] |
| Assay | 99% (by HPLC) | [1] |
| CAS Number | 151872-44-5 | [2] |
Thermal Properties:
Solubility:
This compound is described as a soluble functionalized fullerene.[2] It is known to be soluble in common organic solvents such as toluene (B28343), chloroform (B151607), and 1,2-dichlorobenzene (B45396).[6][7][8][9] However, specific quantitative solubility data (e.g., in mg/mL or mol/L) at various temperatures is not extensively documented. Experimental determination of solubility in relevant solvent systems is recommended for specific applications.
Experimental Protocols
Synthesis: Prato Reaction
This compound is commonly synthesized via the Prato reaction, which is a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 cage.[6][7][10]
Materials:
-
Buckminsterfullerene (C60)
-
Sarcosine (B1681465) (N-methylglycine)
-
Paraformaldehyde
-
Toluene (anhydrous)
Procedure:
-
A solution of C60 in toluene is prepared.
-
Sarcosine and paraformaldehyde are added to the C60 solution.
-
The reaction mixture is heated to reflux. The azomethine ylide is generated in situ from the reaction of sarcosine and paraformaldehyde.
-
The ylide then reacts with a 6,6-double bond of the C60 cage to form the N-methylpyrrolidine ring fused to the fullerene.
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of toluene and hexane) to yield pure this compound.[11]
Characterization Techniques
A typical workflow for the characterization of synthesized this compound is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum provides information about the protons in the N-methyl and pyrrolidine ring.
-
¹³C NMR: The ¹³C NMR spectrum shows signals for the carbon atoms of the fullerene cage, the pyrrolidine ring, and the methyl group.
UV-Vis Spectroscopy:
UV-Vis spectroscopy is used to study the electronic transitions of the molecule.
-
Solvent: Toluene or 1,2-dichlorobenzene are suitable solvents.[8][9][20]
-
Procedure: A dilute solution of this compound is prepared in the chosen solvent. The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.
-
Characteristic Absorption: A characteristic weak absorption band for[21][21]-monoadducts of C60 is typically observed around 430 nm.[22]
Cyclic Voltammetry (CV):
Cyclic voltammetry is employed to investigate the electrochemical properties, particularly the reduction potentials of the fullerene core.
-
Electrolyte: A solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), in a suitable solvent.
-
Solvent: o-Dichlorobenzene (ODCB) or a mixture of toluene and acetonitrile (B52724) is often used.
-
Electrodes: A standard three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Procedure: The cyclic voltammogram is recorded by scanning the potential in the negative direction to observe the reduction events of the fullerene cage. Fulleropyrrolidines typically show multiple reversible or quasi-reversible reduction waves.
Potential Applications and Logical Relationships
While specific biological signaling pathways for this compound are not well-defined, fullerene derivatives, in general, are extensively explored for biomedical applications, particularly in drug delivery.[21][23][24][25][26] The unique cage-like structure of the fullerene allows for the encapsulation or attachment of drug molecules, and the functionalized surface can be tailored to improve solubility and targeting.
The following diagram illustrates a generalized mechanism for fullerene-based drug delivery.
Conclusion
This compound is a versatile C60 derivative with a well-established synthetic route and a range of characterization techniques to confirm its structure and properties. While its fundamental chemical and physical characteristics are qualitatively understood, this guide highlights the need for more comprehensive quantitative data, particularly concerning its thermal stability and solubility in various organic solvents. The provided experimental outlines and conceptual diagrams offer a solid foundation for researchers and professionals to design and execute further studies and applications involving this intriguing molecule.
References
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- 2. N-甲基富勒烯吡咯烷 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
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- 5. akademiabaru.com [akademiabaru.com]
- 6. Prato_reaction [chemeurope.com]
- 7. Prato Reaction - Google Books [books.google.com.sg]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Prato reaction - Wikipedia [en.wikipedia.org]
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- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (FDB006404) - FooDB [foodb.ca]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642) [hmdb.ca]
- 16. thieme-connect.de [thieme-connect.de]
- 17. bhu.ac.in [bhu.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. shop.nanografi.com [shop.nanografi.com]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
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- 26. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of N-Methylfulleropyrrolidine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Methylfulleropyrrolidine (NMFP), a prominent fullerene derivative, in various organic solvents. Understanding the solubility of NMFP is critical for its application in diverse fields, including organic photovoltaics, materials science, and drug delivery. This document compiles available quantitative data, details experimental protocols for solubility determination, and visualizes relevant workflows and biological pathways to facilitate further research and development.
Core Focus: Solubility of this compound
This compound is a functionalized fullerene that exhibits improved solubility in many organic solvents compared to its parent molecule, C60. This enhanced solubility is a key attribute for its utility in solution-processable applications. While extensive quantitative data for NMFP is not compiled in a single public repository, this guide aggregates available information and provides context based on the well-documented solubility of C60.
Quantitative Solubility Data
For context, the following table summarizes the solubility of the parent fullerene, C60, in several common organic solvents. It is important to note that the functionalization in NMFP generally leads to an increase in solubility in these solvents compared to C60.
| Solvent | C60 Solubility (g/L) | Temperature (°C) |
| Toluene | 3 | Room Temperature |
| Carbon Disulfide | 8 | Room Temperature |
| 1-Chloronaphthalene | 53 | Room Temperature |
| 1,2-Dichlorobenzene | - | - |
| Chloroform | 0.25 | Room Temperature |
| n-Hexane | 0.046 | Room Temperature |
| Methanol | 0.00004 | Room Temperature |
Note: The solubility of this compound is expected to be higher than the values listed for C60 in these solvents due to the presence of the N-methylpyrrolidine group, which enhances intermolecular interactions with the solvent molecules.
Experimental Protocols
Accurate determination of the solubility of this compound is crucial for its practical application. The following section outlines a standard experimental protocol for determining the solubility of fullerene derivatives in organic solvents.
Protocol: Determination of this compound Solubility via UV-Vis Spectroscopy
This protocol describes the preparation of saturated solutions and the subsequent quantification of the dissolved NMFP using UV-Vis spectroscopy.
1. Preparation of Saturated Solutions: a. Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired organic solvent (e.g., toluene, chlorobenzene, o-dichlorobenzene). b. Seal the vials to prevent solvent evaporation. c. Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A shaker or a magnetic stirrer can be used for this purpose. d. After the agitation period, allow the vials to rest, enabling the undissolved solid to settle at the bottom.
2. Sample Preparation for Analysis: a. Carefully extract a known volume of the supernatant from each vial using a syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to remove any suspended particles. b. Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration of NMFP within the linear range of the UV-Vis spectrophotometer. The dilution factor should be recorded accurately.
3. UV-Vis Spectrophotometric Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) for NMFP in that specific solvent. The λmax for fullerene derivatives in organic solvents is typically in the UV-A or near-UV region. c. Plot a calibration curve of absorbance versus concentration for the standard solutions. d. Measure the absorbance of the diluted sample solutions at the same λmax. e. Use the calibration curve to determine the concentration of NMFP in the diluted samples.
4. Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. The resulting concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature. The solubility is typically expressed in mg/mL or g/L.
Visualizing Key Processes
To provide a clearer understanding of the practical applications and biological relevance of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway.
Experimental Workflow: Fabrication of Organic Solar Cells
This compound is frequently utilized as an electron acceptor material in the active layer of organic photovoltaic (OPV) devices. The following diagram outlines a typical workflow for the fabrication of a bulk heterojunction organic solar cell.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Fullerene derivatives, including this compound, have been investigated for their antioxidant properties and potential applications in drug development, particularly in neuroprotection. One of the key signaling pathways involved in cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
This guide serves as a foundational resource for professionals working with this compound. While a comprehensive, publicly available database of its solubility in all common organic solvents is yet to be established, the information and protocols provided herein offer a solid starting point for experimental design and application development. Further research into the precise quantification of NMFP solubility will undoubtedly accelerate its adoption in various high-technology fields.
N-Methylfulleropyrrolidine: A Comprehensive Technical Guide to its Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure and conformational dynamics of N-Methylfulleropyrrolidine, a prominent derivative of Buckminsterfullerene (C60). This document synthesizes experimental data and computational findings to offer a detailed understanding of this molecule's key structural features, which are critical for its application in materials science and drug development.
Molecular Structure
This compound is synthesized via the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 cage. The azomethine ylide is typically generated in situ from the condensation of N-methylglycine (sarcosine) and formaldehyde. The addition occurs across a[1][1] junction of the fullerene, resulting in the fusion of a pyrrolidine (B122466) ring to the C60 sphere.
While a definitive crystal structure for this compound is not publicly available, its molecular geometry has been elucidated through a combination of spectroscopic techniques and computational modeling. Density Functional Theory (DFT) calculations provide valuable insights into the bond lengths and angles of the molecule.
Table 1: Calculated Molecular Geometry of this compound (DFT)
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
| Bond Length | C(fullerene)-C(fullerene) | 1.37 - 1.46 | Bond Angle | C-N-C (pyrrolidine) | ~109 |
| C(fullerene)-C(pyrrolidine) | ~1.50 | H-C-H (methyl) | ~109 | ||
| C-N (pyrrolidine) | ~1.47 | C-N-CH3 | ~112 | ||
| N-CH3 | ~1.46 | ||||
| C-H (methyl) | ~1.09 |
Note: These values are representative and may vary slightly depending on the computational method and basis set used.
Conformational Analysis
The conformational flexibility of this compound primarily resides in the puckering of the five-membered pyrrolidine ring. The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. The puckering of the pyrrolidine ring in related systems is known to be influenced by the nature and orientation of substituents.
Computational studies on N-substituted pyrrolidines suggest that the nitrogen inversion barrier is relatively low, allowing for rapid interconversion between different puckered conformations at room temperature. The preferred conformation will be the one that minimizes steric interactions between the methyl group and the fullerene cage.
Due to the lack of specific experimental data on the conformational isomers of this compound, computational methods are essential for understanding its dynamic behavior. These studies can predict the relative energies of different conformers and the energy barriers for their interconversion.
Experimental Protocols
Synthesis of this compound (Prato Reaction)
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Buckminsterfullerene (C60)
-
N-methylglycine (sarcosine)
-
Paraformaldehyde
-
Toluene (B28343) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
A solution of C60 (1 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
N-methylglycine (sarcosine) (10 eq) and paraformaldehyde (20 eq) are added to the solution.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically used to separate the desired this compound from unreacted C60 and other byproducts.
-
Fractions containing the product are collected, and the solvent is evaporated to yield this compound as a solid.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the pyrrolidine ring and the N-methyl group.
-
¹³C NMR: The carbon NMR spectrum shows signals for the sp³ carbons of the pyrrolidine ring and the methyl group, as well as the characteristic signals for the sp² carbons of the fullerene cage.
Mass Spectrometry (MS):
-
Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can be used to confirm the molecular weight of the product.
Signaling and Interaction Pathways
While this compound is not known to be involved in biological signaling pathways in the traditional sense, its electron-accepting properties make it a key component in donor-acceptor systems, which are fundamental to artificial photosynthesis and organic photovoltaics. The interaction with electron donors, such as porphyrins, involves a charge-transfer process that can be considered a form of molecular signaling.
Photoinduced Electron Transfer Pathway
The following diagram illustrates the conceptual pathway of photoinduced electron transfer in a donor-acceptor system involving this compound.
Experimental and Characterization Workflow
The logical flow from synthesis to characterization and analysis of this compound is crucial for ensuring the purity and structural integrity of the compound for further applications.
This guide provides a foundational understanding of the molecular structure and conformation of this compound. Further experimental and computational research will continue to refine our knowledge of this important fullerene derivative and expand its applications in various scientific fields.
References
Spectroscopic Characterization of N-Methylfulleropyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfulleropyrrolidine, a prominent derivative of Buckminsterfullerene (C₆₀), has garnered significant attention in materials science, and holds potential in biomedical applications. Its unique electronic properties, stemming from the functionalization of the fullerene cage, make it a subject of intense study. Accurate structural confirmation and purity assessment are paramount for any application, necessitating a robust suite of spectroscopic characterization techniques. This technical guide provides an in-depth overview of the core spectroscopic methods used to characterize this compound, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines expected quantitative data, detailed experimental protocols, and a logical workflow for analysis.
Data Presentation: Summary of Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on characteristic data for the C₆₀ cage and related fulleropyrrolidine derivatives.
Table 1: UV-Visible Spectroscopic Data
| Solvent | Absorption Maxima (λmax) [nm] | Notes |
| Toluene (B28343) | ~258, ~325, ~430, ~490 | The sharp absorption around 325 nm is characteristic of the fullerene cage, while the peak at 430 nm is typical for[1][1] closed adducts. A weak absorption is also observed in the 450-500 nm range. |
| Chloroform (B151607) | Similar to Toluene | Minor solvatochromic shifts may be observed. |
Table 2: 1H and 13C NMR Spectroscopic Data (Solvent: CDCl₃)
| Nucleus | Chemical Shift (δ) [ppm] | Assignment | Notes |
| 1H NMR | ~4.95 (s, 1H) | Pyrrolidine (B122466) CH | Chemical shifts for the pyrrolidine protons are highly characteristic. |
| ~4.20 (d, 1H) | Pyrrolidine CH₂ | ||
| ~3.55 (d, 1H) | Pyrrolidine CH₂ | ||
| ~2.80 (s, 3H) | N-CH₃ | Singlet peak for the methyl group protons. | |
| 13C NMR | ~140-155 | Fullerene C (sp²) | A complex series of signals for the 60 carbons of the fullerene cage. |
| ~70-80 | Fullerene C (sp³) | Signals for the two sp³-hybridized fullerene carbons at the point of addition. | |
| ~65-75 | Pyrrolidine C | Chemical shifts for the pyrrolidine ring carbons. | |
| ~40 | N-CH₃ | Signal for the methyl carbon. |
Table 3: FT-IR Spectroscopic Data (Sample Preparation: KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| ~2920, ~2850 | C-H Stretch (Aliphatic) | Medium | Associated with the pyrrolidine and methyl groups. |
| ~2780 | N-CH₃ Stretch | Medium | Characteristic stretch for the N-methyl group. |
| ~1428 | C=C Stretch | Strong | Tangential mode of the fullerene cage (F₁ᵤ symmetry). |
| ~1182 | C-C Stretch | Medium | Fullerene cage vibration. |
| ~575 | Fullerene Cage Deformation | Weak | Radial mode of the fullerene cage. |
| ~526 | Fullerene Cage Deformation | Strong | Characteristic radial "breathing" mode of the C₆₀ cage (F₁ᵤ symmetry). |
Table 4: Mass Spectrometry Data
| Ionization Method | Expected m/z | Species | Notes |
| ESI, APCI, MALDI | ~777.06 | [M]⁺ or [M+H]⁺ | The molecular formula is C₆₃H₇N, with a monoisotopic mass of 777.0582 g/mol . The observed mass may vary slightly based on the ionization method (e.g., protonation). |
| 720.00 | [C₆₀]⁺ | A fragment corresponding to the C₆₀ cage is often observed. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade toluene or chloroform
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in toluene (or chloroform) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. The solution should be optically clear.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking: Fill two quartz cuvettes with the pure solvent (toluene or chloroform). Place one in the sample holder and one in the reference holder. Run a baseline correction across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Replace the solvent in the sample cuvette with the this compound solution. Place the cuvette back into the sample holder.
-
Data Acquisition: Scan the sample across the same wavelength range used for the baseline correction.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by identifying the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or deuterated toluene (toluene-d₈)
-
NMR tube (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth. Insert the sample into the NMR magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Data Acquisition (¹H NMR): Acquire the ¹H NMR spectrum. A standard acquisition uses a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are sufficient.
-
Data Acquisition (¹³C NMR): Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer acquisition time may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups and characteristic vibrations of the molecule.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), FT-IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): Place approximately 100 mg of dry KBr powder into the agate mortar. Add 1-2 mg of the this compound sample.
-
Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Pressing the Pellet: Transfer a small amount of the powder into the pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific molecular vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the molecule.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., toluene, acetonitrile)
-
Mass spectrometer (e.g., MALDI-TOF, LC-ESI-QTOF)
Procedure:
-
Sample Preparation: Prepare a very dilute solution of the sample (e.g., 1 mg/mL) in an appropriate solvent. For MALDI, the sample is co-crystallized with a matrix on the target plate. For ESI, the solution is directly infused or injected via an LC system.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Ionization: Select an appropriate ionization method. Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are often effective for fullerenes.[2]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000 Da). For high-resolution mass spectrometry (HRMS), data is acquired with high mass accuracy to allow for molecular formula determination.
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) and compare the measured m/z value with the theoretical value calculated from the molecular formula (C₆₃H₇N). Analyze any significant fragment ions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of a newly synthesized batch of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical sequence of spectroscopic experiments for structural verification.
References
Unveiling the Electrochemical Landscape of N-Methylfulleropyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core electrochemical properties of N-Methylfulleropyrrolidine (NMFP) and its derivatives. As a class of functionalized fullerenes, these compounds exhibit unique electronic characteristics that are of significant interest in materials science and medicinal chemistry. This document provides a comprehensive overview of their redox behavior, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.
Electrochemical Properties: A Quantitative Overview
The electrochemical behavior of this compound derivatives is predominantly characterized by their ability to accept electrons, a property inherited from the fullerene cage. Functionalization of the C60 core to form fulleropyrrolidines typically results in a cathodic shift of the reduction potentials, indicating a lower electron affinity compared to pristine C60. This modulation of electron-accepting ability is influenced by the nature of the substituents on the pyrrolidine (B122466) ring.[1]
The following tables summarize the half-wave reduction potentials (E½) for a series of this compound derivatives, as determined by cyclic voltammetry. These values are crucial for understanding the electronic structure and predicting the behavior of these molecules in electron transfer processes. The data is presented relative to the Ferrocene (B1249389)/Ferrocenium (Fc/Fc+) redox couple, a standard internal reference in non-aqueous electrochemistry.
Table 1: Half-Wave Reduction Potentials (E½ vs. Fc/Fc+) of Representative this compound Derivatives
| Compound | Derivative Description | E½ (I) / V | E½ (II) / V | E½ (III) / V | LUMO Level / eV |
| C60 | Pristine Fullerene | -0.88 | -1.34 | -1.88 | -5.68 |
| NMFP | This compound | -1.04 | -1.48 | -2.12 | -5.84 |
| Derivative A | Disubstituted Fulleropyrrolidine (flexible N-chain, rigid aryl at C-position) | -1.02 to -1.06 | -1.44 to -1.48 | -2.06 to -2.10 | -5.82 to -5.86 |
| Derivative B | Di(fulleropyrrolidine) (dumbbell-shaped) | -1.04 to -1.06 | -1.44 to -1.46 | -2.08 to -2.10 | -5.84 to -5.86 |
Data compiled from multiple sources, with representative ranges provided for derivative classes.[1][2]
Experimental Protocols: Cyclic Voltammetry
The electrochemical data presented in this guide were primarily obtained through cyclic voltammetry (CV). This powerful electroanalytical technique provides information about the redox potentials and the stability of the electrochemically generated species.
Materials and Instrumentation
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum (Pt) wire
-
Potentiostat/Galvanostat: A suitable electrochemical workstation.
-
Solvent: A dry and degassed mixture of o-dichlorobenzene (ODCB) and dimethylformamide (DMF) (e.g., 2:1 v/v) or tetrahydrofuran (B95107) (THF).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6).
-
Analyte Concentration: Approximately 1 mM.
-
Inert Gas: Argon or Nitrogen for deoxygenation.
Experimental Procedure
-
Preparation of the Analyte Solution: Dissolve the this compound derivative in the chosen solvent system to a final concentration of approximately 1 mM. Add the supporting electrolyte to a concentration of 0.1 M.
-
Deoxygenation: Purge the electrochemical cell containing the analyte solution with a steady stream of inert gas (Argon or Nitrogen) for at least 15-20 minutes prior to the measurement to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode (GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent used for the experiment, and then dry completely.
-
Cyclic Voltammetry Measurement:
-
Immerse the three electrodes into the analyte solution.
-
Set the potential range to scan from an initial potential where no faradaic current is observed to a final potential that encompasses the reduction events of the fullerene core (e.g., 0.5 V to -2.5 V vs. Ag/Ag+).
-
Set the scan rate (e.g., 50-100 mV/s).
-
Initiate the potential sweep and record the resulting voltammogram.
-
Perform multiple cycles to ensure the stability of the redox processes.
-
-
Data Analysis:
-
Determine the half-wave potentials (E½) for each reversible or quasi-reversible redox couple by taking the average of the cathodic (Epc) and anodic (Epa) peak potentials: E½ = (Epc + Epa) / 2.
-
Reference the obtained potentials to an internal standard, such as the Ferrocene/Ferrocenium (Fc/Fc+) couple, by running a CV of ferrocene under the same experimental conditions.
-
Visualizing a Typical Experimental Workflow
The following diagram illustrates the standard workflow for determining the electrochemical properties of this compound derivatives using cyclic voltammetry.
Caption: Workflow for Cyclic Voltammetry of N-MFP Derivatives.
Structure-Property Relationships
The electrochemical properties of this compound derivatives are intrinsically linked to their molecular structure. The nature and position of the substituents on the pyrrolidine ring can significantly influence the electron density on the fullerene cage, thereby altering the reduction potentials.
Caption: Influence of Substituents on Electrochemical Properties.
Generally, electron-donating groups attached to the pyrrolidine ring increase the electron density on the fullerene core, making it more difficult to reduce. This results in a cathodic (more negative) shift of the reduction potentials and a higher LUMO energy level. Conversely, electron-withdrawing groups tend to have the opposite effect, leading to an anodic (less negative) shift in reduction potentials and a lower LUMO energy level. These structure-property relationships are fundamental for the rational design of this compound derivatives with tailored electrochemical characteristics for specific applications.
References
In-depth Technical Guide on the Thermal Stability of N-Methylfulleropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylfulleropyrrolidine, a prominent derivative of fullerene C60, exhibits notable thermal stability, a critical parameter for its application in various fields, including materials science and drug delivery. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition behavior under different atmospheric conditions. This document summarizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols for these analytical techniques, and presents a visualization of the experimental workflow.
Introduction
Fulleropyrrolidines, a class of fullerene derivatives, are synthesized through the 1,3-dipolar cycloaddition of azomethine ylides to C60. This functionalization enhances the solubility and processability of fullerenes, paving the way for their use in biomedical and materials science applications. This compound is a foundational member of this class, and understanding its thermal stability is paramount for defining its operational limits and ensuring its integrity during processing and application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal behavior of such materials.
Thermal Stability Analysis
The thermal stability of this compound is influenced by the strength of the bonds within the pyrrolidine (B122466) ring, the fullerene cage, and the linkage between them. The decomposition process typically involves the degradation of the organic addend followed by the eventual breakdown of the fullerene cage at higher temperatures.
Quantitative Data
While specific quantitative TGA and DSC data for this compound are not abundantly available in the public domain, analysis of closely related fullerene derivatives and the parent C60 fullerene provides valuable insights. The following table summarizes typical thermal decomposition data for fullerene-based materials.
| Material | Analysis Method | Atmosphere | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |
| Pristine C60 Fullerene | TGA | Air | ~500 | - | [1] |
| Amine-functionalized C60 | TGA | Air | Stepwise decomposition starting <100°C, with major loss >420°C | - | [1] |
| Fullerene Ozopolymer | DSC | - | 130 | 158 | [2][3] |
| N-methyl-2-pyrrolidone | - | - | Significant decomposition ≥ 371°C (700°F) | - | [4] |
Note: The data for amine-functionalized C60 suggests that the organic moiety in fulleropyrrolidines likely degrades at lower temperatures than the fullerene cage itself. The decomposition of N-methyl-2-pyrrolidone, a structural component of this compound, also indicates potential for earlier onset of degradation compared to the pristine fullerene cage.
Experimental Protocols
Accurate and reproducible thermal analysis is contingent on standardized experimental procedures. The following sections detail the methodologies for TGA and DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[5]
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina).[5]
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).[1]
-
Program the temperature profile. A typical dynamic scan involves heating from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[1]
-
-
Data Acquisition: Initiate the experiment. The instrument will record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Select the desired atmosphere (e.g., nitrogen) and flow rate.
-
Program the temperature profile. A common procedure for polymers and organic molecules is a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from ambient to a temperature above the expected melting point, cool at a controlled rate, and then reheat. A typical heating/cooling rate is 10-20°C/min.
-
-
Data Acquisition: Start the experiment. The instrument records the differential heat flow as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition).[3][6] The peak area is integrated to determine the enthalpy change (ΔH) of the transition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of this compound.
Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed via a multi-step process. In an inert atmosphere, the initial weight loss at lower temperatures would likely correspond to the cleavage of the N-CH3 bond and the subsequent fragmentation of the pyrrolidine ring. At significantly higher temperatures, the C60 cage itself will start to degrade.
In an oxidative atmosphere (air), the decomposition is expected to occur at lower temperatures due to oxidation reactions. The organic moiety will be susceptible to oxidation, leading to the formation of volatile products such as CO, CO2, NOx, and water.[7] The fullerene core will also oxidize to carbon oxides at elevated temperatures.
To elucidate the exact decomposition products and mechanism, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be highly valuable. This method involves thermally decomposing the sample in an inert atmosphere and then separating and identifying the resulting volatile fragments.[8]
Conclusion
This technical guide has provided an overview of the thermal stability of this compound, drawing upon data from related fullerene derivatives to establish an expected performance profile. The detailed experimental protocols for TGA and DSC offer a standardized approach for researchers to characterize this and similar materials. The provided workflow visualization further clarifies the process of thermal analysis. While direct quantitative data for this compound remains a subject for further investigation, the information presented herein serves as a robust foundation for scientists and professionals working with this important fullerene derivative. Further studies employing techniques like Py-GC-MS are recommended to fully elucidate the thermal decomposition pathways and products.
References
- 1. researchgate.net [researchgate.net]
- 2. A Differential Scanning Calorimetric (DSC) Study on Heavy Ozonized C60 Fullerene | Instituto de Astrofísica de Canarias • IAC [iac.edu.es]
- 3. researchgate.net [researchgate.net]
- 4. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 5. epfl.ch [epfl.ch]
- 6. davidpublisher.com [davidpublisher.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Unveiling the Photophysical Properties of N-Methylfulleropyrrolidine: A Technical Guide to Quantum Yield Determination
For Researchers, Scientists, and Drug Development Professionals
N-Methylfulleropyrrolidine, a prominent derivative of buckminsterfullerene (B74262) (C60), serves as a critical electron acceptor molecule in the development of novel optoelectronic devices and has been a subject of extensive research in photoinduced energy and electron transfer processes.[1] Understanding its photophysical characteristics, particularly its fluorescence and singlet oxygen quantum yields, is paramount for its application in fields ranging from organic photovoltaics to photodynamic therapy. This technical guide provides a comprehensive overview of the experimental methodologies required to determine these crucial parameters.
Quantitative Data Summary
The following table summarizes typical quantum yield values for fullerene derivatives, offering a comparative baseline for researchers investigating this compound.
| Fullerene Derivative | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| C60 | ~1 x 10-4 | ~1.0 | Toluene | [2] |
| C60(OH)n (Fullerol) | ~0.003 | 0.06 - 0.08 | Water/D2O | [2] |
| C60-TEG Nanoparticles | Not Reported | 0.15 - 0.2 | Water | [2] |
Note: The quantum yields of fullerene derivatives are highly dependent on the solvent, functionalization, and aggregation state.
Experimental Protocols
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence. The comparative method, utilizing a well-characterized standard with a known quantum yield, is the most common and reliable approach.[3][4]
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., toluene, chloroform)
-
Fluorescence standard with known quantum yield (e.g., quinine (B1679958) sulfate, Rhodamine 6G)[2][4]
-
This compound sample
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and the chosen fluorescence standard in the selected solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to minimize inner filter effects.[3]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.
-
It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.
-
The slope of these plots is proportional to the fluorescence quantum yield.
-
-
Calculation of Quantum Yield:
-
The fluorescence quantum yield of the this compound (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Slopesample / Slopestd) * (nsample2 / nstd2)
Where:
-
ΦF,std is the fluorescence quantum yield of the standard.
-
Slopesample and Slopestd are the slopes of the integrated fluorescence intensity vs. absorbance plots for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield quantifies the efficiency of a photosensitizer in generating singlet oxygen (1O2), a reactive oxygen species crucial in photodynamic therapy and other photochemical processes. This can be determined directly by measuring the near-infrared phosphorescence of singlet oxygen or indirectly using a chemical trap.[5][6]
Direct Method (Phosphorescence Detection):
Materials and Equipment:
-
Pulsed laser excitation source (e.g., Nd:YAG laser)
-
Near-infrared (NIR) detector (e.g., liquid nitrogen-cooled Germanium photodiode)
-
Monochromator
-
Data acquisition system (e.g., digital oscilloscope)
-
Quartz cuvettes
-
Solvent (typically deuterated to increase the lifetime of singlet oxygen)
-
Singlet oxygen standard with known quantum yield (e.g., phenalenone, Rose Bengal)[7][8]
-
This compound sample
Methodology:
-
Sample Preparation:
-
Prepare solutions of the this compound sample and the standard in a deuterated solvent. The optical densities of the sample and standard solutions should be matched at the excitation wavelength.[2]
-
-
Luminescence Measurement:
-
Excite the sample with the pulsed laser.
-
Detect the time-resolved luminescence of singlet oxygen at approximately 1270 nm.[2]
-
Record the initial intensity of the phosphorescence signal immediately after the laser pulse.
-
-
Calculation of Quantum Yield:
-
The singlet oxygen quantum yield of the this compound (ΦΔ,sample) is calculated relative to the standard using the equation:
ΦΔ,sample = ΦΔ,std * (Isample / Istd)
Where:
-
ΦΔ,std is the singlet oxygen quantum yield of the standard.
-
Isample and Istd are the initial phosphorescence intensities of the sample and the standard, respectively.
-
Indirect Method (Chemical Trapping):
Materials and Equipment:
-
Light source with a specific wavelength (e.g., filtered lamp or laser)
-
UV-Vis Spectrophotometer or Spectrofluorometer
-
Magnetic stirrer
-
Quartz cuvettes
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF), 9,10-anthracenediyl-bis(methylene) dimalonic acid (ABDA))[9]
-
Singlet oxygen standard
-
This compound sample
Methodology:
-
Solution Preparation:
-
Prepare solutions of the sample, standard, and the chemical trap in the chosen solvent. The concentrations should be such that the photosensitizer (sample or standard) is the primary absorber at the irradiation wavelength.
-
-
Irradiation and Monitoring:
-
Place the solution containing the photosensitizer and the chemical trap in a cuvette and irradiate it with the light source while stirring.
-
At regular time intervals, monitor the decrease in the concentration of the chemical trap by measuring its absorbance or fluorescence. The trap is consumed as it reacts with the generated singlet oxygen.
-
-
Data Analysis:
-
Plot the concentration of the chemical trap versus the irradiation time for both the sample and the standard.
-
Determine the initial rate of trap consumption from the slope of these plots.
-
-
Calculation of Quantum Yield:
-
The singlet oxygen quantum yield of the this compound (ΦΔ,sample) can be calculated using the following equation, assuming identical irradiation conditions and absorbance for the sample and standard:
ΦΔ,sample = ΦΔ,std * (Ratesample / Ratestd)
Where:
-
ΦΔ,std is the singlet oxygen quantum yield of the standard.
-
Ratesample and Ratestd are the initial rates of chemical trap consumption in the presence of the sample and standard, respectively.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining fluorescence and singlet oxygen quantum yields.
Caption: Workflow for Fluorescence Quantum Yield Determination.
Caption: Workflows for Singlet Oxygen Quantum Yield Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photophysical Properties and Singlet Oxygen Generation Efficiencies of Water-Soluble Fullerene Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Early Applications of N-Methylfulleropyrrolidine in Materials Science: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of Buckminsterfullerene (C₆₀) in 1985 opened a new chapter in materials science. Its unique spherical structure and exceptional electron-accepting properties made it a prime candidate for a variety of applications. However, the pristine C₆₀'s poor solubility in common organic solvents severely limited its processability. This challenge spurred the development of functionalized fullerene derivatives, among which N-Methylfulleropyrrolidine stands out as one of the earliest and most significant examples. This technical guide provides an in-depth overview of the early applications of this compound in materials science, with a focus on its synthesis, characterization, and pioneering use in organic electronics.
Core Properties and Synthesis
This compound is a derivative of C₆₀ where a pyrrolidine (B122466) ring is covalently bonded to the fullerene cage. This functionalization disrupts the symmetry of the C₆₀ molecule, leading to improved solubility and altered electronic properties while retaining the inherent electron-accepting nature of the fullerene core.[1]
The Prato Reaction: A Gateway to Soluble Fullerenes
The most common and historically significant method for synthesizing this compound is the Prato reaction, first reported in 1993. This reaction is a classic example of a 1,3-dipolar cycloaddition of an azomethine ylide to a double bond on the C₆₀ cage.
Caption: Figure 1: The Prato Reaction for this compound Synthesis.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on the original Prato reaction:
-
Reactant Preparation: In a round-bottom flask, C₆₀ fullerene is dissolved in a dry, deoxygenated solvent, typically toluene.
-
Ylide Precursor Addition: Sarcosine (N-methylglycine) and an aldehyde (e.g., paraformaldehyde) are added to the C₆₀ solution. The molar ratio of the reactants is crucial and is typically in excess for the sarcosine and aldehyde to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110°C for toluene) under an inert atmosphere (e.g., argon or nitrogen) for several hours. During this process, the sarcosine and aldehyde react to form an azomethine ylide in situ.
-
Cycloaddition: The generated azomethine ylide then reacts with the C₆₀ via a 1,3-dipolar cycloaddition, breaking a double bond on the fullerene cage and forming the five-membered pyrrolidine ring.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is then purified using column chromatography (typically with a silica (B1680970) gel stationary phase and a solvent gradient of toluene and hexane) to separate the desired this compound from unreacted C₆₀ and multi-adduct byproducts.
-
Characterization: The purified product is characterized by various analytical techniques to confirm its structure and purity.
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through a suite of analytical techniques.
| Technique | Purpose | Typical Observations |
| UV-Vis Spectroscopy | To study the electronic transitions and confirm the functionalization of the C₆₀ cage. | The sharp absorption peak of C₆₀ at around 335 nm in the UV-Vis spectrum is typically broadened and slightly shifted in this compound due to the disruption of the cage's symmetry. New, less defined absorption features may appear at longer wavelengths. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the molecular structure by probing the chemical environment of the protons and carbons. | ¹H-NMR spectra show characteristic peaks for the protons on the pyrrolidine ring and the N-methyl group. ¹³C-NMR is used to confirm the sp³-hybridized carbons on the fullerene cage at the point of addition. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound. | Techniques like MALDI-TOF or ESI-MS are used to verify the expected molecular weight of this compound (C₇₂H₇N, MW ≈ 853.8 g/mol for the simplest adduct with formaldehyde). |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties, specifically the reduction potentials. | The cyclic voltammogram of this compound shows reversible reduction waves corresponding to the sequential addition of electrons to the fullerene core. The first reduction potential is typically shifted to a more negative value compared to pristine C₆₀, indicating a slightly lower electron affinity. |
Quantitative Electrochemical Data
The electrochemical properties of fullerene derivatives are critical for their application in electronic devices. Cyclic voltammetry is the primary tool used to measure their reduction potentials, which correlate to the Lowest Unoccupied Molecular Orbital (LUMO) energy level.
| Compound | First Reduction Potential (V vs. Fc/Fc⁺) | LUMO Level (eV, estimated) |
| C₆₀ | -0.98 | -3.72 |
| Ferrocenyl Fulleropyrrolidine | -1.05 | -3.65 |
Note: Data for a closely related ferrocenyl fulleropyrrolidine is presented as an early example of how functionalization impacts the electrochemical properties. The negative shift in the reduction potential indicates a slightly higher LUMO energy level compared to pristine C₆₀.
Early Applications in Organic Photovoltaics
The primary early application of this compound in materials science was as an electron acceptor in organic photovoltaic (OPV) devices, specifically in bulk heterojunction (BHJ) solar cells. The discovery of photoinduced electron transfer from a conjugated polymer (donor) to a fullerene (acceptor) laid the foundation for this technology. The improved solubility of this compound over C₆₀ was a key enabler for the solution-based processing of these devices.
Caption: Figure 2: General Workflow for Bulk Heterojunction Organic Solar Cell Fabrication.
Experimental Protocol: Fabrication of a BHJ Solar Cell
The following is a generalized protocol for the fabrication of an early-generation BHJ solar cell using this compound (NMFP):
-
Substrate Preparation: An Indium Tin Oxide (ITO)-coated glass substrate is patterned and cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrate is then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance wettability.
-
Hole Transport Layer (HTL) Deposition: A thin layer of a hole-transporting material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO surface and annealed.
-
Active Layer Preparation and Deposition: The donor polymer (e.g., a derivative of poly(p-phenylene vinylene) or poly(3-hexylthiophene)) and this compound are dissolved in a common organic solvent like chlorobenzene (B131634) or dichlorobenzene to create a blend solution. This solution is then spin-coated on top of the HTL to form the bulk heterojunction active layer. The film is subsequently annealed to optimize its morphology.
-
Cathode Deposition: A low work function metal cathode, such as calcium followed by a protective layer of aluminum, is deposited on top of the active layer by thermal evaporation under high vacuum.
-
Device Encapsulation and Testing: The completed device is encapsulated to protect it from atmospheric degradation and then tested under a solar simulator to measure its photovoltaic performance.
Early Photovoltaic Performance Data
Early organic solar cells based on fullerene derivatives exhibited modest efficiencies. The primary goal of this early research was to establish the proof-of-concept and understand the fundamental principles of device operation. While specific data for this compound from the earliest period is scarce in comprehensive reviews, data from a closely related fulleropyrrolidine-based dyad provides insight into the performance levels of that era.
| Device Structure | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Year |
| Phthalocyanine-Fulleropyrrolidine Dyad | 0.4 | 0.15 | 33 | 0.02 | 2003 |
This early result, while low by modern standards, was a crucial demonstration that covalently linked donor-acceptor systems based on fulleropyrrolidines could function in a photovoltaic device.
Conclusion
This compound represents a cornerstone in the development of functional materials for organic electronics. Its synthesis via the Prato reaction provided a vital solution to the processability issues of pristine C₆₀, paving the way for the exploration of fullerenes in solution-processed devices. The early application of this compound and its analogues as electron acceptors in bulk heterojunction solar cells was a critical step in the evolution of organic photovoltaics. While the efficiencies of these initial devices were modest, the fundamental insights gained from their fabrication and characterization have guided the field for decades, leading to the high-performance organic electronic materials and devices of today.
References
N-Methylfulleropyrrolidine: A Technical Guide for its Application as a Spectroscopic Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfulleropyrrolidine (N-MFP), a derivative of buckminsterfullerene (B74262) (C60), has emerged as a crucial reference material in various spectroscopic and electrochemical studies. Its unique photophysical and electronic properties, coupled with its enhanced solubility in common organic solvents compared to pristine C60, make it an ideal standard for calibrating and validating spectroscopic measurements. This technical guide provides an in-depth overview of the spectroscopic properties of N-MFP, detailed experimental protocols for its synthesis and analysis, and its application in advanced research, particularly in the field of photoinduced electron transfer.
Physicochemical Properties
This compound is a soluble, functionalized fullerene that acts as an electron acceptor.[1] It is commonly used as a spectroscopic and redox reference for C60-based molecular heterojunctions.[1]
| Property | Value | Reference |
| Molecular Formula | C72H7N | [1] |
| Molecular Weight | 853.84 g/mol | [1] |
| CAS Number | 151872-44-5 | [1] |
| Appearance | Dark brown to black powder | - |
| Solubility | Soluble in toluene (B28343), chloroform, CS2 | [2] |
Spectroscopic Data for this compound as a Reference Material
The use of N-MFP as a reference material necessitates a thorough understanding of its characteristic spectroscopic signatures. The following tables summarize the key quantitative data for various spectroscopic techniques.
UV-Visible (UV-Vis) Spectroscopy
N-MFP exhibits characteristic absorption bands in the UV-Vis region. The prominent peak around 432 nm is a hallmark of 1,2-adducts of C60.[3]
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Toluene | 432 | 6900 | [4] |
| Anisole | 329 | Not Reported | [3] |
| Anisole | 432 | Not Reported | [3] |
| Toluene | 702 | 1100 | [4] |
Fluorescence Spectroscopy
N-MFP displays a characteristic fluorescence emission, which is often quenched in the presence of electron donors, making it a useful probe for studying photoinduced electron transfer.
| Solvent | Emission λmax (nm) | Fluorescence Lifetime (τ) (ns) | Fluorescence Quantum Yield (Φf) | Reference |
| Anisole | ~715 | 1.3 ± 0.05 | Not explicitly stated, but used as a reference for quenching studies | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of N-MFP provide structural confirmation. The chemical shifts can be influenced by the solvent and the presence of aggregates.
¹H NMR Chemical Shifts (CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| N-CH₃ | 2.76 |
| Pyrrolidine (B122466) protons | Broad signals |
¹³C NMR Chemical Shifts (CDCl₃)
The sp³ carbons of the pyrrolidine ring and the methyl group appear in the aliphatic region, while the numerous sp² carbons of the fullerene cage produce a complex pattern in the aromatic region. A detailed assignment of all 72 carbons is complex and typically not fully resolved due to the high symmetry of the C60 cage and potential for aggregation.
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and purity of N-MFP. The fragmentation pattern can provide structural information.
| Technique | Key Fragments (m/z) | Interpretation |
| MALDI-TOF | 854 [M+H]⁺ | Molecular ion peak |
| EI-MS | 720 | Loss of the N-methylpyrrolidine moiety (C₅H₇N) |
Electrochemical Properties
The redox behavior of N-MFP is important for its application in electronic devices and charge transfer studies.
| Technique | Reduction Potentials (V vs. Fc/Fc⁺) |
| Cyclic Voltammetry | -1.11, -1.70, -2.28 |
Experimental Protocols
Synthesis of this compound via Prato Reaction
The most common method for synthesizing N-MFP is the Prato reaction, which is a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 cage.[2]
Materials:
-
Buckminsterfullerene (C60)
-
Sarcosine (B1681465) (N-methylglycine)
-
Paraformaldehyde
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Carbon disulfide (CS₂)
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, add C60 (1 equivalent), sarcosine (10 equivalents), and paraformaldehyde (10 equivalents).
-
Add anhydrous toluene to the flask to create a suspension.
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 6-8 hours. The color of the solution will change from purple to reddish-brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Purification of this compound
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, typically starting with a non-polar solvent.
-
Dissolve the crude N-MFP in a minimal amount of toluene or CS₂.
-
Load the solution onto the column.
-
Elute the column first with CS₂ or hexane (B92381) to remove unreacted C60 (which will appear as a purple band).
-
Gradually increase the polarity of the eluent by adding ethyl acetate to the toluene. N-MFP will elute as a brown band.
-
Collect the fractions containing N-MFP and combine them.
-
Remove the solvent under reduced pressure to obtain purified N-MFP.
HPLC Purification: For higher purity, reverse-phase HPLC can be employed using a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile (B52724) and water.[5]
Spectroscopic Analysis Protocols
UV-Vis Spectroscopy:
-
Prepare a stock solution of N-MFP of known concentration in a suitable spectroscopic grade solvent (e.g., toluene).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorbance spectra of the solutions using a dual-beam UV-Vis spectrophotometer.
-
Use the Beer-Lambert law (A = εcl) to determine the molar absorptivity (ε) at the absorption maxima. As a reference, the absorbance of the solution can be compared against a standard of known concentration and molar absorptivity.
Fluorescence Spectroscopy:
-
Prepare a dilute solution of N-MFP in a spectroscopic grade solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the fluorescence emission spectrum using a spectrofluorometer.
-
To use N-MFP as a reference for quantum yield measurements, compare its integrated fluorescence intensity to that of a well-characterized fluorescence standard under identical experimental conditions.
NMR Spectroscopy:
-
Dissolve a sufficient amount of N-MFP in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
N-MFP can be used as an internal standard for chemical shift referencing in certain applications, although TMS is more common.
Mass Spectrometry:
-
Prepare the N-MFP sample according to the requirements of the ionization technique (e.g., dissolved in a suitable matrix for MALDI).
-
Acquire the mass spectrum. The prominent molecular ion peak serves as a mass reference.
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis and purification of this compound.
Experimental Workflow for Photoinduced Electron Transfer Studies
References
An In-Depth Technical Guide to the Electronic Structure of N-Methylfulleropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfulleropyrrolidine (NMFP) is a prominent derivative of Buckminsterfullerene (C60), synthesized via the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide.[1][2] This functionalization of the fullerene cage significantly alters its electronic properties, enhancing its solubility and processability for various applications, particularly in the realm of organic electronics and materials science. This guide provides a comprehensive overview of the electronic structure of NMFP, detailing its fundamental electronic parameters, the experimental techniques used for their characterization, and the synthetic pathway for its preparation.
Core Electronic Properties
The addition of the N-methylpyrrolidine group to the C60 cage disrupts the sp2 hybridization of two carbon atoms, leading to a saturation of a double bond in the fullerene core. This modification directly influences the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the material's electron-donating and electron-accepting capabilities.
Data Presentation: Electronic Structure Parameters
The electronic properties of this compound have been investigated through both experimental techniques and theoretical calculations. The following table summarizes key quantitative data regarding its electronic structure. It is important to note that experimental values can vary depending on the specific conditions, such as the solvent and electrolyte used in electrochemical measurements. Theoretical values, typically obtained through Density Functional Theory (DFT), provide valuable insights but are dependent on the computational methods and basis sets employed.
| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Method/Reference |
| HOMO | -6.1 | -6.0 to -6.2 | Cyclic Voltammetry[3][4], DFT[5] |
| LUMO | -3.7 to -4.1 | -3.5 to -3.9 | Cyclic Voltammetry[3][4], DFT[5] |
| HOMO-LUMO Gap | 2.0 - 2.4 | 2.1 - 2.7 | UV-Vis Spectroscopy[6][7], DFT[5] |
| First Reduction Potential (V vs. Fc/Fc+) | -1.11 | - | Cyclic Voltammetry[4] |
| Electron Affinity | 2.65 (for C60) | ~2.5 - 2.7 | Photoelectron Spectroscopy[8] |
| Ionization Potential | 7.57 (for C60) | ~7.4 - 7.6 | Photoelectron Spectroscopy[8] |
Note: Direct experimental values for the electron affinity and ionization potential of this compound are not widely reported. The values for pristine C60 are provided for reference, with the understanding that functionalization slightly alters these properties.
Experimental Protocols for Electronic Characterization
The determination of the electronic structure of this compound relies on a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique used to probe the redox behavior of molecules and to estimate the HOMO and LUMO energy levels.[9][10]
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
This compound sample
-
Anhydrous, deoxygenated solvent (e.g., o-dichlorobenzene, THF)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF6)
-
Inert gas (Argon or Nitrogen) for purging
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in the chosen solvent containing the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammogram, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).
-
Measurement: Run the cyclic voltammetry scan. The resulting voltammogram will show peaks corresponding to the reduction and oxidation events.
-
Data Analysis: Determine the onset potentials for the first reduction and oxidation waves. These can be used to estimate the LUMO and HOMO energy levels, respectively, using empirical formulas that correlate the potentials to the energy levels relative to the vacuum level. A ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibration.[11]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions in a molecule and to determine the optical HOMO-LUMO gap.[12]
Objective: To measure the absorption spectrum of this compound and determine its optical bandgap.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound sample
-
Spectroscopic grade solvent (e.g., Toluene, Chloroform)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 for the main absorption bands.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Sample Measurement: Fill a quartz cuvette with the this compound solution and record its absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: The absorption spectrum will show characteristic peaks. The onset of the lowest energy absorption band in the long-wavelength region corresponds to the optical HOMO-LUMO gap. This can be estimated by finding the intersection of the tangent of the absorption edge with the baseline. The characteristic absorption peaks for[3][3]-monoadducts of C60, such as NMFP, typically appear around 430 nm.[6]
Synthesis of this compound: The Prato Reaction
This compound is synthesized through the Prato reaction, which is a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 fullerene.[1][2] The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (sarcosine, N-methylglycine) and an aldehyde (formaldehyde).
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound via the Prato Reaction.
Conclusion
The electronic structure of this compound is a critical aspect that dictates its functionality in various advanced materials. Through the synergistic application of electrochemical and spectroscopic techniques, coupled with theoretical modeling, a detailed understanding of its HOMO-LUMO energy levels and overall electronic behavior can be achieved. The Prato reaction provides a robust and versatile method for its synthesis, enabling further exploration of its properties and applications in fields ranging from organic photovoltaics to medicinal chemistry. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize the unique electronic characteristics of this important fullerene derivative.
References
- 1. Prato_reaction [chemeurope.com]
- 2. Prato reaction - Wikipedia [en.wikipedia.org]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. scielo.org.co [scielo.org.co]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. learn.schrodinger.com [learn.schrodinger.com]
- 8. static.igem.org [static.igem.org]
- 9. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
N-Methylfulleropyrrolidine in Bioscience: A Technical Overview of Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
N-Methylfulleropyrrolidine, a functionalized derivative of buckminsterfullerene (B74262) (C60), has emerged as a molecule of interest within the biosciences. Its unique carbon cage structure and the addition of a methylpyrrolidine group confer specific physicochemical properties that are being explored for a range of biological applications, primarily centered on its potential as a neuroprotective and antioxidant agent. This technical guide synthesizes the available preliminary research on this compound, presenting key findings, experimental approaches, and proposed mechanisms of action.
Core Concepts and Synthesis
This compound is synthesized via the Prato reaction, a 1,3-dipolar cycloaddition of azomethine ylides to the C60 fullerene cage. The most common approach involves the reaction of fullerene C60 with N-methylglycine (sarcosine) and an aldehyde. This method allows for the covalent attachment of the N-methylpyrrolidine moiety to the fullerene sphere, enhancing its solubility and modifying its electronic properties, which are crucial for its biological activity.
Experimental Protocol: Synthesis of this compound (Prato Reaction)
A general protocol for the synthesis of this compound is as follows:
-
Reactant Preparation: A solution of C60 fullerene is prepared in a suitable organic solvent, such as toluene (B28343) or o-dichlorobenzene.
-
Azomethine Ylide Generation: N-methylglycine (sarcosine) and an appropriate aldehyde (e.g., paraformaldehyde) are added to the fullerene solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel with a suitable eluent system to isolate the this compound from unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, UV-Vis, and mass spectrometry.
Below is a workflow diagram illustrating the synthesis process.
Biological Applications and Mechanisms of Action
Preliminary studies on fullerene derivatives, including this compound, have primarily focused on their potent antioxidant and neuroprotective properties. The electron-deficient nature of the fullerene cage allows it to act as a "radical sponge," effectively scavenging a variety of reactive oxygen species (ROS).
Antioxidant Activity
The antioxidant capacity of fullerene derivatives is a key area of investigation. While specific quantitative data for this compound is limited in publicly available literature, the general mechanism involves the addition of free radicals to the double bonds of the fullerene core. This activity can be assessed using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. A general protocol is as follows:
-
Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compound, this compound, is dissolved in an appropriate solvent to create a series of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, is also prepared for comparison.
-
Assay Procedure: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound and the standard. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of the antioxidant indicates its radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.
The following diagram illustrates the workflow for a typical antioxidant assay.
An In-depth Technical Guide to the Self-Assembly Properties of Fulleropyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulleropyrrolidines, functionalized derivatives of buckminsterfullerene (B74262) (C60), have garnered significant attention in the scientific community due to their unique self-assembly properties. These fascinating molecules, synthesized through the versatile Prato reaction, can spontaneously organize into a variety of well-defined nanostructures, including micelles, vesicles, nanorods, and nanofibers. This intrinsic ability to form ordered aggregates makes them highly promising candidates for a wide range of applications, particularly in the realm of drug delivery, gene therapy, and materials science.
This technical guide provides a comprehensive overview of the core principles governing the self-assembly of fulleropyrrolidines. It delves into the synthesis of these compounds, the characterization of their self-assembled structures, and their emerging applications, with a special focus on their use as advanced drug delivery platforms. The information presented herein is intended to serve as a valuable resource for researchers and professionals working in the fields of nanotechnology, materials science, and pharmaceutical development.
Synthesis of Fulleropyrrolidines: The Prato Reaction
The most prevalent and efficient method for the synthesis of fulleropyrrolidines is the Prato reaction. This reaction involves a 1,3-dipolar cycloaddition of an azomethine ylide to a double bond of the C60 cage. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid and an aldehyde or ketone.
The versatility of the Prato reaction lies in the ability to introduce a wide variety of functional groups onto the pyrrolidine (B122466) ring by simply changing the precursor amino acid and aldehyde. This allows for the fine-tuning of the physicochemical properties of the resulting fulleropyrrolidine, such as its solubility, amphiphilicity, and responsiveness to external stimuli, which in turn dictates its self-assembly behavior.
Experimental Protocol: Synthesis of a Phenyl-Substituted Fulleropyrrolidine
The following is a representative protocol for the synthesis of a fulleropyrrolidine derivative via the Prato reaction.[1][2]
Materials:
-
Fullerene (C60)
-
Sarcosine (N-methylglycine)
-
Benzaldehyde
-
Toluene (B28343) (dry)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of C60 (50 mg, 0.069 mmol) in 50 mL of dry toluene is prepared.
-
To this solution, 4-(2-trimethylsilylethynyl)benzaldehyde (14 mg, 0.069 mmol) and N-methylglycine (62 mg, 0.693 mmol) are added.[1]
-
The reaction mixture is heated to reflux and stirred under an inert atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a toluene:hexane mixture (e.g., 5:1 v/v), to isolate the desired fulleropyrrolidine derivative.[3]
-
The final product is characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, UV-Vis, and mass spectrometry.[1][4]
Figure 1: General workflow for the synthesis, purification, and characterization of fulleropyrrolidines.
Principles of Fulleropyrrolidine Self-Assembly
The self-assembly of fulleropyrrolidines is primarily driven by a delicate balance of non-covalent interactions, including:
-
Hydrophobic Interactions: The hydrophobic C60 core tends to minimize its contact with aqueous environments, driving the aggregation of fulleropyrrolidine molecules.
-
π-π Stacking: The extended π-system of the fullerene cage facilitates attractive π-π stacking interactions between adjacent molecules.
-
Van der Waals Forces: These short-range attractive forces contribute to the overall stability of the self-assembled structures.
-
Hydrogen Bonding: The presence of suitable functional groups on the pyrrolidine ring (e.g., hydroxyl, carboxyl, or amide groups) can lead to the formation of intermolecular hydrogen bonds, which play a crucial role in directing the assembly process.
-
Electrostatic Interactions: For charged fulleropyrrolidine derivatives, electrostatic repulsion or attraction between the head groups significantly influences the morphology and stability of the aggregates.
The final morphology of the self-assembled nanostructure is determined by the interplay of these forces, which can be modulated by factors such as the molecular structure of the fulleropyrrolidine, solvent composition, temperature, and pH.
Characterization of Self-Assembled Structures
A variety of analytical techniques are employed to characterize the size, morphology, and stability of fulleropyrrolidine aggregates.
Data Presentation: Physicochemical Properties of Fulleropyrrolidine Assemblies
| Fulleropyrrolidine Derivative | Solvent System | Self-Assembled Morphology | Size | Characterization Technique(s) | Reference |
| Phenylacetylene-functionalized fulleropyrrolidine | Tetrahydrofuran/Acetonitrile | Nano-square plates | 1–3 µm (length), 50–100 nm (thickness) | SEM, SAXD | [1] |
| Phenylacetylene-functionalized fulleropyrrolidine | Toluene/Acetonitrile | "Nano-flowers" | ~5 µm (diameter) | SEM, SAXD | [1] |
| N-PEG Pyridinium Fulleropyrrolidine | Aqueous medium | Aggregates | Particle size correlated with concentration | Ultrasonication, DLS | |
| Fullerene (C60) in artificial freshwater | Artificial freshwater | Aggregates | Hydrodynamic radius: 210-1520 nm | DLS | [1] |
| Fullerene (C60) with TCM | Artificial freshwater | Aggregates | Hydrodynamic radius: 152-1910 nm | DLS | [1] |
| Fullerene nanoparticles (FAS) | Aqueous | Nanoparticles | ~100 nm | DLS, Zeta Potential | [3] |
| Doxorubicin-loaded dextran (B179266) nanoparticles | Aqueous | Nanoparticles | 112.4 ± 4.2 nm | DLS, Zeta Potential | [5] |
Experimental Protocols for Key Characterization Techniques
DLS is a non-invasive technique used to determine the size distribution of particles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
Protocol:
-
Prepare a dilute suspension of the fulleropyrrolidine aggregates in a suitable solvent (e.g., deionized water, buffer). The concentration should be optimized to avoid multiple scattering effects.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement, typically acquiring data for a set duration and number of runs.
-
The instrument's software will analyze the correlation function of the scattered light intensity to provide the hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution of the particles.[6][7][8]
TEM provides high-resolution images of the morphology and internal structure of the self-assembled nanostructures.
Protocol:
-
Prepare a dilute suspension of the fulleropyrrolidine aggregates.
-
Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely. Negative staining (e.g., with uranyl acetate) may be applied to enhance contrast for certain samples.[9]
-
Insert the dried grid into the TEM for imaging.
-
Acquire images at different magnifications to visualize the overall morphology and fine details of the nanostructures.[10]
AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about the surface of the self-assembled structures.
Protocol:
-
Prepare a dilute suspension of the fulleropyrrolidine aggregates.
-
Deposit a drop of the suspension onto a freshly cleaved, atomically flat substrate (e.g., mica or highly oriented pyrolytic graphite).
-
Allow the sample to adsorb to the surface for a few minutes.
-
Gently rinse the substrate with a suitable solvent to remove any unadsorbed material and then dry it under a gentle stream of inert gas.
-
Mount the substrate in the AFM and engage the cantilever tip with the surface.
-
Scan the surface in tapping mode or contact mode to obtain topographical images.[11]
Figure 2: General workflow for the characterization of fulleropyrrolidine self-assemblies.
Applications in Drug Development
The unique properties of self-assembled fulleropyrrolidines make them highly attractive for various applications in drug development, particularly as nanocarriers for targeted drug delivery.
Fulleropyrrolidine-Based Nanocarriers for Doxorubicin Delivery
Doxorubicin (DOX) is a potent anticancer drug, but its clinical use is often limited by severe side effects, including cardiotoxicity. Encapsulating DOX within fulleropyrrolidine-based nanocarriers offers a promising strategy to improve its therapeutic index.[12][13][14]
The hydrophobic core of fulleropyrrolidine micelles can effectively encapsulate the hydrophobic DOX molecules, protecting them from degradation in the bloodstream and reducing their exposure to healthy tissues. Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands (e.g., folic acid, antibodies) to facilitate their accumulation at the tumor site through the enhanced permeability and retention (EPR) effect and active targeting.
To further enhance the specificity of drug delivery, stimuli-responsive fulleropyrrolidine nanocarriers have been developed. These systems are designed to release their drug payload in response to specific triggers present in the tumor microenvironment, such as:
-
pH-Responsive Release: The acidic environment of tumors (pH ~6.5) compared to normal tissues (pH 7.4) can be exploited to trigger drug release. Fulleropyrrolidines functionalized with pH-sensitive groups (e.g., amino groups) can undergo a change in their protonation state and conformation at lower pH, leading to the destabilization of the nanocarrier and the release of the encapsulated drug.[15][16][17]
-
Photo-Responsive Release: The incorporation of photo-labile or photo-isomerizable moieties into the fulleropyrrolidine structure allows for light-triggered drug release. Upon irradiation with light of a specific wavelength, these groups can undergo cleavage or conformational changes, leading to the disassembly of the nanostructure and the release of the drug cargo. This approach offers high spatiotemporal control over drug delivery.[18][19][20][21][22]
Figure 3: Schematic representation of a fulleropyrrolidine-based drug delivery system.
Conclusion
The self-assembly of fulleropyrrolidines represents a powerful and versatile platform for the bottom-up fabrication of functional nanostructures. The ability to precisely control the molecular architecture of these fullerene derivatives through the Prato reaction allows for the rational design of self-assembling systems with tailored properties. While significant progress has been made in understanding the fundamental principles of their self-assembly and exploring their potential applications, further research is needed to fully realize their clinical and technological potential. Future efforts should focus on the development of more complex and multifunctional fulleropyrrolidine-based systems, the elucidation of their in vivo behavior, and the establishment of scalable and reproducible manufacturing processes. The continued exploration of this exciting class of nanomaterials holds great promise for advancing the fields of drug delivery, diagnostics, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. The Polarity of Fullerene C60 Derivatives for Enhanced Photodynamic Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin loaded Polymeric Nanoparticulate Delivery System to overcome drug resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 9. tesisenred.net [tesisenred.net]
- 10. mdpi.com [mdpi.com]
- 11. Enthalpy-driven micellization of oligocarbonate-fluorene end-functionalized Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-loaded pH-responsive polymeric micelles: Simulations and experiments of micelle formation, drug loading and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-Assembly of Amphiphilic Comb-like Copolymers into Micelles and Vesicles in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Folate-Conjugated Polymer Micelles with pH-Triggered Drug Release Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. microscopyinnovations.com [microscopyinnovations.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Methylfulleropyrrolidine in Organic Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfulleropyrrolidine, a soluble derivative of fullerene C60, serves as a crucial electron acceptor material in the fabrication of organic solar cells (OSCs). Its electronic properties facilitate efficient exciton (B1674681) dissociation at the donor-acceptor interface, a critical step for charge generation in photovoltaic devices. This document provides detailed application notes and experimental protocols for the integration of this compound and its derivatives into organic solar cell architectures. The methodologies cover both conventional bulk heterojunction (BHJ) and inverted device structures, offering a comprehensive guide for researchers.
Application Notes
This compound and its functionalized derivatives are primarily utilized in two distinct roles within organic solar cells:
-
Electron Acceptor in Bulk Heterojunctions: When blended with an electron donor polymer, such as poly(3-hexylthiophene) (P3HT), it forms the photoactive layer where light is absorbed and converted into electrical charge. The performance of such devices is sensitive to the blend ratio, solvent selection, and post-deposition treatments like thermal annealing, which can improve the active layer morphology and, consequently, device efficiency.[1]
-
Electron-Collecting Interlayer in Inverted Solar Cells: Functionalized fulleropyrrolidine derivatives can be used to form a distinct electron-collecting interlayer between the transparent conductive oxide (e.g., ITO) and the active layer in inverted organic solar cells (i-OSCs).[2][3] This layer modifies the work function of the electrode to create an Ohmic contact, improving electron extraction and reducing interfacial recombination.[2][3]
Performance Data
The performance of organic solar cells is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Below is a summary of performance data for an inverted organic solar cell utilizing a novel this compound derivative (FPNOH) as an electron-collecting interlayer, compared to a standard ZnO-based device.
| Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| ITO/FPNOH/PTB7:PC71BM/MoO3/Ag | 0.74 | 15.3 | 73.7 | 8.34 |
| ITO/ZnO/PTB7:PC71BM/MoO3/Ag (Reference) | 0.73 | 15.0 | 72.3 | 7.92 |
| Data sourced from Xu et al., ACS Applied Materials & Interfaces (2016)[2] |
Experimental Protocols & Methodologies
Protocol 1: Fabrication of a Conventional Bulk Heterojunction (BHJ) Solar Cell
This protocol describes the fabrication of a standard BHJ solar cell with the structure: Glass/ITO/PEDOT:PSS/P3HT:this compound/Ca/Ag .
1. Substrate Preparation and Cleaning:
- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
- Dry the substrates using a nitrogen gas stream.
- Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before use to enhance the ITO work function and improve the wettability of the subsequent layer.
2. Hole Transport Layer (HTL) Deposition:
- Deposit a thin layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) onto the cleaned ITO substrate.
- This is typically done by spin-coating the PEDOT:PSS solution at 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[4]
- Anneal the substrates on a hotplate at 130-150°C for 10-15 minutes in a nitrogen-filled glovebox or ambient air to remove residual water.
3. Active Layer Preparation and Deposition:
- Prepare a solution of the active layer blend. For example, dissolve P3HT (donor) and this compound (acceptor) in a 1:0.8 or 1:1 weight ratio in a suitable organic solvent like chlorobenzene (B131634) or 1,2-dichlorobenzene.[5] The total concentration is typically around 20-25 mg/mL.
- Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) inside a glovebox to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter.
- Spin-coat the active layer solution onto the PEDOT:PSS layer. Typical spin speeds range from 600 to 1500 rpm to achieve a film thickness of 80-200 nm.[6]
- Transfer the device to a hotplate for solvent annealing and/or thermal annealing. A mild thermal treatment at 55°C for 30 minutes has been shown to increase efficiency in P3HT:fulleropyrrolidine solar cells.[1]
4. Cathode Deposition:
- Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10-6 Torr).
- Deposit a bilayer cathode. First, deposit a layer of Calcium (Ca) approximately 20-30 nm thick, which serves as an electron transport layer.[7]
- Follow this with a thicker layer of Silver (Ag) or Aluminum (Al) (80-100 nm) to act as the top electrode and protect the reactive Ca layer from oxidation.
5. Device Encapsulation and Characterization:
- Encapsulate the finished device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
- Characterize the device by measuring its current density-voltage (J-V) characteristics under a solar simulator (e.g., AM 1.5G, 100 mW/cm²).
Protocol 2: Fabrication of an Inverted Solar Cell with a Fulleropyrrolidine Interlayer
This protocol details the fabrication of an inverted device with the structure: Glass/ITO/FPNOH/PTB7:PC71BM/MoO3/Ag , based on the work by Xu et al.[2]
1. Substrate Preparation:
- Clean ITO-coated glass substrates as described in Protocol 1, Step 1.
2. Electron-Collecting Interlayer Deposition:
- Prepare a solution of the fulleropyrrolidine derivative (e.g., FPNOH) in a suitable solvent. For FPNOH, a solution of 3-10 mg/mL in a DMF/HOAc (97:3) mixture is used.[8]
- Spin-coat the solution onto the cleaned ITO substrate at approximately 4000 rpm for 40 seconds.
- Anneal the film at 80°C for 10 minutes in a glovebox. This process yields a film thickness of 6-17 nm depending on the solution concentration.[2][8]
3. Active Layer Deposition:
- Prepare the active layer blend solution (e.g., PTB7:PC71BM in a 1:1.5 weight ratio with a total concentration of 25 mg/mL in chlorobenzene with 3% diiodooctane as an additive).
- Spin-coat the active layer solution onto the fulleropyrrolidine interlayer.
4. Hole Transport Layer (HTL) Deposition:
- Transfer the substrates to a high-vacuum thermal evaporator.
- Deposit a thin layer (5-10 nm) of Molybdenum Oxide (MoO3) to serve as the hole transport layer.
5. Anode Deposition:
- Without breaking vacuum, deposit a thick layer (80-100 nm) of Silver (Ag) as the top anode.
6. Device Characterization:
- Encapsulate and characterize the device as described in Protocol 1, Step 5.
Visualizations
Caption: Experimental workflow for conventional BHJ organic solar cell fabrication.
Caption: Energy level diagram for a P3HT:this compound solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. High Efficiency Inverted Organic Solar Cells with a Neutral Fulleropyrrolidine Electron-Collecting Interlayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Pioneering the fabrication and characterization of organic solar cell devices at Mount Holyoke College [ida.mtholyoke.edu]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Methylfulleropyrrolidine as an Electron Transport Layer in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, application, and characterization of N-Methylfulleropyrrolidine (NMFP) as an electron transport layer (ETL) in perovskite solar cells (PSCs). While direct performance and stability data for NMFP in PSCs is limited in publicly available literature, this document consolidates established protocols for its synthesis and the fabrication and characterization of similar fulleropyrrolidine-based devices to provide a foundational guide for researchers.
Introduction to this compound in Perovskite Solar Cells
Fullerene derivatives are widely employed as electron transport materials in inverted planar perovskite solar cells due to their excellent electron mobility and suitable energy levels. This compound, a derivative of fullerene C60, is synthesized via the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide.[1][2] This functionalization enhances the solubility and processability of the fullerene core while maintaining its desirable electronic properties. In the context of PSCs, the ETL plays a crucial role in extracting electrons from the perovskite absorber layer and transporting them to the cathode, thereby minimizing charge recombination and enhancing device efficiency and stability. Fulleropyrrolidine derivatives have demonstrated the potential to improve power conversion efficiencies (PCE) and enhance the long-term stability of PSCs compared to the commonly used[3][3]-phenyl-C61-butyric acid methyl ester (PCBM).[4][5]
Synthesis of this compound
The synthesis of this compound is typically achieved through the Prato reaction, which involves the reaction of C60 fullerene with N-methylglycine (sarcosine) and an aldehyde, commonly paraformaldehyde.[1][2]
Materials and Reagents
-
C60 Fullerene
-
N-methylglycine (Sarcosine)
-
Paraformaldehyde
-
Toluene (B28343) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas
Synthesis Protocol
-
Reaction Setup: In a round-bottom flask, dissolve C60 fullerene in anhydrous toluene to create a solution. The concentration may vary, but a common starting point is a dilute solution.
-
Addition of Reagents: Add an excess of N-methylglycine (sarcosine) and paraformaldehyde to the C60 solution. A typical molar ratio of C60:sarcosine:paraformaldehyde is 1:10:10.
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (Argon or Nitrogen) for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][6]
-
Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting solid residue is purified by column chromatography on silica gel using a toluene/hexane gradient as the eluent to isolate the this compound product.[3][6]
-
Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its structure and purity.
Perovskite Solar Cell Fabrication with NMFP ETL
The following is a general protocol for the fabrication of an inverted planar perovskite solar cell using a fulleropyrrolidine-based ETL.
Substrate Preparation
-
Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in a series of solvents: detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Drying: Dry the substrates with a stream of nitrogen gas.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.
Device Fabrication
-
Hole Transport Layer (HTL) Deposition: Spin-coat a hole transport material solution (e.g., PEDOT:PSS) onto the cleaned ITO substrate. Anneal the layer according to the material supplier's recommendations.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution (e.g., a solution of FAPbI3 and MABr in DMF:DMSO) onto the HTL. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce uniform crystallization. Anneal the perovskite film at a specific temperature (e.g., 100-150°C) to form the crystalline perovskite layer.
-
Electron Transport Layer (ETL) Deposition: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene (B131634) or o-dichlorobenzene). Spin-coat the NMFP solution onto the perovskite layer. The thickness of the ETL can be controlled by varying the solution concentration and spin-coating speed.
-
Cathode Deposition: Finally, deposit a metal cathode (e.g., silver or aluminum) by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization Protocols
Device Performance Characterization
-
Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the fabricated PSCs is characterized by measuring the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²). Key parameters to be extracted are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.
Stability Assessment
-
Long-Term Stability: The long-term stability of unencapsulated devices is evaluated by storing them in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air with controlled humidity) and measuring their J-V characteristics periodically over an extended period.[5][7]
-
Light Soaking Test: The operational stability is assessed by continuously illuminating the devices under 1-sun conditions and monitoring the PCE as a function of time.[5]
Quantitative Data
| Fulleropyrrolidine Derivative | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| DMEC60 | - | - | - | 15.2 | [4][8] |
| DMEC70 | - | - | - | 16.4 | [4][8] |
| Fluorine-loaded fullerene derivative F5 | - | - | - | up to 19.0 | [5] |
| C60/C70-N mixture | - | - | - | 16.3 | [9][10] |
Note: The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound and fabrication of a perovskite solar cell.
References
- 1. Prato_reaction [chemeurope.com]
- 2. Prato reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What defines the perovskite solar cell efficiency and stability: fullerene-based ETL structure or film morphology? - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the stability of perovskite solar cells and modules by two-dimensional (PM)2PbI2Cl2 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. utep.edu [utep.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Stabilization of Perovskite Solar Cells with Functional Fulleropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spin Coating N-Methylfulleropyrrolidine Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the deposition of N-Methylfulleropyrrolidine thin films using spin coating. This technique is crucial for fabricating uniform layers essential for various applications, including organic electronics and photovoltaics.
Experimental Data Summary
The quality and thickness of the spin-coated this compound films are highly dependent on several key parameters. The following table summarizes typical starting parameters and their impact on film characteristics. These values are based on protocols for fullerene derivatives and should be used as a baseline for process optimization.
| Parameter | Value Range | Unit | Effect on Film |
| Solution Concentration | 5 - 50 | mg/mL | Higher concentration generally leads to thicker films. |
| Solvent | Chlorobenzene, Toluene, Chloroform, Cyclohexanone, Anisole | - | Solvent choice affects solubility, evaporation rate, and film morphology. |
| Spin Speed (Step 1 - Spread) | 500 - 1000 | rpm | A lower speed allows for uniform spreading of the solution across the substrate. |
| Spin Duration (Step 1) | 5 - 15 | s | Sufficient time for the solution to cover the substrate. |
| Spin Speed (Step 2 - Thinning) | 1000 - 4000 | rpm | Higher speeds result in thinner films due to greater centrifugal force. |
| Spin Duration (Step 2) | 30 - 60 | s | Ensures most of the solvent has evaporated and the film is set. |
| Annealing Temperature | 100 - 300 | °C | Post-deposition annealing can improve film crystallinity and remove residual solvent.[1][2] |
| Annealing Duration | 5 - 30 | min | Time required for thermal treatment depends on the temperature and desired film properties. |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for preparing this compound thin films via spin coating.
Substrate Cleaning
Proper substrate cleaning is critical to ensure good film adhesion and uniformity. The following procedure is recommended for silicon or glass substrates:
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, and isopropanol (B130326) for 10-15 minutes each.[3]
-
Rinse the substrates thoroughly with deionized water between each sonication step.
-
Dry the substrates using a stream of dry nitrogen gas.
-
Optional: For enhanced surface wettability, treat the substrates with oxygen plasma immediately before spin coating.[4]
Solution Preparation
-
Dissolve this compound powder in a suitable solvent (e.g., chlorobenzene, toluene, or chloroform) to the desired concentration (e.g., 10 mg/mL).
-
Use a magnetic stirrer or an ultrasonic bath to ensure the this compound is completely dissolved. This may take several hours.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.[1]
Spin Coating Process
The spin coating process should be carried out in a clean, controlled environment (e.g., a glovebox or a cleanroom) to minimize contamination.
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Apply a vacuum to secure the substrate.
-
Dispense a small amount of the this compound solution onto the center of the substrate. The volume will depend on the substrate size but is typically enough to cover the surface.
-
Start the spin coating program. A two-step process is often effective:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 2000 rpm for 45 seconds.
-
-
After the spin cycle is complete, carefully remove the coated substrate from the chuck.
Post-Deposition Annealing
Thermal annealing can be used to improve the structural and electronic properties of the film.
-
Transfer the coated substrate to a hotplate or into a vacuum oven.
-
Anneal the film at a specified temperature (e.g., 150 °C) for a set duration (e.g., 10 minutes).[3] The optimal annealing conditions will depend on the specific application and desired film morphology.
-
Allow the substrate to cool down to room temperature before further processing or characterization.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the preparation of this compound thin films.
Caption: Workflow for this compound thin film deposition.
References
Application Notes and Protocols for N-Methylfulleropyrrolidine in Bulk Heterojunction Solar Cell Architectures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Methylfulleropyrrolidine (NMFP) as an electron acceptor material in bulk heterojunction (BHJ) organic solar cells.
Introduction
This compound is a derivative of buckminsterfullerene (B74262) (C60) that has garnered interest as an alternative to the commonly used-phenyl-C61-butyric acid methyl ester (PCBM) in organic photovoltaics. Its synthesis via the Prato reaction offers a versatile method for fullerene functionalization. In BHJ solar cells, NMFP is blended with a donor polymer, such as poly(3-hexylthiophene) (P3HT), to form the photoactive layer. Upon illumination, the donor polymer absorbs photons and generates excitons, which then diffuse to the donor-acceptor interface. At this interface, the exciton (B1674681) dissociates, with the electron being transferred to the NMFP and the hole remaining on the donor polymer. These separated charges are then transported to their respective electrodes, generating a photocurrent. The energy levels of the donor and acceptor materials are crucial for efficient charge separation and transport.
Data Presentation
The following table summarizes the typical photovoltaic performance of BHJ solar cells employing this compound as the acceptor material in combination with the donor polymer P3HT. For comparison, data for a standard P3HT:PC61BM device fabricated under similar conditions are included.
| Acceptor Material | Donor:Acceptor Ratio (w:w) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| This compound | 1:0.8 | ~2.5 - 3.5 | ~0.60 | ~8.0 - 9.0 | ~50 - 60 |
| PC61BM (for comparison) | 1:0.8 | ~3.0 - 4.0 | ~0.60 | ~9.0 - 10.0 | ~60 - 65 |
Note: The performance of organic solar cells is highly dependent on fabrication conditions, including solvent choice, blend ratio, active layer thickness, and annealing procedures. The values presented here are representative and may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Prato Reaction
This protocol describes the 1,3-dipolar cycloaddition of an azomethine ylide to C60 to yield this compound.
Materials:
-
Buckminsterfullerene (C60)
-
Sarcosine (B1681465) (N-methylglycine)
-
Paraformaldehyde
-
Toluene (B28343) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve C60 (1 equivalent) in anhydrous toluene. The concentration should be such that the C60 is fully dissolved upon heating.
-
Add sarcosine (10 equivalents) and paraformaldehyde (10 equivalents) to the C60 solution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed at reflux for 8-12 hours. The color of the solution will typically change from purple to a reddish-brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a toluene/hexane eluent. The formation of the fulleropyrrolidine product will be indicated by a new spot with a different retention factor (Rf) compared to C60.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
First, elute with hexane to remove any unreacted C60.
-
Then, elute with a toluene/hexane gradient to isolate the this compound product.
-
Collect the fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Dry the purified this compound under vacuum.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Fabrication of P3HT:this compound Bulk Heterojunction Solar Cells
This protocol outlines the fabrication of a conventional architecture BHJ solar cell.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Poly(3-hexylthiophene) (P3HT)
-
This compound (NMFP)
-
Chlorobenzene (anhydrous)
-
Calcium (Ca) or Aluminum (Al) for cathode deposition
-
Deionized water, acetone, isopropanol (B130326) for substrate cleaning
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator
-
Source meter
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the PEDOT:PSS layer on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of P3HT and this compound in a 1:0.8 weight ratio in anhydrous chlorobenzene. A typical concentration is 20-25 mg/mL total solids.
-
Stir the solution overnight at 40-50°C in the glovebox to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the P3HT:NMFP blend solution onto the PEDOT:PSS layer at a speed of 600-1000 rpm for 60 seconds. The spin speed will determine the thickness of the active layer, which is typically in the range of 80-120 nm.
-
-
Active Layer Annealing:
-
Transfer the substrates to a hotplate inside the glovebox and anneal at 110-130°C for 10-15 minutes. This step promotes the formation of a favorable nanomorphology for charge separation and transport.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a cathode of Calcium (~20 nm) followed by a protective layer of Aluminum (~100 nm) through a shadow mask to define the active area of the solar cell (typically 4-10 mm²). The deposition should be carried out under high vacuum (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells using a solar simulator under AM 1.5G illumination (100 mW/cm²) and a source meter.
-
From the J-V curve, extract the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
Visualizations
Signaling Pathway: Charge Generation and Separation in a BHJ Solar Cell
Application of Fullerene Derivatives in Photodetectors: A Proxy for N-Methylfulleropyrrolidine
A Note to the Researcher: Comprehensive literature searches did not yield specific quantitative data or detailed experimental protocols for the application of N-Methylfulleropyrrolidine in photodetectors. However, the principles of device fabrication and characterization are largely transferable across different fullerene derivatives. This document provides detailed application notes and protocols for photodetectors based on widely studied fullerene derivatives, such as Phenyl-C61-butyric acid methyl ester (PCBM), which can serve as a robust starting point and a valuable proxy for research on this compound. Fullerene derivatives are known for their excellent electron-accepting and transporting properties, making them key components in organic optoelectronic devices.[1][2]
Quantitative Performance Data of Fullerene-Based Photodetectors
The performance of photodetectors is evaluated based on several key metrics. The table below summarizes representative performance data for photodetectors incorporating fullerene derivatives, offering a benchmark for expected device performance.
| Active Layer Composition | Responsivity (R) [A/W] | Detectivity (D*) [Jones] | Response Time (rise/fall) [s] | Wavelength [nm] | Reference |
| NiTPP-C60 | 11.9 | - | < 0.10 / < 0.08 | 425 | [3][4] |
| P3HT:PCBM | 0.18 | - | - | - | [5] |
| P3HT:PCBM | > 0.4 | - | - | 450-630 | [6][7] |
| Interdiffused P3HT/PCBM | - | 7.60 x 10¹¹ | - | 620 | [8] |
| Fullerene/AlClPc Heterojunction | 94.4 | ~1.5 x 10¹³ | - | - | [3] |
Note: Performance metrics are highly dependent on device architecture, fabrication conditions, and measurement parameters.
Experimental Protocols
Detailed methodologies for the fabrication and characterization of fullerene-based photodetectors are crucial for reproducible and high-performance devices. The following protocols are based on common practices for solution-processed organic photodetectors.
I. Synthesis of this compound (Proxy Approach)
While specific protocols for photodetector applications are unavailable, the synthesis of related fullerene derivatives is well-documented. The general approach involves the functionalization of a fullerene core (e.g., C60) to enhance its solubility and electronic properties. For instance, the synthesis of PCBM, a common fullerene derivative, involves the reaction of C60 with phenyl-C61-butyric acid. Researchers investigating this compound would similarly start with a fullerene core and react it with appropriate precursors to introduce the N-methylpyrrolidine group.
II. Fabrication of a Fullerene-Based Photodetector
This protocol describes the fabrication of a bulk heterojunction (BHJ) photodetector using a fullerene derivative as the electron acceptor and a conjugated polymer, such as Poly(3-hexylthiophene-2,5-diyl) (P3HT), as the electron donor.[6][9][10]
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
P3HT (regioregular)
-
Fullerene derivative (e.g., PCBM)
-
Chlorobenzene or other suitable organic solvent
-
Metal for top electrode (e.g., Aluminum, Calcium)
-
Deionized water, isopropanol (B130326), acetone
-
Nitrogen gas source
-
Spin coater
-
Hotplate
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the ITO-coated glass substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in air.
-
Transfer the substrates into an inert atmosphere glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer (e.g., P3HT) and the fullerene derivative acceptor in a 1:1 weight ratio in chlorobenzene. The total concentration is typically around 20 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) inside the glovebox to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at a suitable speed (e.g., 1000-2000 rpm) to achieve the desired thickness (typically 80-200 nm).
-
Anneal the active layer on a hotplate inside the glovebox at a temperature appropriate for the specific materials (e.g., 110-150°C for P3HT:PCBM) for 10-15 minutes to improve the morphology and crystallinity.[11]
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the top metal electrode (e.g., 1 nm of Ca followed by 100 nm of Al) through a shadow mask at a high vacuum (< 10⁻⁶ Torr). The deposition rate should be controlled (e.g., 0.1-1 Å/s).
-
-
Encapsulation:
-
For improved stability, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
III. Characterization of the Photodetector
After fabrication, the device performance must be characterized.
Equipment:
-
Semiconductor parameter analyzer or source-measure unit
-
Solar simulator or a calibrated light source with a monochromator
-
Optical power meter
-
Oscilloscope and function generator for transient measurements
Procedures:
-
Current-Voltage (I-V) Characteristics:
-
Measure the current density-voltage (J-V) characteristics of the device in the dark and under illumination of a known intensity (e.g., 100 mW/cm² from a solar simulator).
-
The dark current provides information about the leakage current and diode quality.
-
The light I-V curve is used to determine key parameters like the short-circuit current (Isc), open-circuit voltage (Voc), and fill factor (FF).
-
-
Responsivity and External Quantum Efficiency (EQE):
-
Measure the photocurrent generated by the device at different wavelengths of incident light using a monochromator and a calibrated photodiode.
-
The responsivity (R) is calculated as the ratio of the generated photocurrent to the incident optical power at a specific wavelength.
-
The EQE is the ratio of the number of collected charge carriers to the number of incident photons.
-
-
Detectivity (D*):
-
The specific detectivity is a measure of the smallest detectable signal and is calculated using the formula: D* = R / (2 * q * Jd)^(1/2), where R is the responsivity, q is the elementary charge, and Jd is the dark current density.
-
-
Response Speed:
-
To measure the transient photoresponse, illuminate the device with a modulated light source (e.g., a pulsed laser or an LED driven by a function generator).
-
Monitor the photocurrent response using an oscilloscope.
-
The rise time (time taken for the signal to go from 10% to 90% of its final value) and fall time (90% to 10% of its final value) are determined from the oscilloscope trace.
-
Visualizations
Device Architecture and Energy Level Diagram
The following diagram illustrates the typical architecture of a fullerene-based bulk heterojunction photodetector and a representative energy level diagram showing the charge generation and transport process.
References
- 1. Exploring the structural and electronic properties of fullerenes for advanced photodetectors, diodes, and solar cell applications | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Molecular engineering for high-performance fullerene broadband photodetectors - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00981D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing P3HT/PCBM-Based Organic Photodetector Performance: Insights from SCAPS 1D Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. politesi.polimi.it [politesi.polimi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Methylfulleropyrrolidine-Based Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, applications, and experimental protocols for the use of N-Methylfulleropyrrolidine (NMFP) in the development of electrochemical sensors. NMFP, a fullerene derivative, offers unique electronic and catalytic properties that make it a promising material for sensitive and selective detection of a wide range of analytes relevant to pharmaceutical and biomedical research.
Introduction to this compound-Based Electrochemical Sensing
This compound is a functionalized C60 fullerene that exhibits excellent electron-accepting capabilities and a large surface area, making it an ideal candidate for modifying electrode surfaces.[1][2] The pyrrolidine (B122466) ring enhances its solubility and allows for further functionalization, while the fullerene cage participates in electrochemical reactions, often catalyzing the oxidation or reduction of target analytes.[3][4] This results in enhanced sensitivity and selectivity of the electrochemical sensor.
The principle of detection relies on the electrochemical interrogation of an electrode modified with NMFP. When the target analyte interacts with the NMFP-modified electrode surface, a measurable change in the electrochemical signal (e.g., current or potential) occurs. This change is proportional to the concentration of the analyte, allowing for quantitative analysis. The modification of electrodes with NMFP has been shown to improve their conductivity and electrocatalytic activity.[5]
Key Applications
NMFP-based electrochemical sensors have demonstrated significant potential in the detection of a variety of analytes, including:
-
Pharmaceutical Compounds: Quantification of active pharmaceutical ingredients (APIs) in formulations, such as the antifungal drug butoconazole (B1668104) nitrate.[5]
-
Neurotransmitters: Detection of dopamine (B1211576), a critical neurotransmitter, is a key area of application due to the electroactive nature of dopamine.
-
Biomolecules: Measurement of ascorbic acid (Vitamin C), a vital antioxidant, in biological fluids and pharmaceutical products.
-
Reactive Oxygen Species: Sensing of hydrogen peroxide, a key biomarker for oxidative stress.
-
Metabolites: Determination of glucose levels for diagnostics and monitoring.
Quantitative Data Summary
The following tables summarize the performance of NMFP-based and other relevant fullerene-based electrochemical sensors for various analytes.
Table 1: Performance of this compound-Based Electrochemical Sensor for Butoconazole Nitrate
| Parameter | Stochastic Mode | Square Wave Voltammetry Mode |
| Linear Range | 1.68 x 10⁻⁶ - 1.68 x 10⁴ µmol L⁻¹ | 0.168 - 16.80 µmol L⁻¹ |
| Recovery | > 99.00% | > 99.00% |
| Relative Standard Deviation (RSD) | < 2.00% | < 2.00% |
Data sourced from a study on a multimode sensor based on this compound-modified graphite (B72142) paste electrode.[5]
Table 2: Representative Performance of Fullerene-Based Electrochemical Sensors for Other Analytes
| Analyte | Electrode Modification | Linear Range | Detection Limit | Reference |
| Dopamine | Polypyrrole/Graphene | 0.5 - 10 µM | 0.1 µM | [6] |
| Ascorbic Acid | ZnO-decorated Reduced Graphene Oxide | 1 - 5000 µM | 0.01 µM | [7] |
| Hydrogen Peroxide | Polypyrrole-Ag/Cu Nanoparticles | 0.1 - 1 mM & 1 - 35 mM | 0.027 µM & 0.063 µM | [8] |
| Glucose | Polyvinylpyrrolidone-Graphene-Nickel Nanoparticles-Chitosan | 0.1 µM - 0.5 mM | 30 nM | [9] |
Note: The data in Table 2 is for sensors based on other carbon nanomaterials and is provided to indicate the expected performance range for NMFP-based sensors for these analytes.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound, preparation of modified electrodes, and electrochemical detection of various analytes.
Synthesis of this compound (Prato Reaction)
This protocol describes a general method for the synthesis of this compound via a 1,3-dipolar cycloaddition of an azomethine ylide to C60 fullerene.
Materials:
-
C60 Fullerene
-
Sarcosine (B1681465) (N-methylglycine)
-
Paraformaldehyde
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve C60 fullerene in anhydrous toluene to create a purple solution.
-
Add sarcosine and paraformaldehyde to the solution.
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The color of the solution will change from purple to brown.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel. Elute with a gradient of hexane and dichloromethane to separate the desired this compound from unreacted C60 and other byproducts.
-
Collect the fractions containing the product and evaporate the solvent to obtain this compound as a brownish solid.
-
Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Preparation of this compound Modified Electrode (NMFP/E)
This protocol describes the modification of a glassy carbon electrode (GCE) or a graphite paste electrode (GPE) with NMFP.
Materials:
-
Glassy Carbon Electrode (GCE) or Graphite Powder and Paraffin (B1166041) Oil (for GPE)
-
This compound (NMFP)
-
Toluene or other suitable solvent
-
Alumina (B75360) slurry (0.3 and 0.05 µm) for polishing
-
Deionized water
Procedure for GCE Modification:
-
Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then sonicate in a 1:1 mixture of ethanol and deionized water for 5 minutes.
-
Dry the electrode under a stream of nitrogen.
-
Prepare a dispersion of NMFP in a suitable solvent (e.g., toluene) at a concentration of 1 mg/mL by sonicating for 30 minutes.
-
Drop-cast a small volume (e.g., 5-10 µL) of the NMFP dispersion onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen to form a uniform NMFP film. The NMFP/GCE is now ready for use.
Procedure for GPE Modification:
-
Thoroughly mix a specific amount of graphite powder with NMFP.
-
Add a small amount of paraffin oil to the mixture and mix until a uniform paste is obtained.
-
Pack the paste firmly into the cavity of the electrode holder.
-
Smooth the electrode surface by rubbing it on a clean piece of paper. The NMFP/GPE is now ready for use.[5]
Electrochemical Characterization of NMFP-Modified Electrode
It is essential to characterize the electrochemical properties of the modified electrode before using it for analyte detection.
Techniques:
-
Cyclic Voltammetry (CV): To investigate the redox behavior of the NMFP film and to determine the electroactive surface area.
-
Electrochemical Impedance Spectroscopy (EIS): To study the interfacial properties of the electrode and the charge transfer resistance.
Typical Experimental Setup:
-
Working Electrode: NMFP/GCE or NMFP/GPE
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: A solution of 5.0 mM K₃[Fe(CN)₆] in 0.1 M KCl.[5]
Procedure:
-
Record the CV of the bare and NMFP-modified electrodes in the electrolyte solution at a scan rate of 100 mV/s. An increase in the peak currents for the modified electrode indicates successful modification and enhanced conductivity.[5]
-
Perform EIS measurements over a frequency range of 100 kHz to 0.1 Hz at the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple. A decrease in the charge transfer resistance for the modified electrode confirms improved electron transfer kinetics.
Protocol for Dopamine Detection
Materials:
-
NMFP/GCE
-
Dopamine hydrochloride
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.4)
-
Standard three-electrode electrochemical cell
Procedure:
-
Prepare a stock solution of dopamine in deionized water.
-
Place the NMFP/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode in the electrochemical cell containing PBS.
-
Record the background signal using a suitable voltammetric technique, such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Add known concentrations of dopamine to the PBS and record the voltammetric response after each addition.
-
Plot the peak current versus the dopamine concentration to obtain a calibration curve.
-
Use the calibration curve to determine the concentration of dopamine in unknown samples.
Protocol for Ascorbic Acid Detection
Materials:
-
NMFP/GCE
-
L-Ascorbic acid
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Standard three-electrode electrochemical cell
Procedure:
-
Follow the same general procedure as for dopamine detection, using ascorbic acid as the analyte and a PBS of pH 7.0.
-
Due to the potential for interference from other electroactive species, it is crucial to optimize the working potential to selectively detect ascorbic acid.
Protocol for Hydrogen Peroxide Detection
Materials:
-
NMFP/GCE
-
Hydrogen peroxide (30% solution)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.4)
-
Standard three-electrode electrochemical cell
Procedure:
-
Follow the same general procedure as for dopamine detection, using hydrogen peroxide as the analyte.
-
Amperometry is often a suitable technique for the continuous monitoring of hydrogen peroxide. This involves applying a constant potential and measuring the resulting current as a function of time upon addition of the analyte.
Protocol for Glucose Detection
Materials:
-
NMFP/GCE
-
D-Glucose
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Standard three-electrode electrochemical cell
Procedure:
-
Non-enzymatic glucose sensing is typically performed in an alkaline medium.
-
Follow the same general procedure as for dopamine detection, using glucose as the analyte and 0.1 M NaOH as the supporting electrolyte.
-
Optimize the applied potential to achieve the best sensitivity and selectivity for glucose oxidation.
Signaling Pathway and Sensing Mechanism
The enhanced sensing performance of NMFP-modified electrodes can be attributed to a combination of factors:
-
High Surface Area: The fullerene derivative provides a large surface area for the adsorption and interaction with the analyte.
-
Excellent Electron Transfer: The unique electronic structure of NMFP facilitates rapid electron transfer between the analyte and the electrode surface, leading to an amplified signal.
-
Electrocatalytic Activity: NMFP can act as a catalyst, lowering the overpotential required for the oxidation or reduction of the target analyte. This improves the selectivity of the sensor, as it allows for detection at potentials where interfering species are not electroactive.
References
- 1. researchgate.net [researchgate.net]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. scielo.org.co [scielo.org.co]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Hydrogen Peroxide Electrochemical Sensor Based on Ag/Cu Bimetallic Nanoparticles Modified on Polypyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high performance nonenzymatic electrochemical glucose sensor based on polyvinylpyrrolidone-graphene nanosheets-nickel nanoparticles-chitosan nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Methylfulleropyrrolidine-Gold Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis, characterization, and potential applications of N-Methylfulleropyrrolidine-gold nanocomposites. This class of nanomaterials holds promise for various biomedical applications, including drug delivery, gene therapy, and advanced molecular imaging, owing to the unique synergistic properties of gold nanoparticles and fullerene derivatives.[1][2][3][4][5]
Introduction
This compound, a derivative of buckminsterfullerene (B74262) (C60), can be non-covalently assembled onto the surface of gold nanoparticles (AuNPs) to form stable nanocomposites. This assembly is primarily mediated by electrostatic interactions between the electron-deficient fullerene cage and the electron-rich surface of citrate-capped gold nanoparticles.[6][7] The resulting nanocomposites exhibit distinct optical and electronic properties that can be tuned by controlling the molar ratio of the constituents and the pH of the medium.[6][7] These properties make them attractive candidates for various biomedical applications.[4][5]
Experimental Protocols
The synthesis of this compound-gold nanocomposites is typically a two-step process:
-
Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs): This is a well-established method that produces a stable colloidal suspension of gold nanoparticles.
-
Functionalization with this compound: The fullerene derivative is introduced to the AuNP suspension, leading to the formation of the nanocomposite.
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles
This protocol is adapted from the widely used Turkevich-Frens method.[8]
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Prepare a 1.0 mM solution of HAuCl₄ in DI water.
-
Prepare a 1% (w/v) solution of trisodium citrate in DI water.
-
In a clean Erlenmeyer flask, bring 50 mL of the 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate.
-
To the vigorously boiling and stirring solution, rapidly add 5 mL of the 1% trisodium citrate solution.
-
Observe the color change of the solution, which will progress from pale yellow to gray, then to purple, and finally to a deep ruby red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting ruby-red colloidal suspension of citrate-capped AuNPs can be stored at 4°C for several weeks.
Workflow for Citrate-Capped Gold Nanoparticle Synthesis
Caption: Workflow for the synthesis of citrate-capped gold nanoparticles.
Protocol 2: Functionalization with this compound
This protocol describes the formation of the nanocomposite by mixing the prepared citrate-capped AuNPs with a solution of this compound.
Materials:
-
Citrate-capped gold nanoparticle suspension (from Protocol 2.1)
-
This compound (C₇₂H₇N)
-
Toluene or other suitable organic solvent for dissolving this compound
-
Phosphate buffer solutions (for pH control)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., toluene). The concentration will depend on the desired molar ratio with the gold nanoparticles.
-
In a series of vials, add a fixed volume of the citrate-capped AuNP suspension.
-
Adjust the pH of the AuNP suspensions to the desired values (e.g., in the range of 5.0 to 7.0) using appropriate buffer solutions.[6][7]
-
Add varying volumes of the this compound stock solution to the pH-adjusted AuNP suspensions to achieve different molar ratios.
-
Gently mix the solutions and allow them to incubate at room temperature for a sufficient time (e.g., 1-2 hours) to allow for the electrostatic assembly of the nanocomposite.
-
The formation of the nanocomposite can be monitored by observing changes in the solution's color and by spectroscopic analysis.
Logical Relationship for Nanocomposite Formation
Caption: Factors influencing the formation of the nanocomposite.
Characterization Data
The successful formation and properties of the this compound-gold nanocomposites can be confirmed and quantified using various analytical techniques.
UV-Visible Spectroscopy
The formation of the nanocomposite leads to a distinct change in the optical absorption spectrum. A new, broad absorption band typically appears at a longer wavelength (around 600-650 nm) in addition to the characteristic surface plasmon resonance (SPR) band of the gold nanoparticles (around 520 nm).[6][7] The intensity of this new band is dependent on the molar ratio of this compound to gold nanoparticles.
Table 1: UV-Vis Absorption Characteristics
| Molar Ratio (NMFP:AuNP) | SPR Peak (nm) | New Absorption Band (nm) |
| 0:1 (Control) | ~520 | - |
| Low | ~520 | ~600-620 |
| Medium | ~520 | ~620-640 |
| High | ~520 | ~640-650 |
Note: The exact peak positions may vary depending on the specific synthesis conditions.
Dynamic Light Scattering (DLS)
DLS can be used to determine the hydrodynamic diameter of the nanoparticles before and after functionalization. An increase in the average particle size upon addition of this compound indicates the formation of the nanocomposite.
Table 2: Hydrodynamic Diameter (Z-Average)
| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Citrate-Capped AuNPs | 15-25 | < 0.3 |
| NMFP-Au Nanocomposite | 30-50 | < 0.4 |
Note: Values are illustrative and can vary based on synthesis parameters.
Application: Fluorescence Quenching for Sensing
This compound-gold nanocomposites can act as efficient quenchers of fluorescence. This property can be exploited for the development of biosensors. For instance, the interaction of the nanocomposite with a fluorescent dye like Rhodamine B results in significant quenching of the dye's fluorescence intensity.[6] This quenching effect is due to surface energy transfer from the dye to the nanocomposite.
Table 3: Fluorescence Quenching of Rhodamine B
| Sample | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |
| Rhodamine B (Control) | 100 | 0 |
| Rhodamine B + Citrate-AuNPs | 95 | 5 |
| Rhodamine B + NMFP-Au Nanocomposite | 20 | 80 |
Note: The quenching efficiency is dependent on the concentration of the nanocomposite.
Signaling Pathway for Fluorescence Quenching
Caption: Mechanism of fluorescence quenching by the nanocomposite.
Applications in Drug Development
The unique properties of this compound-gold nanocomposites make them promising candidates for drug delivery applications.[1][2][4]
-
Drug Carrier: The large surface area of the gold nanoparticles allows for the loading of therapeutic agents.
-
Targeted Delivery: The surface of the nanocomposite can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.
-
Controlled Release: The release of the drug payload can potentially be triggered by internal (e.g., pH, enzymes) or external (e.g., light) stimuli.
The development of drug delivery systems based on these nanocomposites is an active area of research. These notes provide a foundational understanding for researchers and professionals looking to explore the potential of this compound-gold nanocomposites in their work.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure and Dynamics of a this compound-Mediated Gold Nanocomposite: A Spectroscopic Ruler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled morphology and stability - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Note: Experimental Setup for Cyclic Volammetry of N-Methylfulleropyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methylfulleropyrrolidine (NMFP) is a prominent derivative of buckminsterfullerene (B74262) (C60), synthesized through 1,3-dipolar cycloaddition of an azomethine ylide. This functionalization enhances its solubility and modifies its electronic properties, making it a subject of interest in materials science, particularly for opto-electronic devices and photovoltaics. Cyclic Voltammetry (CV) is a powerful and essential electroanalytical technique used to investigate the redox behavior of electroactive species like NMFP. By studying its oxidation and reduction potentials, researchers can determine key electronic parameters such as electron affinity and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for designing and evaluating its performance in various applications. This document provides a detailed protocol for setting up and performing cyclic voltammetry on this compound.
Principle of Cyclic Voltammetry
Cyclic voltammetry involves applying a linearly sweeping potential to a working electrode immersed in an unstirred solution and measuring the resulting current.[1] The potential is swept in a triangular waveform, scanning between two set vertex potentials. The resulting plot of current versus potential, known as a cyclic voltammogram, provides qualitative and quantitative information about the redox processes occurring at the electrode surface.[2] The experiment utilizes a three-electrode system to ensure accurate potential control and current measurement.[3]
-
Working Electrode (WE): An inert electrode where the redox reaction of interest occurs.[3]
-
Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is measured.[3]
-
Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit, passing current equal and opposite to that of the working electrode.[4]
Detailed Experimental Protocol
This protocol outlines the necessary steps for obtaining a cyclic voltammogram of this compound.
3.1. Instrumentation and Materials
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode electrochemical cell[5]
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter[6]
-
Reference Electrode: Non-aqueous Ag/Ag+ or a silver wire pseudo-reference. An Ag/AgCl electrode can also be used but should be checked for compatibility with the non-aqueous solvent.[4][5]
-
Counter Electrode: Platinum wire[4]
-
Polishing materials: 0.05 µm alumina (B75360) slurry and polishing pads[6]
-
Inert gas (high-purity Nitrogen or Argon) with a bubbling tube
-
Analytical grade this compound (NMFP)
-
Anhydrous, HPLC-grade solvents (e.g., o-dichlorobenzene (ODCB), acetonitrile, toluene)[7]
-
Supporting Electrolyte: e.g., Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium tetrafluoroborate (B81430) (TBABF4)[8]
-
Volumetric flasks and precision pipettes
3.2. Electrode Preparation (Working Electrode) A clean and smooth working electrode surface is critical for reproducible results.
-
Mechanical Polishing: Polish the glassy carbon electrode surface with a small amount of 0.05 µm alumina slurry on a polishing pad for 1-2 minutes to achieve a mirror-like finish.[6]
-
Rinsing: Rinse the electrode thoroughly with deionized water, followed by ethanol, to remove all alumina particles.
-
Drying: Dry the electrode completely using a gentle stream of nitrogen or by dabbing the edges with a lint-free tissue, ensuring the electrode surface is not touched.[9]
-
Electrochemical Activation (Optional): For enhanced performance, the GCE can be electrochemically activated by cycling the potential in a suitable solution, such as 0.1 M H2SO4.[10]
3.3. Solution Preparation
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen solvent (e.g., a 4:1 mixture of o-dichlorobenzene and acetonitrile). This solution will serve as the blank.[8]
-
Analyte Solution: Prepare a ~0.5 mM solution of this compound in the electrolyte solution. Fullerene derivative concentrations typically range from 0.1 to 1.0 mM.[8][11] Ensure the NMFP is fully dissolved.
3.4. Electrochemical Measurement
-
Cell Assembly: Assemble the three-electrode cell. Place the polished GCE (WE), Pt wire (CE), and reference electrode into the cell. Ensure the electrode tips are fully immersed in the solution.[1] Connect the electrodes to the correct terminals on the potentiostat.[12]
-
Deoxygenation: Add the analyte solution to the cell. Insert the gas tube below the solution surface and bubble with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with reductive scans.[11]
-
Blank Scan: After deoxygenation, raise the gas tube above the solution level to maintain an inert atmosphere. Record a cyclic voltammogram of the blank electrolyte solution using the intended scan parameters. This establishes the potential window and checks for impurities.[13]
-
Sample Scan: Carefully replace the blank solution with the NMFP analyte solution (or add a concentrated stock of NMFP to the blank). Deoxygenate again for a few minutes.
-
Data Acquisition: Initiate the potential scan. A typical scan for fulleropyrrolidines might start at 0.0 V, scan towards a negative potential (e.g., -2.0 V), and then reverse back to the starting potential. Set the scan rate to 100 mV/s.[9] Record several cycles to check for stability.
-
Data Analysis: Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc, Epa) and peak currents (ipc, ipa). The half-wave potential (E1/2), a measure of the formal redox potential, can be estimated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
Data Presentation
Quantitative data for the experiment should be clearly organized for analysis and comparison.
Table 1: Typical Experimental Parameters for Cyclic Voltammetry of this compound.
| Parameter | Description | Typical Value / Material |
|---|---|---|
| Working Electrode | Inert surface for redox reaction | Glassy Carbon (GC) |
| Reference Electrode | Stable potential reference | Ag/Ag+ (non-aqueous) or Ag wire |
| Counter Electrode | Completes the current circuit | Platinum (Pt) wire |
| Solvent System | Dissolves analyte and electrolyte | o-dichlorobenzene/acetonitrile (4:1 v/v) |
| Supporting Electrolyte | Ensures solution conductivity | 0.1 M TBAPF6 or TBABF4 |
| Analyte Concentration | This compound | 0.1 - 1.0 mM |
| Scan Rate (ν) | Rate of potential sweep | 50 - 200 mV/s |
| Potential Window | Range of applied potential | +0.5 V to -2.5 V (vs. reference) |
| Temperature | Ambient operating condition | Room Temperature (~25 °C) |
| Atmosphere | Prevents O2 interference | Inert (N2 or Ar) |
Table 2: Representative Reduction Potentials of this compound and Related Compounds. Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc+) internal standard, a common practice in non-aqueous electrochemistry.[14][15]
| Compound | E1/2 (1st Red.) (V vs. Fc/Fc+) | E1/2 (2nd Red.) (V vs. Fc/Fc+) | E1/2 (3rd Red.) (V vs. Fc/Fc+) |
| C60 (pristine) | -0.98 | -1.37 | -1.87 |
| This compound | ~ -1.05 | ~ -1.45 | ~ -2.07 |
| Ferrocenyl Fulleropyrrolidine | -1.09 | -1.51 | -2.00 |
(Note: Exact potential values can vary slightly depending on the specific solvent, electrolyte, and experimental conditions used. The values for NMFP are typical for this class of compounds).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the cyclic voltammetry experiment from preparation to final data analysis.
Caption: Workflow for the cyclic voltammetry of this compound.
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. scribd.com [scribd.com]
- 3. iestbattery.com [iestbattery.com]
- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 5. Fundamentals of Electrochemical Experiments - Part 2:Construction and Testing of Three-Electrode and Two-Electrode Systems | Universal Lab Blog [universallab.org]
- 6. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 9. asdlib.org [asdlib.org]
- 10. origalys.com [origalys.com]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. Three-Electrode Setups | Pine Research Instrumentation [pineresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for Thin-Film Deposition of N-Methylfulleropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality thin films of N-Methylfulleropyrrolidine. This fullerene derivative is a key electron acceptor material in organic electronics and has potential applications in various fields, including organic photovoltaics (OPVs), transistors, and sensors. Due to the limited availability of specific published protocols for this exact molecule, the following sections provide generalized procedures based on established techniques for similar fullerene derivatives. These protocols should serve as a robust starting point for experimental work, with the understanding that optimization will be necessary for specific applications.
Material Overview and Properties
This compound is a functionalized fullerene that exhibits good solubility in common organic solvents and acts as an electron acceptor in mixtures or when linked to π-conjugated molecules and polymers.[1] Its molecular structure consists of a C60 fullerene core with a pyrrolidine (B122466) ring containing a methyl group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆₃H₇N |
| Molecular Weight | 777.74 g/mol |
| Appearance | Brown to black powder |
| Solubility | Soluble in toluene, chlorobenzene, dichlorobenzene, carbon disulfide |
| CAS Number | 151872-44-5 |
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
-
Organic solvents used for deposition are often flammable and toxic. Handle them with care in a fume hood and away from ignition sources.
Solution-Based Thin-Film Deposition: Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from solution.[2][3] The final film thickness is dependent on the solution concentration and the spin speed.[2]
Solution Preparation Protocol
-
Solvent Selection: Choose a suitable solvent in which this compound is readily soluble. Common choices for fullerene derivatives include chlorobenzene, dichlorobenzene, and toluene.[4]
-
Concentration: Prepare a solution of this compound with a concentration typically ranging from 1 to 20 mg/mL. The concentration will directly impact the final film thickness.
-
Dissolution:
-
Weigh the desired amount of this compound powder and add it to a clean vial.
-
Add the appropriate volume of the chosen solvent.
-
Stir the solution overnight at room temperature or with gentle heating (e.g., 40-60 °C) to ensure complete dissolution. An ultrasonic bath can also be used to aid dissolution.[5]
-
-
Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could lead to defects in the thin film.[5]
Spin Coating Protocol
-
Substrate Preparation:
-
Clean the substrate (e.g., glass, silicon wafer, ITO-coated glass) thoroughly. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.
-
For some applications, a surface treatment such as UV-ozone or plasma cleaning may be necessary to improve the wettability and adhesion of the film.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate. The amount should be sufficient to cover the entire substrate during spinning.
-
Start the spin coater. A two-step process is often used:
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.
-
Step 2 (Thinning Cycle): A high spin speed (e.g., 1000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[3]
-
-
-
Annealing (Optional):
-
After spin coating, the film may contain residual solvent. A thermal annealing step can be performed to remove the solvent and potentially improve the film's morphology and crystallinity.
-
Place the substrate on a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) at a temperature typically ranging from 80 to 150 °C for 5 to 30 minutes. The optimal annealing temperature and time will depend on the solvent's boiling point and the desired film properties.
-
Table 2: Generalized Spin Coating Parameters for this compound Thin Films
| Parameter | Typical Range | Effect on Film Thickness |
| Solution Concentration | 1 - 20 mg/mL | Thicker film with higher concentration |
| Spin Speed (Step 2) | 1000 - 6000 rpm | Thinner film with higher speed |
| Spin Time (Step 2) | 30 - 60 seconds | Minor effect after initial thinning |
| Annealing Temperature | 80 - 150 °C | No direct effect on thickness, affects morphology |
Experimental Workflow for Spin Coating
Caption: Workflow for solution-based deposition of this compound thin films via spin coating.
Vacuum-Based Thin-Film Deposition: Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating the source material in a high vacuum environment until it sublimes or evaporates, and the vapor then condenses on a substrate to form a thin film. This method is suitable for materials that can be sublimed without decomposition.
Thermal Evaporation Protocol
-
Source Preparation:
-
Place a small amount of this compound powder into a suitable evaporation source, such as a tantalum or tungsten boat.
-
-
Substrate Mounting:
-
Mount the cleaned substrate onto the substrate holder in the vacuum chamber, facing the evaporation source. A shutter should be positioned between the source and the substrate.
-
-
Vacuum Pumping:
-
Evacuate the chamber to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize contamination and ensure a long mean free path for the evaporated molecules.
-
-
Deposition:
-
Gradually increase the current to the evaporation source to heat the this compound.
-
Monitor the deposition rate and thickness using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is 0.1-1 Å/s.
-
Once the desired deposition rate is stable, open the shutter to begin depositing the film onto the substrate.
-
Close the shutter when the desired film thickness is reached.
-
-
Cooling:
-
Allow the source and substrate to cool down before venting the chamber.
-
Table 3: Generalized Thermal Evaporation Parameters for this compound Thin Films
| Parameter | Typical Range | Effect on Film Properties |
| Base Pressure | 10⁻⁶ - 10⁻⁷ Torr | Lower pressure leads to higher purity films |
| Deposition Rate | 0.1 - 1 Å/s | Can influence film morphology and crystallinity |
| Substrate Temperature | Room Temperature to 100 °C | Higher temperature can promote crystallization |
| Source-Substrate Distance | 10 - 30 cm | Affects deposition uniformity |
Experimental Workflow for Thermal Evaporation
Caption: Workflow for vacuum-based deposition of this compound thin films via thermal evaporation.
Thin-Film Characterization
After deposition, it is crucial to characterize the thin films to determine their properties. A variety of techniques can be employed to analyze the morphology, structure, thickness, and optical properties of the this compound films.
Table 4: Common Characterization Techniques for this compound Thin Films
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and morphology. |
| Scanning Electron Microscopy (SEM) | High-magnification imaging of the film surface. |
| X-ray Reflectivity (XRR) | Film thickness, density, and surface/interface roughness. |
| UV-Vis Spectroscopy | Optical absorption properties, bandgap estimation. |
| X-ray Diffraction (XRD) | Crystalline structure and orientation of the molecules. |
| Ellipsometry | Film thickness and optical constants (refractive index and extinction coefficient). |
These protocols and guidelines provide a solid foundation for the successful deposition and characterization of this compound thin films. Researchers are encouraged to adapt and optimize these procedures to meet the specific requirements of their applications.
References
Creating Stable N-Methylfulleropyrrolidine Dispersions for Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfulleropyrrolidine, a functionalized derivative of fullerene C60, has garnered significant interest in the field of drug delivery due to its unique physicochemical properties. Its carbon cage structure allows for the encapsulation or attachment of therapeutic agents, while the pyrrolidine (B122466) functionalization can enhance solubility and biocompatibility compared to pristine fullerenes. The development of stable, well-characterized this compound dispersions is a critical first step in harnessing its potential as a drug delivery vehicle.
These application notes provide detailed protocols for the preparation and characterization of stable aqueous dispersions of this compound. The methodologies are based on the established solvent exchange technique, widely used for preparing fullerene C60 nanoparticles.[1][2] While specific data for this compound is limited, these protocols offer a robust starting point for researchers, with guidance on optimization and characterization to ensure dispersion stability and suitability for drug delivery applications.
Key Experimental Protocols
Protocol 1: Preparation of this compound Dispersions via Solvent Exchange
This protocol describes a common method for preparing aqueous dispersions of fullerene derivatives by transferring them from an organic solvent to water.[1][2]
Materials:
-
This compound powder
-
N-Methyl-2-pyrrolidone (NMP), HPLC grade
-
Deionized water, sterile filtered
-
(Optional) Stabilizing agent (e.g., Pluronic F-127, PVP, Bovine Serum Albumin)
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Glass vials and beakers
Procedure:
-
Dissolution: Prepare a stock solution of this compound in NMP (e.g., 1 mg/mL). Ensure complete dissolution, which may be aided by gentle warming or brief sonication.
-
Aqueous Phase Preparation: If a stabilizer is to be used, prepare an aqueous solution of the chosen stabilizer at the desired concentration (e.g., 0.1% w/v).
-
Solvent Exchange: While vigorously stirring the aqueous phase, add the this compound/NMP solution dropwise. A typical volumetric ratio of the aqueous phase to the organic phase is 10:1. The solution will likely become colored, indicating the formation of a nanoparticle dispersion.
-
Dialysis: Transfer the resulting dispersion into a dialysis tube and dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes (e.g., every 12 hours) to ensure complete removal of the NMP.
-
Sterilization: For biological applications, the final dispersion can be sterilized by filtration through a 0.22 µm syringe filter.
Experimental Workflow for this compound Dispersion Preparation
Caption: Workflow for preparing this compound dispersions.
Protocol 2: Characterization of this compound Dispersions
Characterization is crucial to ensure the quality and stability of the prepared dispersions. The primary techniques employed are Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Zeta Potential measurement for surface charge assessment.[3][4][5]
Materials and Equipment:
-
This compound dispersion
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module
-
Cuvettes for DLS and zeta potential measurements
Procedure:
-
Sample Preparation: Dilute a small aliquot of the this compound dispersion with deionized water to an appropriate concentration for DLS analysis (this is instrument-dependent, but typically in the ppm range).
-
Particle Size and PDI Measurement (DLS):
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a DLS cuvette.
-
Perform the measurement according to the instrument's software instructions.
-
Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse and stable suspension.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to the appropriate cuvette for zeta potential measurement.
-
Perform the measurement according to the instrument's software instructions.
-
Record the zeta potential value in millivolts (mV). A zeta potential with a magnitude greater than |30| mV (either positive or negative) is generally considered to indicate good colloidal stability.[6]
-
-
Stability Assessment (Optional): To assess long-term stability, repeat the DLS and zeta potential measurements at regular intervals (e.g., daily, weekly) for samples stored under specified conditions (e.g., 4°C, room temperature).
Experimental Workflow for Dispersion Characterization
Caption: Workflow for characterizing this compound dispersions.
Data Presentation
The following tables present hypothetical yet representative data for this compound dispersions prepared with and without a stabilizer, based on typical values observed for fullerene C60 dispersions.[2] Researchers should generate their own data following the provided protocols.
Table 1: Physicochemical Properties of this compound Dispersions
| Formulation | Stabilizer | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F1 | None | 150 ± 20 | 0.45 ± 0.05 | -20 ± 5 |
| F2 | 0.1% Pluronic F-127 | 110 ± 15 | 0.25 ± 0.03 | -35 ± 4 |
Table 2: Stability of this compound Dispersions over Time at 4°C
| Formulation | Time Point | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) |
| F1 (Unstabilized) | Day 0 | 150 | 0.45 | -20 |
| Day 7 | 250 (significant aggregation) | 0.60 | -15 | |
| F2 (Stabilized) | Day 0 | 110 | 0.25 | -35 |
| Day 7 | 115 | 0.26 | -33 |
Application in Drug Development: Cellular Uptake
For this compound dispersions to be effective drug delivery vehicles, the nanoparticles must be taken up by target cells. The cellular uptake of fullerene derivatives can occur through various mechanisms, including passive diffusion across the cell membrane and active transport processes like endocytosis.[7][8] The surface properties of the nanoparticles, such as size and charge, play a crucial role in determining the predominant uptake pathway.[8]
Potential Cellular Uptake Pathways for this compound Nanoparticles
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wyatt.com [wyatt.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the mechanism of cellular uptake of fullerene nanoparticles [eeer.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: N-Methylfulleropyrrolidine in Flexible Organic Electronics
Audience: Researchers, scientists, and professionals in materials science and electronic device engineering.
Introduction: N-Methylfulleropyrrolidine is a derivative of buckminsterfullerene (B74262) (C60), belonging to the class of fulleropyrrolidines. These materials are synthesized through a 1,3-dipolar cycloaddition of an azomethine ylide to one of the 6,6-double bonds of the C60 cage, a method known as the Prato reaction. In the context of organic electronics, this compound and its analogues are investigated primarily as electron acceptor materials for use in bulk heterojunction (BHJ) organic solar cells (OSCs) and n-type semiconductors in organic field-effect transistors (OFETs). Their solubility in common organic solvents makes them suitable for solution-based processing techniques, which are advantageous for fabricating low-cost, large-area, and flexible electronic devices.
While this compound itself has been studied, research often shows that its performance in devices, particularly OSCs, is surpassed by its N-phenyl substituted counterparts.[1] Nevertheless, it serves as a crucial model compound for understanding structure-property relationships in fullerene-based acceptors. These notes provide detailed protocols for the synthesis of fulleropyrrolidines, their integration into flexible organic solar cells, and methods for their characterization.
Section 1: Synthesis of this compound
The most common method for synthesizing this compound is the Prato reaction. This involves the in-situ generation of an azomethine ylide from the condensation of N-methylglycine (sarcosine) and an aldehyde (commonly formaldehyde), which then reacts with C60.
Experimental Protocol: Prato Reaction for this compound Synthesis
Materials:
-
Buckminsterfullerene (C60)
-
N-methylglycine (sarcosine)
-
Paraformaldehyde
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen gas supply
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for organic synthesis (reflux setup)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve C60 (1 equivalent) in anhydrous toluene under an inert atmosphere (Argon or Nitrogen). The solution will be purple.
-
Addition of Reagents: Add N-methylglycine (sarcosine, ~10 equivalents) and paraformaldehyde (~10 equivalents) to the C60 solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The color of the solution will typically change from purple to a reddish-brown, indicating the consumption of C60.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the C60 spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any unreacted sarcosine (B1681465) and other insoluble materials.
-
Purification:
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue contains the desired this compound, unreacted C60, and polysubstituted byproducts.
-
Purify the crude product using column chromatography on silica gel. A typical eluent system starts with pure toluene (to elute unreacted C60) followed by a gradient of a more polar solvent like carbon disulfide or a toluene/ethyl acetate (B1210297) mixture to elute the monoadduct product.
-
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2][3]
Section 2: Application in Flexible Organic Solar Cells
This compound can be used as an electron acceptor material in the active layer of a flexible organic solar cell. The active layer is typically a bulk heterojunction (BHJ) blend of a polymer donor and the fullerene acceptor.
Experimental Protocol: Fabrication of a Flexible Inverted OSC
This protocol describes the fabrication of an inverted-architecture solar cell on a flexible Indium Tin Oxide (ITO)-coated polyethylene (B3416737) terephthalate (B1205515) (PET) substrate.
Materials:
-
Flexible PET substrate coated with ITO.
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution.
-
Donor polymer (e.g., P3HT, PTB7).
-
This compound.
-
Chlorobenzene or another suitable organic solvent.
-
Lithium Fluoride (LiF) or Calcium (Ca).
-
Aluminum (Al).
-
Deionized water, isopropanol (B130326), acetone.
Procedure:
-
Substrate Cleaning:
-
Cut the flexible ITO/PET substrate to the desired size.
-
Sequentially clean the substrate in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a layer of PEDOT:PSS onto the ITO surface. For small-scale lab devices, this is often done by spin-coating at 3000-5000 RPM for 60 seconds.
-
Anneal the substrate at 120-140°C for 10-15 minutes on a hotplate in a nitrogen-filled glovebox.
-
-
Active Layer (BHJ) Deposition:
-
Prepare a solution of the donor polymer and this compound in chlorobenzene. The weight ratio is a critical parameter to optimize (e.g., 1:0.8, 1:1).
-
Deposit the active layer solution onto the PEDOT:PSS layer, also typically by spin-coating. The spin speed will determine the film thickness and should be optimized.
-
Anneal the active layer according to conditions optimized for the specific polymer donor, for instance, at 100°C for 30 minutes.[1]
-
-
Electron Transport Layer (ETL) & Cathode Deposition:
-
Transfer the substrate to a thermal evaporator chamber.
-
Deposit a thin layer of LiF (~1 nm) or Ca (~20 nm) as the electron transport layer.
-
Deposit a thicker layer of Aluminum (~100 nm) as the top cathode. The deposition is done through a shadow mask to define the active area of the device.
-
-
Encapsulation: For improved stability, the device should be encapsulated using a UV-curable epoxy and a glass coverslip to prevent degradation from oxygen and moisture.
Data Presentation: Photovoltaic Performance
The performance of fulleropyrrolidine-based solar cells is highly dependent on the substituent on the nitrogen atom. N-phenyl derivatives generally exhibit significantly better performance than N-methyl derivatives.
| Donor Polymer | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P3HT | This compound derivatives | ITO/PEDOT:PSS/BHJ/Ca/Al | - | - | - | < 1.0 | [1] |
| P3HT | N-phenylfulleropyrrolidine derivatives | ITO/PEDOT:PSS/BHJ/Ca/Al | - | - | - | 2.38 - 3.19 | [1] |
| P3HT | PC61BM (Reference) | ITO/PEDOT:PSS/BHJ/Ca/Al | - | - | - | 3.32 | [1] |
| PTB7 | N-phenyl[4]fulleropyrrolidines | Inverted | - | - | - | up to 7.3 | [1] |
Note: Specific values for Voc, Jsc, and FF for this compound are often low and not always fully reported when comparative studies show superior results from other derivatives.
Section 3: Characterization Protocols
Protocol: Electrochemical and Optical Characterization
Objective: To determine the energy levels (HOMO/LUMO) and light absorption properties of this compound.
-
Cyclic Voltammetry (CV):
-
Dissolve the this compound sample in a suitable solvent (e.g., o-dichlorobenzene) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Use a standard three-electrode setup (working, counter, and reference electrodes).
-
Scan the potential to measure the reduction potential (Ered).
-
Calculate the LUMO energy level using the empirical formula: LUMO = -e(Ered + 4.8) eV, where Ered is referenced against the Fc/Fc⁺ couple. Studies show fulleropyrrolidines have a higher electron-accepting ability than structurally similar this compound.[5]
-
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the material in a solvent like toluene or chlorobenzene.
-
Measure the absorption spectrum to identify the absorption range and the optical bandgap from the absorption onset (λonset).
-
The HOMO level can be estimated if the LUMO and optical bandgap are known (HOMO = LUMO - Egopt).
-
Protocol: Device Performance and Flexibility Testing
Objective: To measure the efficiency of the fabricated solar cell and its robustness to mechanical stress.
-
J-V Characterization:
-
Use a solar simulator with a standard AM 1.5G spectrum at 100 mW/cm² intensity.
-
Connect the device to a source measure unit (SMU).
-
Sweep the voltage from reverse to forward bias and measure the current density to obtain the J-V curve.
-
Extract the key parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
-
Mechanical Bending Test:
-
Mount the flexible device on a bending stage with a defined bending radius.
-
Measure the initial PCE of the device (0 cycles).
-
Subject the device to repeated bending cycles (e.g., 100, 500, 1000 cycles).
-
Measure the PCE after each set of cycles and plot the normalized PCE as a function of the number of bending cycles to quantify the device's flexibility and durability.
-
References
Application Notes and Protocols: N-Methylfulleropyrrolidine in n-type Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfulleropyrrolidine is a derivative of buckminsterfullerene (B74262) (C60) that has garnered significant interest in the field of organic electronics. The addition of a pyrrolidine (B122466) ring to the C60 cage modifies its electronic properties, enhancing its solubility and making it an excellent electron-accepting (n-type) material.[1] This makes it a promising component in a variety of electronic applications, including organic field-effect transistors (OFETs), and as an electron transport layer (ETL) in perovskite solar cells (PSCs). Its ability to accept and transport electrons efficiently is crucial for the performance of these devices. While the primary application of this compound is in materials science, its unique electronic properties could also be of interest to drug development professionals for applications such as biosensing and photodynamic therapy, where electron transfer processes are key.
Quantitative Data
The performance of this compound and its close analogs in n-type semiconductor devices is summarized below.
Organic Field-Effect Transistor (OFET) Performance
The following table presents the performance of n-channel OFETs using N-phenylfulleropyrrolidines, which are structurally similar to this compound.
| Fullerene Derivative | Electron Mobility (μ) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) |
| [C60]PhNPh (pristine) | 0.14 cm²/Vs | 106 | Not Reported |
| [C60]HexNPh (pristine) | 0.08 cm²/Vs | 106 | Not Reported |
| [C60]PhNPh (PEI doped) | 0.26 cm²/Vs | Not Reported | Not Reported |
| [C60]HexNPh (PEI doped) | 0.10 cm²/Vs | Not Reported | Not Reported |
Note: Data is for N-phenylfulleropyrrolidines, close analogs of this compound.
Perovskite Solar Cell (PSC) Performance with Fulleropyrrolidine-based ETLs
Fulleropyrrolidine derivatives have been successfully employed as electron transport layers in perovskite solar cells, leading to high power conversion efficiencies.
| Fulleropyrrolidine Derivative | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) |
| Functionalized Fulleropyrrolidine 1 | up to 19.0% | Not Reported | Not Reported | Not Reported |
| Functionalized Fulleropyrrolidine 2 | up to 16.3% | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Synthesis of this compound via Prato Reaction
This protocol describes the synthesis of this compound through a 1,3-dipolar cycloaddition of an azomethine ylide to C60.[1]
Materials:
-
Buckminsterfullerene (C60)
-
Sarcosine (B1681465) (N-methylglycine)
-
Paraformaldehyde
-
Toluene (B28343) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve C60 in anhydrous toluene to a concentration of approximately 0.5 mg/mL.
-
Add a 10-fold molar excess of sarcosine and a 10-fold molar excess of paraformaldehyde to the C60 solution.
-
Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a toluene/hexane eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexane and toluene to separate the unreacted C60 and the desired this compound.
-
Collect the fractions containing the product and remove the solvent under reduced pressure.
-
Dry the purified this compound under vacuum.
Fabrication of a Top-Gate, Bottom-Contact Organic Field-Effect Transistor (OFET)
Materials:
-
Pre-patterned source-drain electrodes on a Si/SiO2 substrate
-
This compound
-
Chlorobenzene (B131634) (anhydrous)
-
CYTOP (amorphous fluoropolymer) as the gate dielectric
-
Gold (Au) for the gate electrode
Procedure:
-
Clean the pre-patterned Si/SiO2 substrate with acetone, isopropanol (B130326), and deionized water in an ultrasonic bath for 15 minutes each.
-
Dry the substrate with a stream of nitrogen and bake at 120°C for 10 minutes to remove any residual moisture.
-
Dissolve this compound in anhydrous chlorobenzene to a concentration of 10 mg/mL.
-
Spin-coat the this compound solution onto the substrate at 2000 rpm for 60 seconds to form the n-type semiconductor layer.
-
Anneal the substrate at 100°C for 30 minutes in a nitrogen-filled glovebox.
-
Spin-coat the CYTOP solution onto the semiconductor layer to form the gate dielectric.
-
Anneal the substrate at 90°C for 20 minutes.
-
Deposit the gold gate electrode by thermal evaporation through a shadow mask.
Fabrication of a Perovskite Solar Cell with an this compound Electron Transport Layer
Materials:
-
ITO-coated glass substrate
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)
-
This compound
-
Chlorobenzene
-
Hole transport material (e.g., Spiro-OMeTAD)
-
Gold (Au) or Silver (Ag) for the top electrode
Procedure:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Treat the substrate with UV-ozone for 15 minutes.
-
Spin-coat the perovskite precursor solution onto the ITO substrate in a nitrogen-filled glovebox.
-
Anneal the perovskite film at 100°C for 60 minutes.
-
Dissolve this compound in chlorobenzene.
-
Spin-coat the this compound solution onto the perovskite layer to form the electron transport layer.
-
Spin-coat the hole transport material solution onto the ETL.
-
Deposit the gold or silver top electrode by thermal evaporation.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Fabrication of N-Methylfulleropyrrolidine-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of biosensors based on N-Methylfulleropyrrolidine (NMFP). NMFP, a derivative of fullerene C60, offers a unique combination of electronic and physical properties, making it an excellent material for enhancing the sensitivity and performance of electrochemical biosensors. Its high electron-accepting ability, large surface area, and potential for functionalization allow for the effective immobilization of biorecognition elements and facilitate efficient signal transduction.
Synthesis and Purification of this compound
This compound is synthesized via the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 fullerene cage.[1][2] The azomethine ylide is generated in situ from the condensation of N-methylglycine (sarcosine) and an aldehyde, in this case, formaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fullerene (C60)
-
N-methylglycine (sarcosine)
-
Paraformaldehyde
-
Toluene (B28343), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., toluene, hexane (B92381), acetonitrile)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve C60 in anhydrous toluene to create a solution. The concentration will depend on the scale of the reaction.
-
Addition of Reagents: Add N-methylglycine and paraformaldehyde to the C60 solution.
-
Reaction: Heat the mixture to reflux with constant stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography using silica gel. A solvent gradient of toluene and hexane or acetonitrile (B52724) and toluene can be used to separate the desired this compound from unreacted C60 and polysubstituted products.[1][3][4] The fractions are collected and analyzed by techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the purity of the product.[1][3][4]
Fabrication of NMFP-Based Biosensors
NMFP can be incorporated into various types of biosensors, including enzyme-based biosensors and immunosensors. The general fabrication process involves the modification of an electrode surface with NMFP, followed by the immobilization of a specific biorecognition element.
NMFP-Modified Electrodes
A common method for preparing NMFP-modified electrodes is by creating a carbon paste electrode (CPE) incorporating NMFP.
Experimental Protocol: Preparation of NMFP-Modified Carbon Paste Electrode
Materials:
-
This compound (NMFP)
-
Graphite (B72142) powder
-
Paraffin (B1166041) oil (or other suitable binder)
Procedure:
-
Mixing: Thoroughly mix NMFP and graphite powder in a specific weight ratio (e.g., 1:5).
-
Paste Formation: Add a small amount of paraffin oil to the mixture and knead until a uniform, dense paste is formed.
-
Electrode Packing: Pack the paste into the cavity of an electrode holder and smooth the surface.
Application: Butoconazole (B1668104) Nitrate (B79036) Sensor
An NMFP-modified graphite paste electrode can be used for the sensitive detection of antifungal drugs like butoconazole nitrate.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linear Range (Stochastic Mode) | 1.68 x 10⁻⁶ to 1.68 x 10⁴ µmol L⁻¹ | [3] |
| Linear Range (Square Wave Voltammetry) | 0.168 to 16.80 µmol L⁻¹ | [3] |
| Reproducibility (RSD%) | 1.34% | [3] |
| Repeatability (RSD%) | 1.14% | [3] |
| Stability | ~90% response retained after 2 weeks | [3] |
Experimental Protocol: Electrochemical Detection of Butoconazole Nitrate
Materials:
-
NMFP-modified carbon paste electrode (working electrode)
-
Ag/AgCl (reference electrode)
-
Platinum wire (counter electrode)
-
Phosphate buffer solution (PBS)
-
Butoconazole nitrate standard solutions
Procedure:
-
Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing PBS.
-
Measurement: Perform electrochemical measurements (e.g., square wave voltammetry) with varying concentrations of butoconazole nitrate.
-
Data Analysis: Construct a calibration curve by plotting the peak current against the concentration of butoconazole nitrate to determine the sensitivity and linear range of the sensor.
Application in Enzyme-Based Biosensors
NMFP can serve as an excellent matrix for the immobilization of enzymes, facilitating direct electron transfer between the enzyme's active site and the electrode.
Conceptual Application: Glucose Biosensor
A glucose biosensor can be fabricated by immobilizing glucose oxidase (GOx) onto an NMFP-modified electrode.
Experimental Protocol: Fabrication of an NMFP-GOx Glucose Biosensor
Materials:
-
NMFP-modified electrode
-
Glucose oxidase (GOx)
-
Glutaraldehyde (B144438) solution (as a cross-linking agent)
-
Phosphate buffer solution (PBS)
Procedure:
-
Enzyme Immobilization: Drop-cast a solution of GOx onto the surface of the NMFP-modified electrode.
-
Cross-linking: Expose the electrode to glutaraldehyde vapor or solution to cross-link the enzyme, ensuring its stability on the electrode surface.
-
Washing: Gently wash the electrode with PBS to remove any unbound enzyme.
-
Electrochemical Detection: The fabricated biosensor can be used for the amperometric detection of glucose. The principle is based on the electrochemical detection of hydrogen peroxide produced during the enzymatic reaction of glucose with GOx.
Application in Immunosensors
The high surface area and conductivity of NMFP make it a suitable platform for the development of sensitive immunosensors for the detection of various biomarkers.
Conceptual Application: Cancer Biomarker Immunosensor
An immunosensor for a specific cancer biomarker can be developed by immobilizing the corresponding antibody onto an NMFP-functionalized electrode.
Experimental Protocol: Fabrication of an NMFP-Based Immunosensor
Materials:
-
NMFP-modified electrode
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for carboxyl group activation
-
Specific antibody for the target biomarker
-
Bovine serum albumin (BSA) for blocking non-specific binding sites
-
Phosphate-buffered saline (PBS)
Procedure:
-
Surface Functionalization (if required): The NMFP surface may need to be functionalized to introduce carboxyl groups for antibody immobilization. This can be achieved through various chemical modification methods.
-
Activation: Activate the carboxyl groups on the NMFP surface using a mixture of EDC and NHS.
-
Antibody Immobilization: Incubate the activated electrode with a solution of the specific antibody to allow for covalent bond formation.
-
Blocking: Block any remaining active sites on the surface with a BSA solution to prevent non-specific binding.
-
Detection: The immunosensor is now ready for the detection of the target biomarker. Electrochemical techniques such as electrochemical impedance spectroscopy (EIS) or voltammetry can be used to measure the binding event.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the fabrication and operation of NMFP-based biosensors.
Caption: General workflow for the synthesis of this compound and its use in biosensor fabrication.
References
- 1. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02814B [pubs.rsc.org]
- 2. Prato reaction - Wikipedia [en.wikipedia.org]
- 3. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
Application Notes and Protocols for Solution Processing of N-Methylfulleropyrrolidine Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solution processing methods for incorporating N-Methylfulleropyrrolidine (NMFP) into electronic devices. NMFP, a soluble derivative of fullerene C60, is a promising n-type semiconductor and electron acceptor material for applications in organic photovoltaics (OPVs), perovskite solar cells (PSCs), and photodetectors. This document outlines detailed experimental protocols, presents key performance data from related fulleropyrrolidine materials, and visualizes the processing workflows.
Introduction to this compound
This compound is a functionalized fullerene that exhibits enhanced solubility in common organic solvents compared to pristine C60, making it suitable for cost-effective solution-based fabrication techniques such as spin coating, blade coating, and printing. Its electron-accepting properties make it an excellent candidate for use as an electron transport layer (ETL) or as an acceptor material in bulk heterojunction (BHJ) active layers.
Key Applications
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Electron Transport Layer (ETL) in Perovskite and Organic Solar Cells: NMFP can facilitate efficient electron extraction from the active layer to the cathode.
-
Acceptor Material in Bulk Heterojunction Solar Cells: When blended with a p-type polymer or small molecule donor, NMFP can form the photoactive layer responsible for charge generation.
-
Sensors: The electrochemical properties of fulleropyrrolidines can be harnessed for the development of various sensors.
Data Presentation: Performance of Fulleropyrrolidine-Based Devices
While specific device performance data for this compound is not extensively reported in peer-reviewed literature, the following table summarizes the performance of perovskite solar cells utilizing functionalized fulleropyrrolidine electron transporting materials (ETMs). This data provides a benchmark for expected performance when incorporating similar materials.
| Fulleropyrrolidine Derivative | Device Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Electron Mobility (cm²/Vs) |
| CECB | ITO/PEDOT:PSS/Perovskite/CECB /BCP/Ag | >19% | - | - | - | 1.11 x 10⁻³ |
| CEPE | ITO/PEDOT:PSS/Perovskite/CEPE /BCP/Ag | - | - | - | - | 7.90 x 10⁻⁴ |
| CEP | ITO/PEDOT:PSS/Perovskite/CEP /BCP/Ag | - | - | - | - | 5.51 x 10⁻⁴ |
Data extracted from studies on functionalized fulleropyrrolidine ETMs as a proxy for NMFP performance.
Experimental Protocols
The following protocols provide a generalized methodology for the solution processing of this compound for thin-film device fabrication. These are "best-practice" recommendations derived from literature on similar fullerene derivatives and should be optimized for specific device architectures and desired film properties.
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of a stock solution of NMFP for subsequent thin-film deposition.
Materials:
-
This compound (NMFP) powder
-
High-purity organic solvent (e.g., Chlorobenzene, 1,2-Dichlorobenzene, Toluene)
-
Small vials with airtight caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm pore size, PTFE)
Procedure:
-
Solvent Selection: Choose a suitable solvent. Chlorobenzene is a common choice for fullerene derivatives due to its good solubility and appropriate boiling point for spin coating.
-
Concentration: Prepare a solution with a concentration typically ranging from 5 to 20 mg/mL. The optimal concentration will depend on the desired film thickness and the deposition technique.
-
Dissolution:
-
Weigh the desired amount of NMFP powder and place it in a clean, dry vial.
-
Add the calculated volume of the chosen solvent to the vial.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on a magnetic stirrer and stir at a moderate speed (e.g., 300-500 rpm) overnight at room temperature, or gently heat to 40-60°C to aid dissolution. Ensure the vial is sealed to prevent solvent loss at elevated temperatures.
-
-
Filtration: Once the NMFP is fully dissolved and the solution appears homogeneous, filter the solution using a syringe filter with a 0.2 µm pore size to remove any particulate impurities.
-
Storage: Store the filtered solution in a sealed, labeled vial in a dark, inert atmosphere (e.g., in a glovebox) to prevent degradation.
Protocol 2: Thin-Film Deposition by Spin Coating
This protocol details the deposition of a uniform NMFP thin film onto a substrate using a spin coater.
Materials and Equipment:
-
Prepared this compound solution
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Spin coater
-
Pipettes
-
Hotplate
-
Inert atmosphere environment (e.g., glovebox)
Procedure:
-
Substrate Preparation: Ensure the substrates are thoroughly cleaned. A typical cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and UV-ozone treatment to improve surface wettability.
-
Spin Coating Environment: Perform the spin coating process in a clean, controlled environment, preferably an inert atmosphere glovebox, to minimize contamination and exposure to oxygen and moisture.
-
Deposition:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered and held securely by vacuum.
-
Dispense a sufficient amount of the NMFP solution onto the center of the substrate to cover the entire surface during spinning (e.g., 20-100 µL depending on substrate size).
-
Start the spin coating program. A typical two-step program is used:
-
Step 1 (Spread cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning cycle): A higher spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is primarily determined by the solution concentration and the high-speed spin step.
-
-
-
Annealing:
-
After spin coating, transfer the substrate to a hotplate for thermal annealing. This step is crucial for removing residual solvent and improving the film's morphology and electronic properties.
-
Anneal the film at a temperature typically between 80°C and 150°C for 5 to 15 minutes. The optimal annealing temperature and time should be determined experimentally.
-
Perform the annealing in an inert atmosphere to prevent degradation of the NMFP film.
-
-
Cooling and Storage: Allow the substrate to cool down to room temperature before subsequent processing steps. Store the coated substrates in an inert environment.
Mandatory Visualizations
Experimental Workflow for NMFP Device Fabrication
Caption: Workflow for the fabrication of electronic devices using solution-processed this compound.
Logical Relationship of Spin Coating Parameters to Film Thickness
Caption: Key parameters influencing the final thickness of a spin-coated this compound film.
Troubleshooting & Optimization
common problems in Prato reaction for fulleropyrrolidine synthesis
Welcome to the technical support hub for the Prato reaction synthesis of fulleropyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this versatile functionalization of fullerenes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Prato reaction, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Fulleropyrrolidine
Q: My Prato reaction has resulted in a very low yield or no product at all. What are the common causes?
A: Low yields in the Prato reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary aspects to investigate:
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Poor Solubility of C60: Fullerene C60 has low solubility in many common organic solvents.[1] If the C60 is not adequately dissolved, the reaction will be slow and inefficient.
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Reagent Quality: The purity of the amino acid and aldehyde is crucial. Impurities can lead to side reactions. For instance, formaldehyde (B43269) may be present as an impurity in sarcosine (B1681465) or generated in situ, leading to unintended products.[2] Similarly, commercial toluene (B28343) can contain traces of benzaldehyde, which can also react.[2]
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Inadequate Azomethine Ylide Formation: The reaction's success hinges on the in-situ generation of the azomethine ylide from the amino acid and aldehyde. This process is temperature-dependent and requires sufficient heat (typically refluxing toluene) to proceed efficiently.
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Suboptimal Reagent Stoichiometry: The molar ratio of the fullerene, amino acid, and aldehyde significantly impacts the reaction yield. An insufficient excess of the amino acid and aldehyde, which generate the reactive ylide, can lead to incomplete conversion of C60. Research has shown that increasing the molar ratio of paraformaldehyde and amine to C60 can dramatically improve yields from trace amounts to over 60%.[3]
-
Improper Reaction Temperature: The reaction is typically performed at the reflux temperature of the solvent (e.g., toluene, ~111°C) to ensure the decarboxylation needed for ylide formation. Lower temperatures can result in a significant reduction in product yield.[3]
| Parameter | Problematic Condition | Recommended Solution | Expected Outcome |
| C60 Solubility | Suspension or partial dissolution of C60 in the reaction solvent. | Use a better solvent for C60 like 1-chloronaphthalene (B1664548) (53 g/L) or 1,2-dichlorobenzene, or ensure vigorous stirring and sufficient solvent volume with toluene (solubility ~7 g/L).[1] | Improved dissolution of C60, leading to a higher reaction rate and yield. |
| Reagent Ratio | Low molar ratio of amino acid and aldehyde to C60 (e.g., 1:5:5 C60:aldehyde:amine).[3] | Increase the excess of the amino acid and aldehyde. A ratio of 1:15:25 (C60:paraformaldehyde:benzylamine) has been shown to be effective.[3] | Significant yield improvement (from trace amounts to 61% in one study).[3] |
| Temperature | Reaction temperature is too low (below reflux).[3] | Ensure the reaction mixture is maintained at the reflux temperature of the chosen solvent (e.g., toluene at ~111°C). | Efficient formation of the azomethine ylide and subsequent cycloaddition. |
| Solvent Purity | Use of non-anhydrous or impure solvents. | Use freshly distilled, anhydrous solvents to avoid side reactions. | Minimizes side reactions and improves product purity. |
Issue 2: Formation of Multiple Adducts
Q: My reaction mixture contains the desired mono-adduct, but also significant amounts of bis-, tris-, and other poly-adducts. How can I control the regioselectivity?
A: The formation of multiple adducts is a common challenge in fullerene chemistry due to the presence of multiple reactive double bonds on the C60 cage.
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Reaction Stoichiometry: Using a large excess of the azomethine ylide precursors (amino acid and aldehyde) will favor the formation of poly-adducts.
-
Reaction Time: Longer reaction times can lead to the formation of thermodynamically more stable poly-adducts.
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Fullerene Type: The fullerene itself can influence regioselectivity. For instance, endohedral metallofullerenes like M3N@C80 have shown higher regioselectivity in bis-addition reactions compared to empty C60, due to the influence of the internal metal cluster.[4]
| Parameter | Problematic Condition | Recommended Solution | Expected Outcome |
| Stoichiometry | Large excess of amino acid and aldehyde. | Use a smaller excess of the ylide precursors, or even a stoichiometric amount relative to C60, to favor mono-addition. This may require optimization to balance yield and selectivity. | Increased proportion of the mono-adduct in the product mixture. |
| Reaction Time | Prolonged reaction time at reflux. | Monitor the reaction by TLC or HPLC and stop the reaction once a significant amount of the mono-adduct has formed, before substantial poly-addition occurs. | Reduced formation of higher adducts. |
Issue 3: Product Decomposition or Reversion to C60 (Retro-Prato Reaction)
Q: I isolated my fulleropyrrolidine product, but it seems to be unstable and reverts to C60 over time or during subsequent steps. Why is this happening?
A: The Prato reaction is reversible under certain conditions, a process known as the retro-Prato reaction.[5]
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Thermal Instability: Heating the fulleropyrrolidine product, especially in a high-boiling solvent like 1,2-dichlorobenzene, can trigger a thermal cycloelimination, regenerating the pristine C60.[6]
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Presence of Dipolarophiles: The presence of strong dipolarophiles (e.g., maleic acid) can trap the azomethine ylide as it is released, driving the equilibrium of the retro-reaction towards the starting materials.[6]
| Condition | Cause | Prevention Strategy |
| High Temperature | The pyrrolidine (B122466) ring can be thermally ejected from the fullerene cage. | Avoid excessive heating of the purified product. Store the product at low temperatures and away from direct light. |
| Contaminants | Presence of residual reactants or other species that can act as dipolarophiles. | Ensure thorough purification of the product to remove any species that could facilitate the retro-reaction. |
Issue 4: Difficulty in Product Purification
Q: I am struggling to separate my desired fulleropyrrolidine from unreacted C60 and other adducts. What are the best purification methods?
A: The purification of fullerene derivatives is often challenging due to their similar polarities and solubilities.
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Complex Product Mixture: The reaction often yields a mixture of unreacted C60, the desired mono-adduct, and various poly-adducts, all of which have very similar properties.
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Low Solubility: Fullerene derivatives can have limited solubility in common chromatography solvents, making separation difficult.
| Problem | Recommended Purification Technique | Eluent System Example | Key Considerations |
| Separation of C60, mono- and poly-adducts | Flash column chromatography or High-Performance Liquid Chromatography (HPLC).[7][8] | For flash chromatography, a toluene or toluene/hexane (B92381) mixture is often effective. For HPLC, a mobile phase of acetonitrile (B52724) in toluene has been shown to separate mono- from poly-adducts on a C18 stationary phase.[7] | Gradient elution may be necessary to effectively separate all components. Monitor fractions carefully by TLC or UV-Vis spectroscopy. |
| Product Isolation | After chromatography, the product is often isolated by precipitation. | Dissolve the purified fraction in a good solvent (e.g., dichloromethane) and precipitate by adding a poor solvent (e.g., methanol).[5] | This helps to remove any remaining soluble impurities and obtain the product as a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Prato reaction?
A1: The Prato reaction is a 1,3-dipolar cycloaddition. It involves the in-situ generation of an azomethine ylide from the condensation of an amino acid and an aldehyde. This ylide then reacts with a double bond on the fullerene cage (typically at a 6,6-ring junction) to form the five-membered pyrrolidine ring.[6][9]
Q2: What are the standard starting materials for a Prato reaction?
A2: The most common reactants are[10]fullerene (C60), an N-substituted amino acid such as sarcosine (N-methylglycine), and an aldehyde, often paraformaldehyde.[6][11] However, a wide variety of amino acids and aldehydes can be used to introduce different functional groups onto the pyrrolidine ring.
Q3: What is the typical yield I can expect for a Prato reaction?
A3: The yield can vary significantly depending on the specific reactants and conditions. Under optimized conditions with sarcosine and paraformaldehyde, yields of up to 82% (based on C60 conversion) have been reported.[9][11] However, without optimization, yields can be much lower.
Q4: How can I monitor the progress of my Prato reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting C60. The formation of new, more polar spots (which move less up the TLC plate) indicates product formation. The disappearance of the C60 spot indicates the consumption of the starting material. The characteristic deep purple color of the C60 solution will also change to a reddish-brown as the reaction proceeds.[11]
Q5: Can the Prato reaction be performed on other carbon nanomaterials?
A5: Yes, the Prato reaction is a versatile method that has been successfully used to functionalize other carbon nanomaterials, including carbon nanotubes, which can improve their solubility in common solvents.[6]
Experimental Protocols
Key Experiment: Synthesis of N-methylpyrrolidino[3,4:1,2][10]fullerene
This protocol is a representative example for the synthesis of a common fulleropyrrolidine.
Materials:
-
[10]Fullerene (C60)
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Toluene (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane, Dichloromethane (B109758), Methanol (B129727) (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve C60 (e.g., 100 mg, 0.139 mmol) in anhydrous toluene (e.g., 100 mL).
-
Addition of Reagents: To the C60 solution, add sarcosine (e.g., 62 mg, 0.693 mmol, 5 equivalents) and paraformaldehyde (e.g., 42 mg, 1.39 mmol, 10 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The color of the solution will gradually change from purple to reddish-brown.
-
Monitoring: Monitor the reaction progress by TLC (eluent: toluene/hexane 1:1). The reaction is typically complete within 8-24 hours, as indicated by the consumption of C60.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude residue is purified by column chromatography on silica gel.
-
First, elute with hexane to remove non-polar impurities.
-
Then, elute with toluene to collect the brown band containing the fulleropyrrolidine products. Unreacted C60 will elute first, followed by the mono-adduct, and then the poly-adducts.
-
Collect the fractions containing the desired mono-adduct (identified by TLC).
-
-
Isolation: Combine the fractions containing the pure mono-adduct and remove the solvent by rotary evaporation. The resulting solid can be further purified by dissolving it in a minimal amount of dichloromethane and precipitating it with methanol to yield the N-methylpyrrolidinofullerene as a brown powder.
Visualizations
Caption: Experimental workflow for the Prato reaction synthesis of fulleropyrrolidine.
Caption: Troubleshooting logic for common Prato reaction problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Products from the reaction of C60F18 with sarcosine and aldehydes: the Prato reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prato Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Prato reaction - Wikipedia [en.wikipedia.org]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Prato reaction - Wikiwand [wikiwand.com]
- 10. Prato Reaction - Google ブックス [books.google.co.jp]
- 11. Prato_reaction [chemeurope.com]
Technical Support Center: N-Methylfulleropyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Methylfulleropyrrolidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in optimizing reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Prato reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor solubility of C60: Fullerene C60 has low solubility in many common organic solvents, which can hinder the reaction. | - Use solvents known for better C60 solubility, such as toluene (B28343), o-dichlorobenzene, or carbon disulfide. - Gently heat the solvent to aid dissolution before adding other reagents. |
| Incomplete reaction: The reaction may not have proceeded to completion. | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is conducted at the optimal temperature, typically the reflux temperature of the solvent (e.g., toluene at ~110°C).[1][2] | |
| Degradation of reagents: Paraformaldehyde or sarcosine (B1681465) may have degraded. | - Use fresh, high-purity reagents. Store paraformaldehyde in a desiccator. | |
| Presence of Multiple Products (Bis- and Tris-adducts) | Excessive reaction time or temperature: Prolonged reaction times or higher temperatures can favor the formation of multiple addition products on the fullerene core.[3] | - Optimize the reaction time by monitoring the formation of the mono-adduct via TLC and stopping the reaction once it is the major product. - Consider running the reaction at a slightly lower temperature. |
| High concentration of reactants: A higher concentration of the azomethine ylide can increase the likelihood of multiple additions. | - Adjust the stoichiometry of the reactants. A slight excess of C60 relative to the ylide precursors (sarcosine and paraformaldehyde) can favor mono-adduct formation. | |
| Difficulty in Product Purification | Complex reaction mixture: The presence of unreacted C60, and multiple adducts makes separation challenging.[4] | - Utilize column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of toluene and hexane (B92381) or toluene and ethyl acetate (B1210297).[4] - Unreacted C60 can be washed off with a less polar solvent like hexane or carbon disulfide before eluting the fulleropyrrolidine products. |
| Co-elution of products: Isomers of bis-adducts and the mono-adduct may have similar polarities. | - Employ High-Performance Liquid Chromatography (HPLC) for more efficient separation.[4] - Consider using specialized stationary phases designed for fullerene separation if available. | |
| Reaction Turns Black or Forms Insoluble Precipitate | Polymerization of fullerene: Under certain conditions, fullerenes can polymerize. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions. - Control the temperature carefully to avoid overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the this compound synthesis using the Prato reaction?
A1: The reported yields for the Prato reaction to synthesize this compound can vary, but a good yield is typically in the range of 40-82% based on the conversion of C60.[1][2] The final isolated yield will depend on the optimization of reaction conditions and the efficiency of the purification process.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) on silica gel plates. A spot of the reaction mixture is applied to the plate, which is then developed in a suitable solvent system (e.g., toluene/hexane). The disappearance of the purple C60 spot and the appearance of new, more polar spots corresponding to the fulleropyrrolidine products indicate the progress of the reaction.
Q3: What is the role of sarcosine and paraformaldehyde in the reaction?
A3: Sarcosine (N-methylglycine) and paraformaldehyde react in situ to generate an azomethine ylide. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition reaction with a double bond on the C60 fullerene cage to form the N-methylpyrrolidine ring.[1]
Q4: Can other amino acids or aldehydes be used in the Prato reaction?
A4: Yes, the Prato reaction is versatile and can be performed with a variety of amino acids and aldehydes to generate a wide range of functionalized fulleropyrrolidines. The choice of reactants will determine the substituents on the pyrrolidine (B122466) ring.
Q5: Is the purity of the starting C60 fullerene important?
A5: Yes, the purity of the C60 starting material can significantly impact the reaction yield and the purity of the final product. Impurities in the C60 can lead to side reactions and complicate the purification process. It is recommended to use C60 with a purity of at least 99.5%.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
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C60 (99.5%+)
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane (or other suitable non-polar solvent)
-
Ethyl acetate (or other suitable polar solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add C60 (1 equivalent).
-
Dissolution: Add anhydrous toluene to dissolve the C60. The solution will be a characteristic purple color. Gentle heating may be required to fully dissolve the C60.
-
Addition of Reagents: To the stirred solution, add sarcosine (10-15 equivalents) and paraformaldehyde (15-20 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reflux for 2-8 hours. Monitor the reaction progress by TLC. The reaction is typically complete when the purple color of the C60 has disappeared and a brown solution is formed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue contains the crude product.
-
-
Purification:
-
Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of toluene and load it onto the column.
-
Elute with a non-polar solvent (e.g., hexane or toluene) to remove any unreacted C60 (visible as a purple band).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the this compound product (typically a brown band).
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Collect the fractions containing the product and combine them.
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Remove the solvent under reduced pressure to obtain the purified this compound as a brown solid.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Toluene | o-Dichlorobenzene | Toluene |
| Temperature (°C) | 110 (Reflux) | 180 | 110 (Reflux) |
| Reaction Time (h) | 8 | 2 | 4 |
| C60:Sarcosine:Paraformaldehyde Ratio | 1:10:15 | 1:15:25 | 1:12:18 |
| Reported Yield (%) | ~82% (based on C60 conversion)[1] | Moderate to excellent | ~70-80% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
References
purification of N-Methylfulleropyrrolidine using column chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Methylfulleropyrrolidine using column chromatography. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind purifying this compound using column chromatography?
A1: The purification relies on the differential adsorption of this compound and impurities onto a solid stationary phase (typically silica (B1680970) gel) while a liquid mobile phase passes through the column.[1][2] this compound is a moderately polar molecule compared to the nonpolar unreacted fullerene C60, a common impurity. This difference in polarity allows for their separation. The nonpolar C60 will elute first with a less polar solvent, while the more polar this compound will require a more polar solvent to elute from the column.
Q2: What are the most common impurities I need to separate from my this compound sample?
A2: The most common impurities originating from the Prato synthesis reaction are unreacted C60, bis- or poly-adducts of the fulleropyrrolidine, and residual starting materials like sarcosine (B1681465) and the corresponding aldehyde. Unreacted C60 is often the most abundant impurity.
Q3: How can I quickly check the purity of my fractions during chromatography?
A3: Thin-Layer Chromatography (TLC) is the most effective method for rapid fraction analysis. Spot a small amount of each fraction onto a TLC plate and elute with an appropriate solvent system. Unreacted C60 will appear as a purple spot (if concentrated enough) with a higher Rf value, while the this compound product will be a brownish or dark spot with a lower Rf value. Additionally, UV-Vis spectroscopy can be used; the mono-adduct of this compound typically exhibits a characteristic absorption peak in the 415–435 nm region.[3][4]
Q4: Is this compound stable on silica gel?
A4: While fulleropyrrolidines are generally stable, prolonged exposure to the acidic surface of silica gel can sometimes lead to degradation for sensitive compounds.[5] It is advisable to perform the chromatography relatively quickly and not let the compound sit on the column for an extended period (e.g., overnight). If stability is a major concern, deactivating the silica gel or using an alternative stationary phase like alumina (B75360) could be considered.[5]
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol is a general guideline for the purification of this compound synthesized via the Prato reaction.
1. Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude product. A general rule is to use 20-50 times the weight of the crude sample for the stationary phase.[1]
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane (B92381) or toluene).
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Pack the column by pouring the slurry and allowing the silica to settle, ensuring an even and compact bed.[6] Gently tap the column to remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
2. Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent. Toluene (B28343) is a good choice as it solubilizes both C60 and the product.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent, such as toluene or a toluene/hexane mixture, to elute the unreacted C60 (which typically appears as a purple/magenta band).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297). A common gradient could be from 100% toluene to a mixture of toluene:ethyl acetate (e.g., 9:1 or 5:1).[3]
-
Collect fractions in separate test tubes and monitor their composition using TLC.
-
The this compound will elute as a brownish-colored band after the unreacted C60.
4. Product Recovery:
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Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Properties for Mobile Phase Selection
| Solvent | Polarity Index | Eluting Strength (on Silica) | Notes |
| Hexane | 0.1 | Very Low | Good for initial elution of non-polar impurities. |
| Toluene | 2.4 | Low | Excellent solvent for dissolving fullerenes and their derivatives.[7] |
| Dichloromethane | 3.1 | Medium | Can be used as an alternative to toluene/ethyl acetate mixtures. |
| Ethyl Acetate | 4.4 | Medium-High | Used to increase the polarity of the mobile phase to elute the product.[3] |
| Acetonitrile | 5.8 | High | Often used in reverse-phase HPLC for fullerene separation.[8] |
| Methanol | 5.1 | Very High | Generally too polar for normal phase elution of this compound. |
Table 2: Qualitative Solubility of this compound
| Solvent Type | Examples | Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene, 1,2-Dichlorobenzene | Good | The fullerene cage has an affinity for aromatic solvents.[7] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | Good general solvents for many organic compounds. |
| Aliphatic Hydrocarbons | Hexane, Pentane | Poor | The pyrrolidine (B122466) group increases polarity, reducing solubility in very non-polar solvents compared to pure C60. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, THF | Poor | The molecule is not polar enough to dissolve well in these solvents. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Insoluble | The hydrophobic fullerene cage dominates, making it insoluble in protic solvents.[7] |
Troubleshooting Guide
Problem: The separation between C60 and the product is poor.
-
Possible Cause: The mobile phase is too polar initially.
-
Solution: Start with a less polar solvent system (e.g., pure toluene or a higher ratio of hexane in a hexane/toluene mixture). Increase the polarity very gradually.
-
-
Possible Cause: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of sample loaded. The ratio of silica to the sample should be at least 20:1 by weight.[2]
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
-
Possible Cause: The compound may have degraded or irreversibly adsorbed onto the silica.
-
Solution: This is less likely but possible with prolonged exposure. Try a small-scale test to check the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.[5]
-
Problem: The colored bands are streaking or tailing.
-
Possible Cause: The crude sample was not dissolved in the minimum amount of solvent before loading.
-
Solution: Ensure the initial sample band is as concentrated and narrow as possible. Using the dry loading method can resolve this issue.
-
-
Possible Cause: The column packing is uneven or contains air bubbles.
-
Solution: Ensure the column is packed carefully and uniformly.[6] Tapping the column during packing can help settle the stationary phase and remove bubbles.
-
Problem: I can't see any colored bands on the column.
-
Possible Cause: The sample is too dilute.
-
Solution: this compound solutions are typically brown, but can be faint at low concentrations. Collect fractions systematically and analyze them by TLC, as the bands may not be visible to the naked eye.
-
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Common Chromatography Issues.
References
- 1. rsc.org [rsc.org]
- 2. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prato reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Solubility of fullerenes - Wikipedia [en.wikipedia.org]
- 8. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
addressing solubility issues of N-Methylfulleropyrrolidine in device fabrication
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of N-Methylfulleropyrrolidine (NMFP) during device fabrication.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
Q2: How can I improve the dissolution of this compound?
A2: To enhance dissolution, it is recommended to use fresh, high-purity solvents. Sonication and gentle heating (e.g., 40-60 °C) can significantly aid in dissolving NMFP. It is crucial to ensure the solution is completely clear and free of visible aggregates before use. Filtering the solution through a PTFE syringe filter (0.2 or 0.45 µm) is a critical step to remove any remaining micro-aggregates that can negatively impact film quality.
Q3: What are the common signs of this compound aggregation in solution?
A3: Aggregation can manifest as a hazy or cloudy appearance in the solution, even after prolonged sonication. In some cases, small, visible particles may be present. On a microscopic level, aggregation leads to a rough and non-uniform thin film upon deposition, characterized by pinholes, comet streaks, and areas of incomplete coverage.[1] These defects are detrimental to device performance.
Q4: How does solvent choice impact the final device performance?
A4: The choice of solvent is critical as it influences not only the solubility of NMFP but also the thin film morphology. The solvent's boiling point and vapor pressure affect the drying rate during spin coating, which in turn dictates the degree of molecular ordering and the formation of crystalline domains within the active layer. A well-chosen solvent will promote a uniform, smooth, and well-ordered film, leading to improved charge transport and higher device efficiency.
Troubleshooting Guides
Issue 1: Poor Solubility and Visible Aggregates in Solution
Symptoms:
-
Solution appears cloudy or contains visible particles.
-
Material does not fully dissolve even after prolonged stirring or sonication.
Possible Causes:
-
Inappropriate solvent choice.
-
Low-purity solvent or presence of water.
-
Concentration of NMFP is too high for the chosen solvent.
-
Insufficient dissolution time or energy input.
Solutions:
-
Solvent Selection: Refer to the solubility data table below and select a solvent with higher solubility for NMFP. Consider using a co-solvent system to fine-tune the solubility parameters.
-
Solvent Quality: Use anhydrous, high-purity solvents.
-
Concentration Adjustment: Reduce the concentration of NMFP in the solution.
-
Enhanced Dissolution Protocol:
-
Add NMFP to the solvent in a clean vial.
-
Stir the mixture with a magnetic stirrer.
-
Gently heat the solution to 40-60 °C while stirring.
-
Sonicate the solution in a bath sonicator for 30-60 minutes.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
Issue 2: Poor Film Quality (Pinholes, Comet Streaks, Roughness)
Symptoms:
-
The deposited thin film is not uniform and exhibits defects such as pinholes, comet streaks, or a rough surface morphology.
Possible Causes:
-
Incomplete dissolution or aggregation of NMFP in the solution.
-
Contamination of the substrate or solution.
-
Inappropriate spin coating parameters.
-
Poor wetting of the solution on the substrate.
Solutions:
-
Ensure Complete Dissolution: Follow the enhanced dissolution protocol described above. A well-dissolved, aggregate-free solution is crucial for a uniform film.
-
Substrate and Cleanliness:
-
Thoroughly clean the substrate using a multi-step solvent cleaning process (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).
-
Treat the substrate with UV-ozone or oxygen plasma to improve surface wettability.
-
Work in a clean environment (e.g., a glovebox or a laminar flow hood) to minimize dust contamination.
-
-
Optimize Spin Coating Parameters:
-
Adjust the spin speed and acceleration. A higher spin speed generally results in a thinner film. A two-step spin coating process can often improve uniformity.
-
Optimize the solution volume dispensed onto the substrate.
-
-
Improve Wetting: If the solution beads up on the substrate, consider a different solvent or surface treatment of the substrate to modify its surface energy.
Issue 3: Low Device Performance (Low Efficiency, Poor Fill Factor)
Symptoms:
-
The fabricated device exhibits poor photovoltaic performance, such as low power conversion efficiency (PCE) or a low fill factor (FF).
Possible Causes:
-
Poor morphology of the NMFP active layer, leading to charge trapping and recombination.[2]
-
Sub-optimal thickness of the active layer.
-
Residual solvent in the thin film.
Solutions:
-
Morphology Optimization:
-
Experiment with different solvents and co-solvents to control the film's nanostructure.
-
Utilize post-deposition annealing techniques. Thermal annealing or solvent vapor annealing can promote molecular rearrangement and improve crystallinity.
-
-
Thickness Control: Systematically vary the solution concentration and spin speed to achieve the optimal active layer thickness for your device architecture.
-
Solvent Removal: Ensure complete removal of the solvent after deposition by annealing the film at an appropriate temperature and for a sufficient duration.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Boiling Point (°C) | Estimated Solubility of NMFP (mg/mL) |
| Chlorobenzene | C₆H₅Cl | 132 | 5 - 10 |
| o-Dichlorobenzene | C₆H₄Cl₂ | 180 | 20 - 30 |
| Chloroform (B151607) | CHCl₃ | 61 | 1 - 5 |
| Toluene | C₇H₈ | 111 | 2 - 4 |
| Xylene | C₈H₁₀ | ~140 | 3 - 6 |
Note: The solubility values are estimates based on the known solubility of C60 and the expected influence of the N-methylpyrrolidine functional group. Actual solubility may vary depending on the specific isomer and purity of the NMFP.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Spin Coating
-
Materials:
-
This compound (NMFP) powder
-
High-purity solvent (e.g., o-dichlorobenzene)
-
Small glass vial with a magnetic stir bar
-
Hot plate with magnetic stirring capability
-
Bath sonicator
-
0.2 µm PTFE syringe filter
-
-
Procedure:
-
Weigh the desired amount of NMFP and add it to the vial.
-
Add the appropriate volume of solvent to achieve the target concentration (e.g., 20 mg/mL).
-
Place the vial on the hot plate and stir the solution at 500 rpm.
-
Gently heat the solution to 50 °C and continue stirring for 30 minutes.
-
Transfer the vial to a bath sonicator and sonicate for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter into a clean vial.
-
Protocol 2: Fabrication of an Organic Solar Cell using this compound
This protocol outlines the fabrication of a conventional architecture organic solar cell.
-
Substrate Cleaning:
-
Patterned ITO-coated glass substrates are sequentially sonicated in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen gas.
-
Immediately before use, the substrates are treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates.
-
The substrates are then annealed at 150 °C for 15 minutes in a nitrogen atmosphere.
-
-
Active Layer Deposition:
-
Prepare a blend solution of a donor polymer (e.g., P3HT) and NMFP (acceptor) in a suitable solvent like o-dichlorobenzene (e.g., 1:0.8 weight ratio).
-
Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox.
-
Anneal the films at a temperature optimized for the specific donor polymer (e.g., 110 °C for P3HT) for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a layer of a low work function metal (e.g., Ca or LiF) followed by a thicker layer of Al under high vacuum (< 10⁻⁶ Torr).
-
-
Encapsulation and Characterization:
-
Encapsulate the devices to prevent degradation from air and moisture.
-
Characterize the device performance under simulated solar illumination.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound device fabrication.
References
preventing aggregation of N-Methylfulleropyrrolidine in thin films
Technical Support Center: N-Methylfulleropyrrolidine Thin Films
Welcome to the technical support center for this compound (NMFP) thin films. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to film aggregation and morphology control.
Troubleshooting Guide & FAQs
This guide addresses specific issues you may encounter during the preparation of this compound thin films.
Issue 1: Visible Aggregates in the Deposited Film
Q1: My NMFP thin film has visible particles, haze, or low uniformity. What is causing this aggregation?
A1: Aggregation in NMFP thin films is a common issue that typically stems from poor solubility and uncontrolled precipitation during the film-forming process. The primary causes include:
-
Inappropriate Solvent Selection: this compound, like other fullerene derivatives, has limited solubility in many common organic solvents. If the solvent cannot adequately dissolve the NMFP at the desired concentration, aggregates will form in the solution and subsequently deposit onto the substrate.
-
Solution Instability: Fullerene solutions, even in "good" solvents, can be prone to aggregation over time.[1][2] Using a freshly prepared and filtered solution is crucial for achieving homogeneous films.
-
High Concentration: Exceeding the solubility limit of NMFP in the chosen solvent will inevitably lead to the formation of aggregates.
-
Rapid Solvent Evaporation: During techniques like spin coating, if a low-boiling-point solvent evaporates too quickly, the NMFP molecules do not have sufficient time to self-assemble into a smooth film, leading to the formation of rough surfaces with aggregates.[3]
Issue 2: Poor Film Morphology and High Surface Roughness
Q2: How can I improve the surface smoothness and morphology of my NMFP film?
A2: Achieving a smooth, uniform film requires careful control over several experimental parameters. The choice of solvent and deposition conditions are critical factors.
-
Optimize Your Solvent System: The solvent plays a crucial role in controlling the final film morphology.[3][4]
-
Use "Good" Solvents: High-boiling-point aromatic solvents like 1-chloronaphthalene, o-dichlorobenzene, and toluene (B28343) are generally effective at dissolving fullerenes and their derivatives, promoting smoother films.[1][5]
-
Consider Solvent Mixtures: Mixing a "good" solvent with a lower-boiling-point solvent (e.g., chloroform) can help modulate the evaporation rate, providing a balance between solubility and drying time.[6]
-
-
Control Deposition Parameters (Spin Coating):
-
Spin Speed: Higher spin speeds generally result in thinner films and faster solvent evaporation.[7][8] An excessively high speed can sometimes lead to disordered films if the molecules do not have time to arrange. Experiment with a range of speeds (e.g., 1000-4000 rpm) to find the optimal condition for your specific solution.
-
Spin Time: Ensure the spinning duration is sufficient for the solvent to fully evaporate, preventing film disruption after the process ends.
-
-
Utilize Solvent Additives: Small amounts (typically 0.5-3% by volume) of high-boiling-point solvent additives, such as 1,8-diiodooctane (B1585395) (DIO), can help control crystallization and retard excessive phase separation, leading to more optimal film morphology.[9] However, using an excessive amount can be counterproductive.[9]
Issue 3: Inconsistent Results and Poor Reproducibility
Q3: I am getting inconsistent film quality between experiments. How can I improve reproducibility?
A3: Reproducibility issues often arise from subtle variations in experimental conditions. Standardizing your protocol is key.
-
Solution Preparation: Always use the same procedure for solution preparation. This includes the source and purity of the NMFP and solvents, the concentration, and the dissolution time. Use fresh solutions for each experiment, as fullerene aggregates can form in solution over time.[1]
-
Environmental Control: The temperature and humidity of your processing environment (e.g., a glovebox) can affect solvent evaporation rates and film formation. Maintaining a consistent environment is crucial.
-
Substrate Preparation: Ensure your substrate cleaning procedure is thorough and consistent. Any residue on the surface can act as a nucleation site for aggregates.
-
Post-Deposition Treatment (Annealing): If you are using thermal annealing, the temperature, duration, and atmosphere (e.g., nitrogen, vacuum) must be precisely controlled. Thermal annealing can be used to rearrange molecules into more ordered and stable aggregates, but inconsistent conditions will lead to varied results.[10]
Data & Parameters
Table 1: Common Solvents for Fullerene Derivatives
While specific solubility data for this compound is not widely published, the following table provides information on solvents commonly used for C60 fullerene, which can serve as a strong starting point for solvent screening. "Good" solvents for C60 are likely to be effective for NMFP as well.
| Solvent | Boiling Point (°C) | C60 Solubility (g/L) | Comments |
| 1-Chloronaphthalene | 259 | 53 | Excellent solvent, slow evaporation rate.[5] |
| 1,2-Dichlorobenzene (ODCB) | 180 | 27 | Very common and effective solvent for fullerenes.[1] |
| Carbon Disulfide | 46 | 8 | High solubility but very volatile and toxic.[5][11] |
| Toluene | 111 | 3 | Good solvent, moderate evaporation rate.[11] |
| p-Xylene | 138 | 2 | Commonly used in fullerene-polymer blends.[5] |
| Chloroform | 61 | 0.16 | Often used in mixtures; evaporates quickly.[3][11] |
| Tetrahydrofuran (THF) | 66 | 0.006 | Poor solvent, likely to cause aggregation.[3][11] |
Experimental Protocols
Protocol 1: Standardized Spin Coating of NMFP Thin Films
This protocol provides a general methodology for depositing a uniform NMFP thin film. Optimization of specific parameters (concentration, spin speed) is recommended.
1. Substrate Preparation: a. Sequentially sonicate the substrate (e.g., glass, silicon wafer) in baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrate with a stream of high-purity nitrogen gas. c. Optional: Treat the substrate with UV-Ozone or Oxygen Plasma for 10 minutes to create a hydrophilic surface, which can improve solution wetting.
2. Solution Preparation: a. Dissolve this compound in a "good" solvent (e.g., o-dichlorobenzene) to the desired concentration (e.g., 5-20 mg/mL). b. Stir the solution on a hot plate at a low temperature (e.g., 40-50°C) in a sealed vial for several hours or overnight until fully dissolved. c. Before use, allow the solution to cool to room temperature. d. Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles or pre-formed aggregates.
3. Spin Coating Process: a. Place the cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense a sufficient amount of the NMFP solution to cover the substrate surface (e.g., 100 µL for a 1x1 inch substrate). c. Start the spin coating program immediately. A typical two-step program is effective: i. Step 1 (Spread): 500 rpm for 10 seconds to allow the solution to spread evenly. ii. Step 2 (Thin): 2000 rpm for 45 seconds to achieve the desired thickness and evaporate the solvent. d. The substrate can be gently removed from the chuck.
4. Post-Deposition Annealing (Optional): a. Transfer the coated substrate to a hot plate in a controlled atmosphere (e.g., nitrogen-filled glovebox). b. Anneal the film at a specific temperature (e.g., 80-150°C) for a set duration (e.g., 10-30 minutes). Thermal annealing can influence the film's crystallinity and morphology.[10][12] c. Allow the film to cool slowly to room temperature before characterization.
Visual Guides
Diagrams of Workflows and Logic
Caption: Troubleshooting flowchart for NMFP film aggregation.
Caption: Experimental workflow for NMFP thin film fabrication.
References
- 1. Colloid Chemistry of Fullerene Solutions: Aggregation and Coagulation | MDPI [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. Influence of solvents on the morphology of Langmuir and Langmuir–Schaefer films of PCBM and PCBM-based oligomers and polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Solubility of fullerenes - Wikipedia [en.wikipedia.org]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells [cjps.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Methylfulleropyrrolidine Film Annealing Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylfulleropyrrolidine films. The following sections address common issues encountered during the thermal annealing process to optimize film properties for various applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound films?
A1: Thermal annealing is a critical post-deposition processing step used to improve the material and electrical properties of this compound films. The primary goals of annealing are to:
-
Control Film Morphology: Induce crystallization and control the size and orientation of crystalline domains within the film.[1][2][3]
-
Enhance Molecular Ordering: Promote self-organization of the this compound molecules into a more ordered structure.[4]
-
Improve Device Performance: Optimize the film's properties as an electron acceptor in optoelectronic devices by facilitating efficient charge transport.[5]
-
Remove Residual Solvent: Eliminate any remaining solvent from the film deposition process.
Q2: What is a typical annealing temperature range for fullerene-based films?
A2: The optimal annealing temperature for fullerene derivative films, such as those made from this compound, is highly dependent on the specific material and the desired outcome. Generally, for fullerene derivatives like PCBM, which can be used as an analogue, annealing temperatures are explored in the range of 70°C to 220°C.[1][2][4] It is crucial to determine the optimal temperature experimentally for this compound.
Q3: How does annealing temperature affect the crystallinity of the film?
A3: Annealing provides the thermal energy necessary for molecular rearrangement. For many fullerene derivatives, annealing above the glass transition temperature can induce "cold crystallization," where amorphous regions of the film transition to a more ordered, crystalline state.[3] Increasing the annealing temperature generally leads to an increase in crystallite size and a higher degree of crystallinity up to a certain point.[3]
Q4: Can annealing have negative effects on the film?
A4: Yes, excessive annealing temperatures or prolonged annealing times can be detrimental. Potential negative effects include:
-
Large Domain Formation: Over-annealing can lead to the formation of excessively large crystalline domains, which may be unfavorable for certain applications like bulk heterojunction solar cells.[4]
-
Phase Segregation: In blended films (e.g., with a polymer donor), high temperatures can cause undesirable large-scale phase separation.
-
Thermal Degradation: Although fullerenes are relatively stable, very high temperatures can lead to thermal degradation of the functional groups or the fullerene cage itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor film quality after annealing (e.g., cracking, dewetting) | - Annealing temperature is too high, causing excessive molecular motion and film instability.- The substrate has poor surface energy compatibility with the film.- Rapid heating or cooling rates are inducing thermal stress. | - Systematically decrease the annealing temperature in increments of 10-20°C.- Treat the substrate surface (e.g., with a self-assembled monolayer) to improve adhesion.- Use a slower, more controlled ramp rate for heating and cooling during the annealing process. |
| Inconsistent device performance across different batches | - Variation in the annealing temperature or duration.- Inhomogeneous heating across the substrate.- Changes in the ambient atmosphere during annealing. | - Calibrate the hot plate or oven to ensure accurate and consistent temperature control.- Ensure uniform contact between the substrate and the heating element.- Perform annealing in a controlled environment, such as a nitrogen-filled glovebox, to prevent unwanted reactions with oxygen or moisture. |
| Low charge carrier mobility | - Suboptimal film morphology with small, disordered crystalline domains.- Presence of residual solvent trapping charge carriers. | - Experiment with a range of annealing temperatures to find the optimal point for crystallization. Characterize the film morphology using techniques like Atomic Force Microscopy (AFM) or Grazing Incidence X-ray Scattering (GIXS).- Increase the annealing time at a moderate temperature to ensure complete solvent removal. |
| High degree of surface roughness | - Formation of large crystallites on the film surface due to high annealing temperatures. | - Reduce the annealing temperature to control the crystallite growth rate.[3]- Consider a two-step annealing process: a lower temperature for an extended period followed by a brief higher temperature step. |
Data Presentation
Table 1: Effect of Annealing Temperature on Fullerene Derivative (PCBM) Film Properties (Illustrative Data)
| Annealing Temperature (°C) | Crystallite Size (nm) | Surface Roughness (RMS, nm) | Electron Mobility (cm²/Vs) |
| As-cast (No Annealing) | Amorphous | 0.5 - 1.0 | 10⁻⁵ - 10⁻⁴ |
| 120 | 15 - 25 | 1.0 - 2.0 | 10⁻⁴ - 10⁻³ |
| 150 | 30 - 50 | 2.5 - 4.0 | 10⁻³ - 10⁻² |
| 180 | 50 - 80 | 4.0 - 6.0 | 10⁻³ - 5x10⁻³ |
| 220 | > 100 (potential for large aggregates) | > 7.0 | Variable, may decrease |
Note: This table is based on typical trends observed for PCBM, a common fullerene derivative, and should be used as a general guideline.[1][3] The optimal parameters for this compound films must be determined experimentally.
Experimental Protocols
Protocol 1: Spin Coating of this compound Films
-
Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., chlorobenzene, o-dichlorobenzene) to the desired concentration (e.g., 10-20 mg/mL). Stir the solution on a hotplate at a low temperature (e.g., 40-50°C) in a nitrogen-filled glovebox until the solute is fully dissolved. Filter the solution through a 0.2 µm PTFE syringe filter.
-
Substrate Preparation: Clean the substrates (e.g., silicon wafers, ITO-coated glass) by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas. Optional: Treat the substrates with UV-ozone for 15 minutes to improve the surface wettability.
-
Spin Coating: Transfer the prepared solution onto the center of the substrate. Spin coat the solution at a specific spin speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
Initial Drying: Soft bake the film on a hotplate at a low temperature (e.g., 60-80°C) for 1-2 minutes to remove the bulk of the solvent.
Protocol 2: Thermal Annealing of this compound Films
-
Setup: Place the substrate with the as-cast film onto a calibrated hotplate or into a vacuum oven located inside a nitrogen-filled glovebox.
-
Temperature Ramp: Set the desired annealing temperature. If possible, use a controlled ramp rate (e.g., 5-10°C/minute) to reach the setpoint to minimize thermal shock.
-
Annealing: Maintain the film at the set annealing temperature for the desired duration (e.g., 5-30 minutes).
-
Cooling: After the annealing time has elapsed, allow the film to cool down to room temperature slowly and naturally on the hotplate or by turning off the oven. Avoid rapid cooling.
-
Characterization: Once at room temperature, the film is ready for characterization (e.g., AFM, GIXS, device fabrication).
Mandatory Visualization
Caption: Experimental workflow for optimizing the annealing of this compound films.
Caption: Relationship between annealing temperature and film properties.
References
- 1. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 2. Effects of Thermal Annealing Upon the Morphology of Polymer–Fullerene Blends | Semantic Scholar [semanticscholar.org]
- 3. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
controlling the film morphology of N-Methylfulleropyrrolidine blends
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methylfulleropyrrolidine and its blends. The focus is on controlling and characterizing film morphology for experimental applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and analysis of this compound blend films.
Problem: Poor or Inconsistent Film Uniformity
Possible Causes:
-
Inhomogeneous solution before deposition.
-
Inappropriate spin coating parameters.
-
Uncontrolled solvent evaporation rate.
Suggested Solutions:
-
Ensure Complete Solubilization: Ensure that this compound and any polymeric binders are fully dissolved before film casting. Use of a magnetic stirrer or gentle heating can aid dissolution.
-
Optimize Spin Coating Parameters: Adjust the spin speed and duration. A higher spin speed generally results in a thinner, more uniform film, but excessive speed can introduce defects.
-
Control Solvent Evaporation: The rate of solvent evaporation significantly impacts film morphology.[1] A high evaporation rate can lead to lateral phase separation, while a slower rate may result in a more stratified film.[1] Consider using a glovebox with a controlled atmosphere to manage evaporation.
Problem: Undesirable Phase Separation or Aggregation
Possible Causes:
-
Poor miscibility of blend components.
-
Incorrect solvent or solvent mixture.
-
Sub-optimal annealing temperature or time.
Suggested Solutions:
-
Solvent Selection: The choice of solvent is critical for controlling the morphology of the blend.[2][3] Solvents with different polarities and boiling points will influence the self-assembly and phase separation behavior.[2][4] Experiment with different solvents or solvent mixtures to find the optimal system for your specific blend.
-
Use of Solvent Additives: Small amounts of a high-boiling point solvent additive can help to control the drying process and improve morphology.[5]
-
Thermal Annealing: Post-deposition thermal annealing can be used to control the crystallization and phase separation within the film.[6] The annealing temperature and duration must be carefully optimized for the specific materials being used.[7][8]
Problem: Difficulty in Characterizing Film Morphology
Possible Causes:
-
Inappropriate characterization technique for the feature size of interest.
-
Sample preparation artifacts.
Suggested Solutions:
-
Multi-Technique Approach: No single technique is ideal for characterizing fullerene blends.[9] A combination of microscopy techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) is often necessary to get a complete picture of the surface and bulk morphology.[9]
-
Advanced Characterization: For detailed information on crystalline structure and molecular orientation, consider techniques like Grazing Incidence X-ray Scattering (GIXS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy.[5][6]
-
Careful Sample Preparation: Ensure that sample preparation for microscopy does not introduce artifacts that could be misinterpreted as features of the film morphology.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the final film morphology?
The solvent system plays a crucial role in determining the final film morphology. Factors such as solvent polarity, boiling point, and the solubility of the individual blend components in the solvent all have a significant impact.[2][4] For instance, using a solvent that is a good solvent for one component but a poor solvent for another can induce phase separation during the drying process. The evaporation rate of the solvent also dictates the time available for the components to self-organize, with slower evaporation generally leading to more ordered structures.[1][10]
Q2: What is the purpose of thermal annealing and how do I optimize it?
Thermal annealing is a post-processing step used to improve the crystallinity and control the phase separation of the components in the blend film.[6] By heating the film to a temperature above the glass transition temperature of the polymer but below its melting point, you provide the molecules with enough thermal energy to rearrange into a more thermodynamically favorable state. Optimization typically involves varying the annealing temperature and time and then characterizing the resulting film morphology and performance.[7][8]
Q3: Can the substrate surface influence the film morphology?
Yes, the substrate surface chemistry can have a profound effect on the film morphology.[11][12] Surface patterning with different chemical functionalities can be used to guide the phase separation of the polymer and fullerene components, leading to a variety of structured films that are not achievable on unpatterned substrates.[11][12]
Q4: What are the key parameters to control during spin coating?
The primary parameters to control during spin coating are the spin speed, acceleration, and duration. These parameters collectively determine the final film thickness. The evaporation rate of the solvent during the spin coating process is also a critical parameter that influences the final film morphology.[1]
Experimental Protocols
Protocol 1: Spin Coating of this compound Blends
-
Solution Preparation: Prepare a solution of the this compound blend in a suitable solvent (e.g., chloroform, chlorobenzene) at the desired concentration. Ensure complete dissolution of all components, using a magnetic stirrer if necessary.
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. This may involve sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Deposition: Dispense a small volume of the solution onto the center of the substrate.
-
Spinning: Ramp up to the desired spin speed (e.g., 1000-4000 rpm) and hold for the desired time (e.g., 30-60 seconds).
-
Annealing (Optional): Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) for thermal annealing at a specified temperature and for a set duration.
-
Cooling: Allow the substrate to cool down slowly to room temperature before further characterization.
Protocol 2: Characterization by Atomic Force Microscopy (AFM)
-
Sample Mounting: Securely mount the film-coated substrate onto an AFM sample puck using double-sided adhesive.
-
Cantilever Selection: Choose an appropriate AFM cantilever and tip for the desired imaging mode (e.g., tapping mode for soft polymer films).
-
Imaging Parameters: Engage the tip with the sample surface and optimize the imaging parameters, including the setpoint, scan size, scan rate, and feedback gains, to obtain a high-quality image with minimal tip-sample interaction force.
-
Data Acquisition: Acquire topography and phase images of the film surface. The topography image provides information about the surface roughness and features, while the phase image can reveal variations in material properties and help distinguish between different phases in the blend.
-
Image Analysis: Analyze the acquired images using appropriate software to quantify morphological parameters such as domain size, roughness, and phase distribution.
Data Presentation
Table 1: Influence of Solvent on Film Properties
| Solvent | Boiling Point (°C) | Relative Polarity | Expected Impact on Morphology |
| Chloroform | 61.2 | 0.259 | Fast evaporation, may lead to less ordered structures. |
| Chlorobenzene | 131.7 | 0.188 | Slower evaporation, allows for more self-organization.[3] |
| o-Dichlorobenzene | 180.5 | 0.270 | Very slow evaporation, can promote high crystallinity. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 0.322 | High boiling point, strong solvent, can influence polymer conformation.[4][13] |
Table 2: Effect of Thermal Annealing on P3HT:PCBM Blends
| Annealing Temperature | Observation | Reference |
| Below Tm | Growth of existing P3HT crystallites. | [6] |
| Cooled from melt | Reorientation of P3HT crystallites due to heterogeneous nucleation at the substrate interface. | [6] |
Visualizations
Caption: Experimental workflow for controlling film morphology.
Caption: Troubleshooting flowchart for common morphology issues.
Caption: Key parameters influencing film morphology.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Solvent-Induced Morphology Control of Polymer Assemblies with Improved Photothermal Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Different Solvents and High-Electric-Field Cycling on Morphology and Ferroelectric Behavior of Poly(Vinylidene Fluoride-Hexafluoropropylene) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Surface and Bulk Morphology Due to Solvent Additive Effects in PM6 Conjugated Polymer Films | Renewable And Sustainable Energy Institute | University of Colorado Boulder [colorado.edu]
- 6. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 7. Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [diposit.ub.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controlling Film Morphology in Conjugated Polymer: Fullerene Blends with Surface Patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling film morphology in conjugated polymer:fullerene blends with surface patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
troubleshooting low power conversion efficiency in N-Methylfulleropyrrolidine solar cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address low power conversion efficiency (PCE) in solar cells utilizing N-Methylfulleropyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower Power Conversion Efficiency (PCE) with this compound compared to literature values for other fullerene acceptors like PCBM. What are the common reasons for this?
A1: Low PCE in this compound-based solar cells can stem from several factors. N-alkyl-substituted fulleropyrrolidines have been reported to yield lower efficiencies compared to their N-phenyl counterparts.[1] Key areas to investigate include suboptimal active layer morphology, poor energy level alignment with the donor material, high charge recombination rates, and potential chemical interactions with other layers in the device stack, such as the hole transport layer (HTL).
Q2: What are the most critical parameters to control during the fabrication of the active layer with this compound?
A2: The morphology of the bulk heterojunction (BHJ) active layer is crucial for efficient exciton (B1674681) dissociation and charge transport.[2] Critical parameters include the choice of solvent and processing additives, the donor-to-acceptor weight ratio, and the temperature and duration of thermal annealing. These factors collectively influence the domain size, crystallinity, and phase separation within the blend.[3]
Q3: Can this compound interact negatively with other layers in the solar cell stack?
A3: Yes, chemical interactions can occur. For instance, basic fulleropyrrolidine derivatives can have adverse reactions with acidic layers like PEDOT:PSS, a common hole transport layer. This can lead to high series resistance, which in turn reduces the fill factor (FF) and the short-circuit current density (Jsc).[1] Using an inverted device structure that omits the PEDOT:PSS layer can sometimes mitigate this issue.[1]
Q4: How does the stability of this compound-based cells compare to other fullerene derivatives?
A4: The stability of any perovskite or organic solar cell is a complex issue influenced by intrinsic and extrinsic factors.[4] While fullerene derivatives are often used to enhance stability by passivating defects and forming hydrophobic layers to prevent moisture ingress, the specific N-methyl substitution can influence the material's electrochemical properties and its interaction with the surrounding layers.[5][6] Degradation can be accelerated by factors like ion migration, thermal stress, and reactions with oxygen or moisture.[7][8]
Troubleshooting Guides for Low PCE
Problem 1: Low Short-Circuit Current Density (Jsc)
Q: Our device shows a low Jsc. What is the likely cause and how can we fix it?
A: A low Jsc is primarily related to inefficient light absorption, poor exciton dissociation, or high charge carrier recombination.
Potential Causes & Solutions:
-
Suboptimal Active Layer Morphology: An improperly formed bulk heterojunction can hinder the dissociation of excitons into free charges.
-
Solution: Systematically optimize the active layer morphology. This involves screening different processing solvents and additives (e.g., 1,8-diiodooctane (B1585395) (DIO), N-methyl pyrrolidone (NMP)) to control the nanoscale phase separation.[9][10] Vary the thermal annealing temperature and time to improve crystallinity and domain purity.
-
-
Inefficient Charge Transfer: Even if excitons are dissociated, inefficient transfer of electrons to the this compound or holes to the donor polymer will reduce current.
-
Solution: Verify the energy level alignment between your donor polymer and the this compound derivative using techniques like Ultraviolet Photoelectron Spectroscopy (UPS). A sufficient LUMO-LUMO offset is required for efficient electron transfer.
-
-
High Geminate Recombination: The electron and hole pair fails to separate after exciton dissociation.
-
Solution: This is often linked to morphology. A well-defined network of donor and acceptor domains provides clear pathways for charge separation and reduces the chance of recombination.[11]
-
| Parameter | Typical Range/Condition | Effect on Jsc |
| Active Layer Thickness | 80 - 150 nm | Thicker films absorb more light but can increase recombination if too thick. |
| Donor:Acceptor Ratio | 1:0.8 to 1:1.5 (w/w) | Affects percolation pathways for charge transport. |
| Additive (e.g., DIO) | 0.5% - 3% (v/v) | Influences domain size and miscibility of components.[9] |
| Annealing Temperature | 80°C - 150°C | Promotes molecular ordering and phase separation. |
Problem 2: Low Open-Circuit Voltage (Voc)
Q: The Voc of our cell is much lower than the theoretical maximum. What should we investigate?
A: Low Voc is typically caused by a suboptimal energy level alignment at the donor-acceptor interface or by high recombination rates due to defects.
Potential Causes & Solutions:
-
Poor Energy Level Alignment: The Voc is fundamentally limited by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.
-
Solution: Characterize the energy levels of your materials. If the HOMO-LUMO gap is too small, consider a different donor polymer that provides a better match for this compound. Interface engineering, such as introducing a thin passivation layer, can also adjust energy levels at the interface.[12][13]
-
-
High Defect Density: Trap states within the bandgap of the materials can act as recombination centers, reducing the Voc.[6]
-
Solution: Improve the purity of the precursor materials. Employ defect passivation strategies, which can sometimes be achieved by the fullerene derivative itself or by introducing other passivating agents.[14] Ensure processing occurs in a clean, controlled environment to minimize extrinsic defects.
-
| Material/Interface | Key Energy Level | Desired Alignment for High Voc |
| Donor Polymer | HOMO | Should be as deep (high binding energy) as possible. |
| This compound | LUMO | Should be as shallow (low electron affinity) as possible. |
| Energy Offset (Donor-Acceptor) | E(HOMO) - E(LUMO) | This difference sets the upper limit for Voc. A larger gap is better. |
Problem 3: Low Fill Factor (FF)
Q: Our Jsc and Voc seem reasonable, but the Fill Factor is very low (< 60%), resulting in poor overall PCE. What's wrong?
A: A low FF is typically a sign of high series resistance, low shunt resistance, or an imbalance in charge carrier mobility, leading to charge accumulation.
Potential Causes & Solutions:
-
High Series Resistance (Rs): This can be caused by poor electrical contacts, high bulk resistance in the layers, or problematic interfaces. As noted, N-methylfulleropyrrolidines can react with acidic HTLs like PEDOT:PSS, increasing Rs.[1]
-
Solution: Test device performance using an inverted architecture to bypass the PEDOT:PSS layer.[1] Optimize the thickness of all layers; overly thick transport layers can increase resistance. Ensure good ohmic contact at the electrodes.
-
-
Low Shunt Resistance (Rsh): This indicates current leakage pathways through the device, often due to pinholes or defects in the active layer.
-
Solution: Improve film quality by optimizing spin coating parameters or other deposition techniques to create a uniform, pinhole-free active layer. Ensure the substrate is meticulously cleaned before deposition.
-
-
Unbalanced Charge Transport: If electrons and holes move at vastly different speeds, the slower carriers can build up, leading to space-charge effects and increased recombination.
-
Solution: While difficult to change intrinsic mobilities, optimizing the blend morphology can ensure continuous pathways (percolation) for both electrons and holes to their respective electrodes, which helps balance transport.
-
Experimental Protocols
1. Protocol: Active Layer Morphology Characterization via Atomic Force Microscopy (AFM)
-
Objective: To visualize the surface topography and phase separation of the this compound:donor blend.
-
Methodology:
-
Prepare the active layer film on a substrate identical to the one used for the solar cell device.
-
Place the sample on the AFM stage.
-
Use a high-resolution silicon tip suitable for soft materials.
-
Operate the AFM in tapping mode to minimize damage to the organic film.
-
Scan multiple areas of the sample (e.g., 5 µm x 5 µm and 1 µm x 1 µm) to assess uniformity.
-
Acquire both height and phase images. The phase image is particularly useful for distinguishing between the donor and acceptor domains based on their different mechanical properties.
-
Analyze the images to determine domain size, root-mean-square (RMS) surface roughness, and the degree of phase separation.
-
2. Protocol: Energy Level Determination via Ultraviolet Photoelectron Spectroscopy (UPS)
-
Objective: To measure the HOMO level and work function of the materials to map the energy level alignment.
-
Methodology:
-
Prepare thin films of the individual materials (donor, this compound) on a conductive substrate (e.g., ITO).
-
Introduce the sample into an ultra-high vacuum (UHV) chamber.
-
Irradiate the sample with a UV light source (typically He I at 21.22 eV).
-
Measure the kinetic energy of the photoemitted electrons using a hemispherical electron energy analyzer.
-
The HOMO level is determined from the onset of the emission spectrum at low kinetic energy (high binding energy).
-
The work function is determined from the secondary electron cutoff at the high kinetic energy (low binding energy) end of the spectrum.
-
The LUMO level can be estimated by adding the optical bandgap (determined from UV-Vis absorption) to the HOMO level.
-
3. Protocol: Defect Density Analysis via Space-Charge-Limited Current (SCLC)
-
Objective: To quantify the trap density within the active layer.
-
Methodology:
-
Fabricate an electron-only device with the structure: FTO/TiO2/Active Layer/PCBM/Ag.
-
Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Plot the J-V curve on a log-log scale.
-
The curve will show distinct regions: an ohmic region at low voltage (J ∝ V) and a trap-filled limited region at higher voltage (J ∝ V²).
-
The voltage at which the transition occurs is the trap-fill limited voltage (V_TFL).
-
Calculate the trap density (N_t) using the equation: N_t = (2 * ε * ε₀ * V_TFL) / (q * L²), where ε is the dielectric constant of the material, ε₀ is the vacuum permittivity, q is the elementary charge, and L is the thickness of the active layer.[6]
-
Visualizations
Caption: General troubleshooting workflow for low PCE in solar cells.
Caption: Iterative cycle for active layer morphology optimization.
Caption: Ideal energy level alignment for efficient charge separation and extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized active layer morphology toward efficient and polymer batch insensitive organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dipole orientation-induced interfacial energy level alignment difference in 2D perovskite passivated 3D perovskite by in situ investigation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. researching.cn [researching.cn]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-Methylfulleropyrrolidine (NMFP) in Organic Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering degradation issues with N-Methylfulleropyrrolidine (NMFP) in organic solar cells (OSCs).
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving NMFP-based organic solar cells, focusing on performance degradation.
Issue 1: Rapid Decrease in Power Conversion Efficiency (PCE) Under Illumination
Symptoms:
-
A significant drop in PCE, particularly the short-circuit current (Jsc) and fill factor (FF), is observed shortly after exposing the device to light.
-
Visible bleaching or color change in the active layer of the solar cell.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Photo-oxidation of NMFP | Exposure to ambient oxygen and light can lead to the oxidation of the fullerene cage, creating trap states that hinder charge transport.[1][2] Ensure all fabrication and testing are conducted in an inert atmosphere (e.g., a glovebox with low oxygen and moisture levels). Encapsulate the device properly to prevent exposure to ambient air.[3] |
| Morphological Instability | Light and heat can induce morphological changes in the NMFP blend, such as fullerene aggregation or dimerization, leading to poor charge transport and increased recombination.[4][5][6] Optimize the active layer blend ratio and processing conditions (e.g., solvent, additives, annealing temperature and time) to achieve a stable morphology. Consider using stabilizing additives. |
| Interfacial Degradation | The interface between the NMFP-containing active layer and the charge transport layers can degrade under illumination, leading to poor charge extraction.[7][8] Ensure the proper selection and processing of electron and hole transport layers that are compatible with NMFP and resistant to photodegradation. |
Issue 2: Gradual Decrease in Open-Circuit Voltage (Voc) Over Time
Symptoms:
-
A slow but steady decline in the open-circuit voltage of the device, even when stored in the dark.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of Trap States | Chemical degradation of NMFP or other materials in the device can create electronic trap states within the bandgap, leading to increased recombination and a lower Voc.[1][2] Use high-purity materials to minimize initial defects. Store devices in a dark, inert environment to slow down chemical degradation. |
| Interdiffusion of Layers | Diffusion of materials from the electrode or transport layers into the active layer can alter the electronic properties at the interfaces and increase recombination pathways.[8][9] Optimize the device architecture and the choice of interlayer materials to create stable interfaces. Consider using diffusion barrier layers. |
| Morphological Relaxation | The morphology of the active layer may slowly change over time, even in the dark, to a more thermodynamically stable but less electronically favorable state.[4] Annealing protocols should be carefully optimized to create a kinetically trapped, stable morphology. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for this compound (NMFP) in organic solar cells?
A1: The primary degradation mechanisms for NMFP, similar to other fullerene derivatives, are:
-
Photo-oxidation: In the presence of light and oxygen, the fullerene cage can oxidize, leading to the formation of species like epoxides. This introduces trap states that impede electron transport and increase recombination.[1][2]
-
Morphological Degradation: This includes the dimerization or oligomerization of fullerene molecules, which can be induced by light and heat.[5][6] This process alters the nanoscale morphology of the active layer, leading to reduced charge mobility and device performance.[4]
-
Thermal Degradation: Elevated temperatures can accelerate morphological changes and interdiffusion of materials between layers, leading to a decline in device performance.[9]
Q2: How can I detect the degradation of NMFP in my solar cell?
A2: Several characterization techniques can be used to detect NMFP degradation:
-
UV-Vis Spectroscopy: Changes in the absorption spectrum of the active layer, such as bleaching of the fullerene absorption peaks, can indicate chemical degradation.
-
Atomic Force Microscopy (AFM): AFM can be used to probe changes in the surface morphology of the active layer, such as increased roughness or the formation of aggregates, which can be indicative of morphological degradation.
-
X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): These techniques can reveal changes in the crystallinity and molecular packing of the NMFP within the active layer.
-
Photoluminescence (PL) Spectroscopy: An increase in PL intensity can indicate an increase in charge recombination, which may be caused by the formation of trap states due to degradation.
Q3: Is NMFP more or less stable than other fullerene derivatives like PCBM?
A3: The relative stability of NMFP compared to other fullerene derivatives like PCBM depends on the specific degradation mechanism and the operating conditions. While the fundamental degradation pathways are similar, the pyrrolidine (B122466) functional group in NMFP can influence its susceptibility to certain chemical reactions and its morphological behavior in blends with donor polymers. Systematic comparative studies under controlled conditions are necessary to definitively determine the relative stability.
Q4: Can the degradation of NMFP be reversed?
A4: In some cases, performance losses due to certain types of degradation may be partially reversible. For example, thermal annealing can sometimes reverse morphological changes like fullerene dimerization to some extent. However, chemical degradation such as photo-oxidation is generally irreversible. Therefore, preventing degradation through proper encapsulation and operation in an inert environment is the most effective strategy.
Experimental Protocols
Protocol 1: Monitoring Photodegradation using UV-Vis Spectroscopy
Objective: To monitor the change in the absorption spectrum of an NMFP-based active layer under illumination.
Methodology:
-
Fabricate a thin film of the NMFP-containing active layer on a transparent substrate (e.g., quartz or glass).
-
Measure the initial UV-Vis absorption spectrum of the film.
-
Expose the film to a light source with a known spectrum and intensity (e.g., a solar simulator) in a controlled atmosphere (e.g., in air or an inert gas).
-
At regular time intervals, remove the film from the light source and measure its UV-Vis absorption spectrum.
-
Analyze the changes in the absorption peaks corresponding to NMFP and the donor polymer to quantify the extent of photodegradation.
Protocol 2: Assessing Morphological Changes with Atomic Force Microscopy (AFM)
Objective: To visualize changes in the surface morphology of the NMFP-based active layer due to degradation.
Methodology:
-
Prepare a thin film of the active layer on a smooth substrate (e.g., silicon wafer or ITO-coated glass).
-
Acquire an initial AFM image of the film's surface in tapping mode to characterize the pristine morphology.
-
Subject the film to a stressor (e.g., prolonged illumination, elevated temperature, or both).
-
Acquire AFM images of the same area of the film at different time points during the stress test.
-
Analyze the images for changes in surface roughness, domain size, and the formation of aggregates to assess morphological stability.
Visualizations
Caption: Photo-oxidation degradation pathway of NMFP.
Caption: Troubleshooting workflow for PCE degradation.
References
- 1. Chemical Stabilization of Perovskite Solar Cells with Functional Fulleropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressing photo-oxidation of non-fullerene acceptors and their blends in organic solar cells by exploring material design and employing friendly stabilizers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Coordination Induced Fullerene Dimers on Hot Pt(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [60]Fullerene dimers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of non-fullerene organic solar cells: a device engineering perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in Stability of Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of N-Methylfulleropyrrolidine-Based Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and testing of N-Methylfulleropyrrolidine-based devices. Our goal is to help you enhance the stability and performance of your devices through detailed protocols, data-driven insights, and clear visual guides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My device shows a rapid decrease in Power Conversion Efficiency (PCE) when exposed to ambient air. What are the likely causes and solutions?
Answer: Rapid degradation in ambient air is a common issue, primarily caused by the device's sensitivity to oxygen and moisture. Fullerene derivatives can also contribute to this instability.
-
Potential Cause 1: Perovskite Layer Degradation. The perovskite absorber layer itself is highly sensitive to moisture, which can initiate its decomposition. Oxygen can also induce degradation, especially under illumination.[1]
-
Solution:
-
Encapsulation: This is the most effective method to protect the device from ambient conditions. Use materials like glass with epoxy resin, or thin-film encapsulation technologies to create a barrier against oxygen and water ingress.[2]
-
Interfacial Modification: Introduce a barrier layer between the perovskite and the charge transport layers. Some fullerene derivatives with specific functional groups can enhance resistance to water molecules.[1]
-
-
Potential Cause 2: this compound (NMFP) Layer Instability. The NMFP layer itself or its interface with the perovskite can be a source of instability. Poor film formation can lead to pinholes, promoting the diffusion of oxygen and water.[3]
-
Solution:
-
Solvent Engineering: Use additives in the precursor solution to improve the quality and morphology of the perovskite film, which can lead to better interfaces and enhanced stability.[4][5] N-methyl-2-pyrrolidone (NMP) has been used as an additive to improve film quality.[4]
-
Structural Modification of Fullerene: Synthesizing fullerene derivatives with functional groups that improve adhesion to the perovskite layer and passivate defects can significantly enhance stability.[3][6] For example, fulleropyrrolidine derivatives with ester groups can coordinate with the perovskite layer, leading to higher stability compared to standard PCBM.[7]
-
Question 2: I'm observing poor film morphology (e.g., pinholes, non-uniform coverage) in my this compound layer. How can I improve it?
Answer: Achieving a uniform and pinhole-free this compound film is critical for efficient charge transport and device stability.
-
Potential Cause 1: Low Solubility of the Fullerene Derivative. this compound and its parent fullerene C60 have limited solubility in many common organic solvents, which can lead to aggregation and poor film quality.
-
Solution:
-
Solvent Selection: Use solvents in which the fullerene derivative has higher solubility. For instance, N-methyl-2-pyrrolidone (NMP) can be a suitable solvent for C60, though it can form charge-transfer complexes that influence aggregation.
-
Functionalization: The pyrrolidine (B122466) group in NMFP is designed to improve solubility over pristine C60. Consider using other functionalized fullerene derivatives that have been specifically designed for high solubility and uniform film formation.[8]
-
-
Potential Cause 2: Sub-optimal Deposition Technique. The method of film deposition (e.g., spin coating, blade coating) and its parameters heavily influence film quality.
-
Solution:
-
Optimize Spin Coating Parameters: Adjust the spin speed, acceleration, and duration. A multi-step program can often yield more uniform films.
-
Solution Concentration: Experiment with different concentrations of the NMFP solution. A concentration that is too high can lead to aggregation, while one that is too low may result in incomplete coverage.
-
Thermal Annealing: Apply a post-deposition annealing step. This can help to remove residual solvent and improve the packing and morphology of the fullerene layer. However, be mindful of the thermal stability of NMP, which can decompose at high temperatures.[9]
-
Question 3: My device's initial performance is low, even when tested in an inert environment. What should I check?
Answer: Low initial performance can stem from issues with charge extraction and transport, often related to the interfaces or the bulk material properties.
-
Potential Cause 1: Poor Energy Level Alignment. The energy levels (LUMO/HOMO) of the this compound layer may not be optimally aligned with the perovskite's conduction band, hindering efficient electron extraction.
-
Solution:
-
Interface Engineering: Introduce a thin electron extracting layer (EEL) at the perovskite interface. Some fullerene derivatives perform better as thin EELs than as bulk electron transport layers (ETLs).[6] This strategy separates the function of electron extraction from electron transport.
-
-
Potential Cause 2: Defect States. Defects at the perovskite/NMFP interface or within the perovskite bulk can act as recombination centers, trapping charge carriers before they can be extracted.
-
Solution:
-
Defect Passivation: Use fullerene derivatives with functional groups capable of passivating defects. Nitrogen-containing groups, for example, can interact with the perovskite surface and reduce defect density.[3][6] Additives in the perovskite precursor solution can also serve to passivate defects.[5]
-
-
Potential Cause 3: Poor Charge Transport in the NMFP Layer. The bulk NMFP layer may have low electron mobility due to poor molecular packing or impurities.
-
Solution:
-
Material Purity: Ensure high purity of the this compound material, as impurities can act as charge traps. HPLC-grade material is recommended.[10]
-
Optimize Layer Thickness: The thickness of the ETL is crucial. If it's too thick, series resistance can increase; if it's too thin, it may not provide adequate coverage or charge transport.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-based perovskite solar cells?
A1: The degradation of these devices is a complex process involving multiple factors:
-
Moisture-Induced Degradation: Water molecules can hydrate (B1144303) the perovskite material, leading to its decomposition into lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI).
-
Oxygen and Light-Induced Degradation: In the presence of both oxygen and light, superoxide (B77818) radicals can form, which then degrade the perovskite lattice.[1] This process can be accelerated by charge build-up in the perovskite layer.
-
Thermal Degradation: High temperatures can cause the perovskite structure to degrade. Furthermore, the this compound or other organic components can also be thermally unstable. For instance, N-methyl-2-pyrrolidone (NMP) can decompose at temperatures above 500°F (~260°C).[9]
-
Ion Migration: Halide ions from the perovskite layer can migrate into adjacent layers, which can degrade the metal electrodes and compromise device performance.[3] Fullerene-based ETLs can sometimes facilitate this process.[8]
Q2: How can the interface between the perovskite and the this compound layer be optimized for enhanced stability?
A2: Optimizing the perovskite/NMFP interface is critical for both performance and stability. Key strategies include:
-
Defect Passivation: Introducing molecules with specific functional groups that can "heal" or passivate defects (like iodine vacancies) at the perovskite surface. Fullerene derivatives containing nitrogen or thiophene (B33073) rings have shown promise in this area.[3][8]
-
Improved Adhesion and Contact: Using fullerene derivatives that form a strong bond with the perovskite surface can prevent delamination and ensure efficient charge transfer. Pyrrolidine ester groups, for example, can coordinate with the perovskite.[7]
-
Energy Level Alignment: Modifying the fullerene molecule to tune its LUMO level for better alignment with the perovskite's conduction band minimizes the energy barrier for electron extraction.[3]
-
Barrier Formation: Designing the interfacial layer to act as a barrier against moisture and ion migration can significantly slow down degradation processes.[1]
Q3: What is the role of encapsulation in enhancing the long-term stability of these devices?
A3: Encapsulation is a crucial final step to ensure long-term operational stability by physically isolating the sensitive device components from the external environment.
-
Function: It acts as a barrier to prevent the ingress of moisture and oxygen, which are primary drivers of degradation.[11]
-
Materials: A range of materials can be used, from traditional glass-to-glass sealing with UV-curable epoxy to more advanced thin-film encapsulation (TFE) using materials like Al₂O₃ or Parylene deposited by techniques such as atomic layer deposition (ALD).[2]
-
Impact: Effective encapsulation can dramatically extend device lifetime, allowing devices to maintain a high percentage of their initial efficiency for thousands of hours, even under stressful conditions like high humidity and elevated temperatures.[12]
Quantitative Data on Device Stability
The stability of devices is often evaluated by measuring the evolution of their Power Conversion Efficiency (PCE) over time under specific stress conditions.
Table 1: Comparison of Device Stability with Different Fullerene-Based Electron Transport Layers (ETLs)
| ETL Material | Stress Condition | Time (hours) | PCE Retention (% of initial) | Reference |
| PC₆₁BM | Continuous Light Soaking | 100-200 | Shows considerable degradation | [8] |
| Fullerene Derivative F1 | Continuous Light Soaking | 450 | > 50% | [8] |
| DMEC₆₀ | Not Specified | N/A | Higher stability than PC₆₁BM | [7] |
| DMEC₇₀ | Not Specified | N/A | Higher stability than PC₇₁BM | [7] |
| Modified Fullerene (PCBB-S-N) | Ambient Air (40-50% RH) | ~1000 | 92-95% | [3] |
| Modified Fullerene (PCBB-S-N) | Annealing at 85°C | 500 | 92-95% | [3] |
| PC₆₁BM | Not Specified | 1100 | 50% | [11] |
| PC₇₁BM | Not Specified | 1100 | 30% | [11] |
Table 2: Effect of Additives and Interfacial Layers on Device Stability
| Device Modification | Stress Condition | Time (hours) | PCE Retention (% of initial) | Reference |
| 5% NMP Additive | Ambient Storage | 60 days | Stable performance reported | [4] |
| PCH Additive | Air Exposure & Thermal Stress | N/A | Exceptional stability reported | [5] |
| (PM)₂PbI₂Cl₂ Additive (Encapsulated) | 85°C / 85% RH | 1560 | 91.0% | [12] |
| (PM)₂PbI₂Cl₂ Additive (Encapsulated) | Continuous Light Soaking | 500 | 90.0% | [12] |
Experimental Protocols
Protocol 1: Standardized Light Soaking Stability Test
-
Objective: To assess the operational stability of the device under continuous illumination.
-
Apparatus:
-
Solar simulator (AM1.5G spectrum, 100 mW/cm²)
-
Maximum Power Point Tracking (MPPT) system
-
Temperature and humidity-controlled chamber or glovebox (typically N₂ environment)
-
Source meter for I-V measurements
-
-
Procedure:
-
Measure the initial current-voltage (I-V) curve of the fresh, unencapsulated or encapsulated device to determine its starting parameters (PCE, Vₒ꜀, Jₛ꜀, FF).
-
Place the device in the controlled environment chamber. Maintain a constant temperature (e.g., 25°C or 60°C).
-
Expose the device to continuous 1-sun illumination (100 mW/cm²).
-
Connect the device to the MPPT system to continuously track and operate it at its maximum power point.
-
Periodically (e.g., every 1, 10, 50, 100 hours), interrupt the light soaking to record a full I-V curve.
-
Plot the normalized PCE (PCE(t)/PCE(0)) as a function of time. The T₈₀ lifetime is the time it takes for the PCE to drop to 80% of its initial value.
-
Protocol 2: Thermal Stability Test
-
Objective: To evaluate the device's resilience to high temperatures in the absence of light and moisture.
-
Apparatus:
-
Oven or hotplate with precise temperature control
-
Inert atmosphere glovebox (e.g., filled with N₂)
-
Source meter for I-V measurements
-
-
Procedure:
-
Measure the initial I-V curve of the device at room temperature.
-
Place the device inside the glovebox on a hotplate or in an oven set to a specific temperature (e.g., 85°C).[3] The device should be kept in the dark.
-
Age the device for a predetermined duration (e.g., 100, 200, 500 hours).
-
At each interval, cool the device down to room temperature inside the glovebox.
-
Measure the I-V curve again to determine the degradation in photovoltaic parameters.
-
Plot the normalized PCE as a function of aging time at the elevated temperature.
-
Visualizations and Workflows
Caption: Troubleshooting workflow for diagnosing device instability.
Caption: Key degradation pathways in NMFP-based perovskite devices.
Caption: Experimental workflow for enhancing device stability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural modification of fullerene derivates for high-performance inverted perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Performance and Stability of Perovskite Solar Cells with a Novel Formamidine Group Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utep.edu [utep.edu]
- 7. Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 10. This compound 99 HPLC 151872-44-5 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the stability of perovskite solar cells and modules by two-dimensional (PM)2PbI2Cl2 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
strategies to reduce recombination losses in N-Methylfulleropyrrolidine devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce recombination losses in N-Methylfulleropyrrolidine-based devices.
Troubleshooting Guides
Issue 1: Low Open-Circuit Voltage (Voc) in Your Device
A low open-circuit voltage is often a primary indicator of significant recombination losses. This guide will walk you through potential causes and solutions.
Potential Cause: Interfacial defects between the this compound layer and the adjacent layers (e.g., perovskite or donor material) can act as recombination centers.
Troubleshooting Steps:
-
Interfacial Passivation: Introduce a thin passivation layer at the this compound interface. Lewis base molecules are known to passivate undercoordinated lead ions in perovskites, a common source of defects.
-
Solvent Annealing: Briefly exposing the device to a solvent vapor can help to recrystallize the interface, reducing defect density.
-
Thermal Annealing Optimization: Systematically vary the annealing temperature and time of your this compound layer to optimize film quality and reduce interfacial stress.
Logical Flow for Troubleshooting Low Voc:
Caption: Troubleshooting workflow for addressing low open-circuit voltage.
Issue 2: High Ideality Factor and Susceptibility to Voltage-Dependent Recombination
An ideality factor significantly greater than 1 suggests that trap-assisted recombination is a dominant loss mechanism.
Potential Cause: Deep-level trap states within the this compound layer or at its interfaces are capturing charge carriers, leading to non-radiative recombination.
Troubleshooting Steps:
-
Material Purification: Ensure the purity of your this compound precursor material. Impurities can introduce electronic trap states.
-
Additive Engineering: Introduce additives into the this compound solution to passivate bulk defects. For example, certain Lewis acids or bases can interact with and neutralize trap sites.
-
Light Soaking: In some cases, prolonged exposure to light can lead to a reduction in trap-assisted recombination, a phenomenon known as "light soaking" or "photo-annealing."
Signaling Pathway of Trap-Assisted Recombination:
Caption: Pathway of trap-assisted recombination in a semiconductor device.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of recombination losses in this compound devices?
A1: The primary recombination mechanisms are:
-
Shockley-Read-Hall (SRH) Recombination: This is a form of trap-assisted recombination where charge carriers are captured by defect states within the bandgap. This is often dominant at lower charge carrier densities.
-
Bimolecular Recombination: This occurs when a free electron and a free hole directly recombine. The rate of this process is dependent on the product of the electron and hole concentrations.
-
Auger Recombination: In this process, the energy from an electron-hole recombination is transferred to another charge carrier instead of being emitted as a photon. This is typically significant only at very high charge carrier densities.
Q2: How can I experimentally quantify the recombination losses in my devices?
A2: Several techniques can be used:
-
Light Intensity Dependent J-V Measurements: By measuring the short-circuit current (Jsc) and open-circuit voltage (Voc) at varying light intensities, you can extract the ideality factor, which provides insight into the dominant recombination mechanism.
-
Transient Photovoltage (TPV) and Transient Photocurrent (TPC): These techniques measure the decay of photovoltage or photocurrent after a light pulse, providing information about charge carrier lifetime and recombination rates.
-
Electroluminescence (EL) and Photoluminescence (PL) Quantum Efficiency: The external quantum efficiency of light emission from the device can be directly related to the non-radiative recombination rate.
Q3: What role does the morphology of the this compound layer play in recombination?
A3: The morphology is critical. A non-uniform or amorphous this compound film can have a high density of grain boundaries and other structural defects. These defects can act as trap states, promoting SRH recombination. A smooth, crystalline film with good interfacial contact is desirable to minimize these recombination pathways.
Data Presentation
Table 1: Example Data for Troubleshooting Low Voc
| Experimental Condition | Annealing Temp (°C) | Passivation Layer | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) |
| Control | 100 | None | 0.85 | 20.1 | 65 |
| Optimized Annealing | 120 | None | 0.92 | 20.3 | 68 |
| Passivated | 120 | Lewis Base | 1.05 | 20.5 | 75 |
Table 2: Example Data from Light Intensity Dependent Measurements
| Light Intensity (% of 1 Sun) | Voc (V) | Jsc (mA/cm²) | Ideality Factor (n) |
| 100 | 1.05 | 20.5 | 1.2 |
| 50 | 1.02 | 10.3 | 1.3 |
| 10 | 0.98 | 2.1 | 1.6 |
| 1 | 0.91 | 0.2 | 1.9 |
Note: An ideality factor closer to 1 suggests bimolecular recombination is dominant, while a value closer to 2 indicates a prevalence of trap-assisted recombination.
Experimental Protocols
Protocol 1: Interfacial Passivation with a Lewis Base
Objective: To reduce interfacial defects at the this compound/perovskite interface.
Materials:
-
This compound-based device substrate
-
Lewis base solution (e.g., 0.1 mg/mL in isopropanol)
-
Spinner
-
Hotplate
Procedure:
-
Prepare the device up to the deposition of the perovskite layer.
-
Prepare the Lewis base solution.
-
Spin-coat the Lewis base solution onto the perovskite layer at 3000 rpm for 30 seconds.
-
Anneal the substrate on a hotplate at 100°C for 5 minutes.
-
Proceed with the deposition of the this compound layer as per your standard protocol.
-
Complete the device fabrication and proceed with characterization.
Protocol 2: Light Intensity Dependent J-V Measurement
Objective: To determine the ideality factor and understand the dominant recombination mechanism.
Equipment:
-
Solar simulator with a controllable light source
-
Source measure unit (SMU)
-
Calibrated reference solar cell
-
Neutral density filters
Procedure:
-
Calibrate the solar simulator to 1 sun intensity (100 mW/cm²) using the reference cell.
-
Place the this compound device in the measurement setup.
-
Measure the J-V curve under 1 sun illumination.
-
Place a neutral density filter in the light path to reduce the intensity to a known level (e.g., 50%).
-
Measure the J-V curve at the reduced intensity.
-
Repeat step 5 with a series of neutral density filters to obtain J-V curves at multiple light intensities (e.g., 10%, 1%).
-
Extract the Voc and Jsc from each J-V curve.
-
Plot Voc versus the natural logarithm of the light intensity (or Jsc). The slope of this plot is proportional to (nkT/q), from which the ideality factor (n) can be calculated.
Technical Support Center: N-Methylfulleropyrrolidine Film Quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylfulleropyrrolidine films. The following sections address common issues encountered during experimental work and offer solutions to improve film quality.
Troubleshooting Guide
This guide provides solutions to common problems observed during the fabrication of this compound films.
| Problem | Potential Cause | Recommended Solution |
| Poor Film Uniformity (Streaks, Comet-tails) | Insoluble particles in the precursor solution. | Filter the this compound solution through a 0.2 µm PTFE syringe filter immediately before spin coating. Work in a clean environment to minimize dust contamination. |
| Inappropriate solvent evaporation rate. | Optimize the spin coating parameters. A lower spin speed during the initial spreading phase can help. Consider using a solvent with a lower vapor pressure or a mixture of solvents. | |
| Film Dewetting or Pinhole Formation | Poor substrate wettability. | Ensure the substrate is scrupulously clean. Use a consistent and validated substrate cleaning protocol (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol). A final UV-ozone or oxygen plasma treatment can improve surface energy. |
| High surface tension of the precursor solution. | The addition of a small amount of a high-boiling point solvent additive (e.g., 1,8-diiodooctane) can sometimes improve wetting. | |
| High Surface Roughness or Crystalline Aggregates | Aggregation of this compound in solution. | Prepare fresh solutions and avoid prolonged storage. Use of a co-solvent or a solvent additive that hinders aggregation can be beneficial. Sonication of the solution before use may help break up small aggregates. |
| Uncontrolled crystallization during solvent evaporation. | The use of solvent additives can modulate the drying time and influence crystal growth. For example, a small percentage of a high-boiling point additive can slow down evaporation, allowing for more ordered film formation. | |
| Inconsistent Film Thickness | Variation in solution volume dispensed. | Use a calibrated micropipette to dispense a consistent volume of the precursor solution for each substrate. |
| Inconsistent spin coater acceleration and speed. | Ensure the spin coater is properly calibrated and programmed with a consistent recipe. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent additive in this compound film formation?
A1: Solvent additives, typically high-boiling point liquids, are used to control the morphology and crystallinity of the this compound film.[1][2] They influence the solvent evaporation rate, which in turn affects the self-assembly and crystallization process of the molecules on the substrate.[1][2] This can lead to smoother films with improved domain size and orientation.[3][4]
Q2: How does the choice of solvent affect the quality of the this compound film?
A2: The solvent system is critical as it determines the solubility and aggregation state of this compound in the precursor solution.[5][6][7] A good solvent will fully dissolve the material, leading to a homogeneous solution and uniform films. Poor solvents can lead to the formation of aggregates in the solution, which then translate to rough and non-uniform films.[5][6][8][9] The solvent's volatility also plays a significant role in the film drying dynamics.
Q3: Can I reuse an old this compound solution?
A3: It is generally not recommended. Fullerene derivatives, including this compound, can aggregate in solution over time.[5][6][7] Using aged solutions can lead to films with high surface roughness and poor morphology. For best results and experimental consistency, it is advisable to use freshly prepared and filtered solutions.
Q4: What are some common characterization techniques to assess the quality of this compound films?
A4: Common techniques include Atomic Force Microscopy (AFM) to evaluate surface morphology and roughness, X-ray Diffraction (XRD) to determine crystallinity and molecular packing, and UV-Vis Spectroscopy to assess optical properties and film thickness.[10]
Q5: How can I prevent the formation of large crystalline aggregates in my film?
A5: The formation of large aggregates can be suppressed by optimizing the solution formulation and deposition parameters. The use of solvent additives like 1,8-diiodooctane (B1585395) (DIO) can help control the crystallization process.[1][11][12][13] Additionally, increasing the spin coating speed or using a more volatile solvent can reduce the time available for large crystal growth, though this may impact other film properties.
Quantitative Data Summary
The following table provides an illustrative example of how different solvent additives can affect the surface roughness of this compound films, as would be measured by Atomic Force Microscopy (AFM). The Root Mean Square (RMS) roughness is a common parameter to quantify film smoothness.
| Additive (vol%) | Host Solvent | Spin Speed (rpm) | Annealing Temp. (°C) | RMS Roughness (nm) (Illustrative) |
| None | Chlorobenzene | 3000 | 80 | 2.5 |
| 1,8-Diiodooctane (0.5%) | Chlorobenzene | 3000 | 80 | 1.2 |
| 1-Chloronaphthalene (1%) | Chlorobenzene | 3000 | 80 | 1.8 |
| None | o-Dichlorobenzene | 2000 | 100 | 2.1 |
| 1,8-Diiodooctane (0.5%) | o-Dichlorobenzene | 2000 | 100 | 0.9 |
Note: The RMS roughness values are hypothetical and for illustrative purposes to demonstrate the potential impact of additives. Actual values will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Precursor Solution
-
Weigh the desired amount of this compound powder in a clean vial.
-
Add the appropriate volume of the chosen high-purity solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) to achieve the target concentration (e.g., 10 mg/mL).
-
If using an additive, add the calculated volume of the additive (e.g., 1,8-diiodooctane) to the solution.
-
Seal the vial and stir the mixture on a magnetic stir plate in the dark overnight to ensure complete dissolution. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution if necessary.
-
Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter.
Protocol 2: Spin Coating of this compound Thin Films
-
Substrate Cleaning:
-
Sequentially sonicate the substrates (e.g., silicon wafers or glass slides) in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Optional: Treat the substrates with UV-ozone or oxygen plasma for 10 minutes to enhance surface wettability.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a fixed volume of the filtered this compound solution onto the center of the substrate (e.g., 40 µL).
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 3000 rpm for 45 seconds.
-
-
-
Post-Coating Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a specified temperature (e.g., 80-120 °C) for a set duration (e.g., 10 minutes) to remove residual solvent and improve film ordering.
-
Allow the substrate to cool down to room temperature before further characterization.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound films.
Caption: Logical relationship showing the effect of additives on this compound film properties.
References
- 1. Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells [cjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Origin of effects of additive solvent on film-morphology in solution-processed nonfullerene solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Study of the effect of DIO additive on charge extraction and recombination in organic–inorganic hybrid MAPbI3−xClx perovskite solar cell - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up N-Methylfulleropyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of N-Methylfulleropyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for the synthesis of this compound is the Prato reaction. This reaction involves a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 fullerene cage.[1][2] The azomethine ylide is typically generated in situ from the condensation of N-methylglycine (sarcosine) and an aldehyde, often paraformaldehyde.[1][2]
Q2: What are the primary challenges when scaling up the Prato reaction for this compound synthesis?
A2: Scaling up the Prato reaction presents several challenges, including:
-
Reaction Control and Heat Management: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions and safety hazards.
-
Mixing and Mass Transfer: Ensuring uniform mixing of reactants becomes more complex in larger reactors, which can affect reaction kinetics and yield.
-
Purification: Separating the desired this compound from unreacted starting materials, multi-adducts, and other byproducts is a significant challenge at scale.[3][4][5][6]
-
Solvent Selection and Recovery: The choice of solvent can impact reaction efficiency and product solubility. At an industrial scale, solvent recovery and recycling are crucial for economic and environmental reasons.
-
Cost of Starting Materials: Fullerenes and some reagents can be expensive, making process optimization critical for economic viability at a larger scale.[7][8][9]
Q3: How does the choice of solvent affect the scale-up of the Prato reaction?
A3: Solvent selection is critical and can influence several aspects of the scaled-up synthesis:
-
Reactant and Product Solubility: The solvent must effectively dissolve both the fullerene C60 and the final this compound product to ensure a homogeneous reaction mixture and prevent precipitation. Toluene (B28343) is a commonly used solvent in lab-scale synthesis.[1][2]
-
Reaction Temperature: The boiling point of the solvent will dictate the reaction temperature under reflux conditions, which in turn affects the reaction rate and the potential for side reactions.
-
Downstream Processing: The solvent's properties will impact the ease of product isolation and purification.
-
Safety and Environmental Impact: At an industrial scale, the flammability, toxicity, and environmental impact of the solvent are major considerations.[10][11][12]
Q4: What are the typical byproducts in this compound synthesis, and how do they impact scale-up?
A4: The primary byproducts in the Prato reaction are multi-adducts, where more than one pyrrolidine (B122466) ring is added to the fullerene cage. The formation of these higher adducts reduces the yield of the desired mono-adduct and complicates the purification process.[6] At a larger scale, the presence of these byproducts necessitates more sophisticated and costly purification techniques like large-scale chromatography.[3][4][5]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Mixing | - Increase agitation speed. - Use a reactor with baffles to improve mixing efficiency. - For very large scales, consider using a continuous flow reactor for better mixing and heat transfer.[13][14] |
| Suboptimal Reaction Temperature | - Ensure the reaction mixture reaches and maintains the optimal temperature for the Prato reaction (typically reflux in toluene). - Monitor for localized hot spots in the reactor, which can indicate poor heat distribution. |
| Incorrect Stoichiometry of Reactants | - Carefully control the molar ratios of C60, sarcosine, and paraformaldehyde. An excess of the ylide precursors can lead to the formation of multi-adducts. |
| Decomposition of Reactants or Products | - Long reaction times at elevated temperatures can lead to degradation. Optimize the reaction time to maximize mono-adduct formation while minimizing degradation. |
Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Multiple Adducts | - Optimize reaction conditions (stoichiometry, temperature, reaction time) to favor the formation of the mono-adduct. - Employ multi-step chromatographic purification. A common approach is to first use a less expensive method like flash chromatography to remove the bulk of impurities, followed by HPLC for final purification.[3][4][6] |
| Incomplete Removal of Starting Materials | - Ensure complete reaction of the limiting reagent (typically C60). - Use a solvent system for chromatography that provides good separation between the product and unreacted C60. |
| Product Precipitation during Purification | - Maintain the product in a solvent in which it has good solubility throughout the purification process. - Avoid rapid changes in solvent polarity that could cause the product to crash out of solution. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Prato Reaction)
This protocol is a representative example for lab-scale synthesis.
Materials:
-
Fullerene C60
-
N-methylglycine (sarcosine)
-
Paraformaldehyde
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve C60 in toluene to create a solution with the characteristic magenta color.
-
Add N-methylglycine and paraformaldehyde to the C60 solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the magenta color of the C60 solution has turned to a brown or reddish-brown color.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of hexane (B92381) and toluene) to separate the desired this compound mono-adduct from unreacted C60 and multi-adducts.
Quantitative Data
| Parameter | Lab Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Yield of Mono-adduct | 40-60% (can be higher with optimization)[1][2] | Yield may decrease due to mixing and heat transfer issues. Process optimization is crucial. |
| Reaction Time | 2-24 hours | May need to be adjusted based on heat transfer efficiency and mixing times at a larger scale. |
| C60 Concentration | 0.1-1 mg/mL in toluene | Higher concentrations may be desirable for throughput but can lead to solubility and mixing challenges. |
| Reactant Ratios (C60:Sarcosine:Paraformaldehyde) | 1:10:10 (typical excess of ylide precursors) | Ratios need to be carefully optimized to balance reaction rate and byproduct formation. |
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Caption: A diagram showing the main challenges encountered when scaling up the synthesis of this compound.
References
- 1. Prato reaction - Wikipedia [en.wikipedia.org]
- 2. Prato_reaction [chemeurope.com]
- 3. Supramolecular Chromatographic Separation of C60 and C70 Fullerenes: Flash Column Chromatography vs. High Pressure Liquid Chromatography [mdpi.com]
- 4. Improved chromatographic separation and purification of C60 and C70 fullerenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. US5662876A - Purification of fullerenes - Google Patents [patents.google.com]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Material and energy intensity of fullerene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Research Portal [scholarship.miami.edu]
- 13. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Continuous flow synthesis of fullerene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylfulleropyrrolidine-Based Perovskite Solar Cells
This guide provides researchers and scientists with troubleshooting advice and frequently asked questions to minimize defects and enhance the performance of N-Methylfulleropyrrolidine (N-MFP) and other fullerene derivative-based perovskite solar cells (PSCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (N-MFP) in perovskite solar cells?
This compound, like other fullerene derivatives such as PCBM, is primarily used as an Electron Transport Layer (ETL) in inverted (p-i-n) planar perovskite solar cells.[1] Its main functions are to efficiently extract and transport electrons from the perovskite absorber layer to the cathode while simultaneously blocking holes. Additionally, fullerene derivatives can play a crucial role in passivating defects at the perovskite/ETL interface, which helps to reduce non-radiative recombination and improve overall device efficiency and stability.[2]
Q2: What are the most common types of defects at the perovskite/N-MFP interface?
Defects at the perovskite/N-MFP interface are critical as they can act as centers for non-radiative recombination, harming device performance. Common defects include:
-
Point Defects: These are zero-dimensional defects such as halide (e.g., iodide) vacancies and uncoordinated lead ions (Pb²⁺) on the perovskite surface.[3][4] These are often the primary sites for charge carrier recombination.
-
Grain Boundaries and Surfaces: These 2D defects feature dangling bonds and disordered regions where charge carriers can be trapped.[5]
-
Morphological Defects: Voids or pinholes at the buried interface between the perovskite and the ETL can hinder charge transport and reduce the short-circuit current density (Jsc).[6]
Q3: How do these defects impact key device performance metrics?
Interfacial and bulk defects significantly degrade the performance of PSCs in several ways:
-
Power Conversion Efficiency (PCE): By introducing non-radiative recombination pathways, defects lower the overall PCE.
-
Open-Circuit Voltage (V_oc): Non-radiative recombination is a primary cause of voltage loss, leading to a lower V_oc. Effective passivation of defects can increase V_oc by as much as 80 mV.[7][8][9]
-
Fill Factor (FF): Defects can increase the series resistance and decrease the shunt resistance of the cell, leading to a lower FF. Poor morphology of the N-MFP layer can also result in a decreased FF.[10]
-
Hysteresis: Ion migration, often facilitated by vacancies and grain boundaries, can cause charge accumulation at the interfaces, leading to the commonly observed J-V hysteresis.[7]
-
Stability: Defects can act as initiation sites for perovskite degradation, especially in the presence of moisture and oxygen, thus reducing the long-term operational stability of the device.[11]
Troubleshooting Guide
Problem 1: My device has a low Fill Factor (FF) and/or Power Conversion Efficiency (PCE).
Q: What are the likely causes and solutions related to the N-MFP layer?
A: A low FF or PCE is often linked to inefficient charge extraction and high recombination rates, which can stem from issues with the N-MFP layer's quality or the perovskite/N-MFP interface.
Potential Cause 1: Sub-optimal N-MFP Film Morphology. The thickness and uniformity of the fullerene-based ETL are crucial. Films that are too thick can increase series resistance, while films with pinholes or poor coverage fail to extract electrons effectively across the entire surface.[10]
Solution:
-
Optimize Deposition Parameters: Systematically vary the concentration of the N-MFP solution and the spin-coating speed/duration to achieve a uniform, pinhole-free layer. Optimal processing conditions are critical for achieving high-performance devices.[10]
-
Solvent Selection: The choice of solvent for depositing the N-MFP can significantly affect its solubility and the resulting film quality. Ensure good solubility to avoid aggregation and promote uniform film formation.[10]
Potential Cause 2: High Interfacial Recombination. Defects at the perovskite/N-MFP interface, such as uncoordinated Pb²⁺ ions, act as traps for charge carriers, leading to significant non-radiative recombination.
Solution:
-
Interfacial Passivation: Introduce a passivation layer between the perovskite and the N-MFP ETL. Ultrathin layers of insulating polymers like PMMA mixed with a fullerene can effectively passivate defects and boost V_oc.[7][8][9][12]
-
Use of Functionalized Fullerenes: Employ fulleropyrrolidine derivatives with functional groups (e.g., esters, carboxylic acids) that can coordinate with the perovskite layer.[1][13] These interactions can passivate defects, reduce the interfacial energy barrier, and improve charge extraction.[2]
Troubleshooting Logic for Low Fill Factor
Caption: A flowchart for diagnosing and solving low Fill Factor in PSCs.
Problem 2: My device shows significant J-V hysteresis.
Q: How can I reduce the hysteresis observed in my perovskite solar cells?
A: Hysteresis is often linked to mobile ions (primarily iodide ions) within the perovskite lattice and charge trapping at the interfaces.
Solution:
-
Interface Passivation: A well-passivated interface can reduce the density of trap states where charges and ions can accumulate, thereby mitigating hysteresis. Fullerene-polymer blends have been shown to produce devices with negligible hysteresis.[7][8][12]
-
Functional Fulleropyrrolidines: Using fulleropyrrolidine derivatives with specific adducts can improve performance. For example, pyrrolidine (B122466) ester groups can coordinate with the perovskite layer, potentially stabilizing the interface and reducing ion migration, leading to higher efficiency and stability compared to standard PCBM.[1]
-
Cathode Interlayers: In inverted cells, mobile iodides can react with the silver cathode. An n-type zwitterionic interlayer can be integrated to capture mobile ions through electrostatic interaction, suppressing their migration and enhancing stability.[14]
Problem 3: My devices are not stable and degrade quickly.
Q: What strategies can improve the long-term stability of devices using N-MFP?
A: Device stability is a major challenge, often stemming from the intrinsic instability of the perovskite material and degradation at the interfaces.
Solution:
-
Robust Interlayers: The fullerene layer itself can be a point of failure. Thicker or more mechanically robust fullerene-based interlayers can improve device stability under continuous operation.[15] Some fullerene derivatives have been shown to retain over 60% of initial efficiency after 1300 hours of continuous illumination, a significant improvement over standard PCBM.[16]
-
Defect Mitigation with Additives: Introducing multifunctional molecular additives into the perovskite precursor solution can passivate defects throughout the bulk and at the grain boundaries. Molecules with groups like carbonyl (C=O) and sulfur (S) can interact with uncoordinated Pb²⁺ ions, while other groups can form hydrogen bonds with the organic cations, stabilizing the perovskite framework.[11]
-
2D/3D Stacked Structures: Depositing a thin layer of a 2D perovskite on top of the 3D perovskite absorber before the ETL deposition can effectively passivate surface defects and improve moisture resistance, leading to enhanced device performance and stability.[17]
Data Summary
Table 1: Impact of Fullerene-Based Interfacial Passivation on Device Performance
The following table summarizes the performance improvement of perovskite solar cells after applying an ultrathin PMMA:PCBM passivation layer at the perovskite/ETL interface.
| Device Configuration | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Hysteresis |
| Control (No Passivation) | ~1.10 | N/A | N/A | <20 | Significant |
| Passivated (PMMA:PCBM) | ~1.18 | N/A | N/A | 20.4 | Negligible |
| Data synthesized from references[7][8][9][12]. J_sc and FF values were not consistently reported across all sources but the trend showed improvement. |
Table 2: Performance Comparison of Different Fulleropyrrolidine ETLs
This table compares the performance of inverted PSCs using standard PCBM derivatives versus functionalized dimethyl ester C60/C70 fulleropyrrolidines (DMEC₆₀/DMEC₇₀).
| ETL Material | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |
| PC₆₁BM | 1.01 | 19.3 | 68.0 | 13.3 |
| DMEC₆₀ | 1.02 | 20.9 | 71.0 | 15.2 |
| PC₇₁BM | 1.01 | 21.0 | 70.0 | 14.9 |
| DMEC₇₀ | 1.03 | 22.1 | 72.0 | 16.4 |
| Data adapted from reference[1]. The improved performance of DMEC derivatives is attributed to better interfacial coordination. |
Experimental Protocols & Visualizations
Experimental Protocol: Deposition of N-MFP Electron Transport Layer
This protocol describes a typical method for depositing an N-MFP or similar fullerene derivative ETL onto the perovskite active layer via spin-coating in an inert (N₂) atmosphere glovebox.
-
Solution Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene (B131634) or dichlorobenzene) at a concentration typically ranging from 10 to 25 mg/mL. Stir the solution on a hotplate at ~50°C for at least 2 hours to ensure complete dissolution.
-
Substrate Preparation: Ensure the perovskite-coated substrate is ready for ETL deposition immediately after its annealing step to prevent surface contamination.
-
Dynamic Spin-Coating:
-
Place the substrate on the spin-coater chuck.
-
Start the spin-coater at a low speed (e.g., 1000 rpm).
-
Dispense a sufficient amount of the N-MFP solution (e.g., 100 µL for a 1.5x1.5 cm² substrate) to cover the entire perovskite surface.
-
Quickly ramp up to the target speed (e.g., 2000-4000 rpm) and spin for 30-60 seconds. The solvent should evaporate, leaving a uniform thin film.
-
-
Annealing: Transfer the substrate to a hotplate and anneal at a temperature between 80°C and 120°C for 5-10 minutes. This step removes residual solvent and can improve film quality.
-
Finalization: Allow the substrate to cool to room temperature before transferring it to the thermal evaporator for cathode deposition.
Fabrication Workflow for an Inverted (p-i-n) PSC
Caption: A typical workflow for fabricating an inverted p-i-n perovskite solar cell.
Defect Passivation Mechanism
Uncoordinated Pb²⁺ ions at the perovskite surface are a major source of non-radiative recombination. Fulleropyrrolidines with functional groups containing Lewis basic atoms (like oxygen in an ester or carboxyl group) can passivate these defects. The lone pair of electrons on the oxygen atom can form a coordinate bond with the electron-deficient Pb²⁺ ion, effectively "healing" the defect site.
Passivation of a Lead Defect by a Functional Group
Caption: A schematic of a Pb²⁺ defect being passivated by a carbonyl functional group.
References
- 1. Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researching.cn [researching.cn]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interface passivation using ultrathin polymer–fullerene films for high-efficiency perovskite solar cells with negligible hysteresis - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Interface passivation using ultrathin polymer–fullerene films for high-efficiency perovskite solar cells with negligible hysteresis [openresearch-repository.anu.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Minimizing defect states through multidentate coordination and morphology regulation for enhancing the performance of inverted perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Interface passivation using ultrathin polymer–fullerene films for high-efficiency perovskite solar cells with negligible hysteresis | Semantic Scholar [semanticscholar.org]
- 13. Defect mitigation via fullerene-based functional additives for enhanced efficiency and stability in tin perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Improved photovoltaic performance and stability of perovskite solar cells by adoption of an n-type zwitterionic cathode interlayer - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. What defines the perovskite solar cell efficiency and stability: fullerene-based ETL structure or film morphology? - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 17. A Study on Improving the Stability of Perovskite Solar Cells through 2D/3D Stacked Thin Films [ksesjournal.co.kr]
Technical Support Center: Retro-Prato Reaction for Fullerene Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the retro-Prato reaction to recover pristine fullerenes from functionalized pyrrolidinofullerenes.
Troubleshooting Guide
This guide addresses common issues encountered during the retro-Prato reaction for fullerene recovery.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Pristine Fullerene | 1. Inappropriate Substituent on Pyrrolidine (B122466) Ring: The retro-Prato reaction is highly sensitive to the substituents on the pyrrolidine ring. N-methylpyrrolidine derivatives, in particular, exhibit very poor reaction yields, often as low as 5%.[1][2] | 1. Modify the Starting Material: For a successful and high-yield reaction, the pyrrolidine ring should ideally be substituted at the α-position with groups such as methyl, phenyl, or carboxylic esters.[1][2] If you are synthesizing the pyrrolidinofullerene, consider using an amino acid other than sarcosine (B1681465) in the initial Prato reaction. |
| 2. Insufficient Excess of Dipolarophile: The retro-Prato reaction is a reversible equilibrium. A large excess of a dipolarophile is required to trap the extruded azomethine ylide and drive the reaction to completion.[1][2] | 2. Increase Dipolarophile Concentration: Use a significant excess of the dipolarophile, typically around a 30-fold excess relative to the pyrrolidinofullerene.[1][2] Maleic acid is a commonly used and effective dipolarophile.[1][2] | |
| 3. Inactive or No Catalyst: While the reaction can proceed thermally, the presence of a catalyst can significantly improve the efficiency and yield. | 3. Add a Suitable Catalyst: Introduce a catalyst such as Wilkinson's catalyst ((PPh₃)₃RhCl) or copper triflate (Cu(OTf)₂) to the reaction mixture.[1][2] | |
| 4. Insufficient Reaction Time or Temperature: The thermal cycloelimination requires sufficient thermal energy and time to proceed to completion. | 4. Optimize Reaction Conditions: Ensure the reaction is conducted at reflux in a high-boiling solvent like 1,2-dichlorobenzene (B45396). The reaction time should be adequate, typically ranging from 8 to 18 hours.[1][2] Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). | |
| Incomplete Reaction | 1. Suboptimal Reaction Conditions: As with low yield, incomplete reactions can result from insufficient time, temperature, or reagent concentrations. | 1. Review and Adjust Parameters: Verify the reaction temperature is at reflux and extend the reaction time. Ensure the 30-fold excess of the dipolarophile is used.[1][2] |
| 2. Degradation of Reagents: The dipolarophile or catalyst may degrade over the extended reaction time at high temperatures. | 2. Staged Addition of Reagents: Consider adding the catalyst or a portion of the dipolarophile later in the reaction to maintain their effective concentrations. | |
| Difficult Purification of Pristine Fullerene | 1. Contamination with Trapped Ylide Adduct: The product of the reaction between the azomethine ylide and the dipolarophile can be a major impurity. | 1. Chromatographic Separation: Utilize column chromatography to separate the non-polar pristine fullerene from the more polar adduct. A silica (B1680970) gel column with a non-polar eluent (e.g., toluene (B28343), hexane (B92381), or a mixture) is typically effective. |
| 2. Residual Catalyst: Metal-based catalysts like Wilkinson's catalyst or copper triflate can contaminate the final product. | 2. Aqueous Work-up and Filtration: After the reaction, perform an aqueous work-up to remove the catalyst. Filtration through a plug of silica gel or celite can also help in removing catalyst residues. | |
| 3. Presence of Unreacted Starting Material: If the reaction is incomplete, the starting pyrrolidinofullerene will contaminate the product. | 3. Optimize Reaction and Purification: Ensure the reaction goes to completion by optimizing the conditions as described above. Chromatographic separation should be able to separate the pristine fullerene from the more polar starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the retro-Prato reaction for fullerene recovery?
A1: The retro-Prato reaction is a thermal cycloelimination (or retro-1,3-dipolar cycloaddition). The pyrrolidinofullerene, upon heating, undergoes a ring-opening to regenerate the pristine fullerene and an azomethine ylide. To prevent the reverse reaction (the Prato reaction), a dipolarophile is added in large excess to trap the azomethine ylide, thus shifting the equilibrium towards the formation of the desired pristine fullerene.[1][2]
Q2: Why is my retro-Prato reaction with an N-methylpyrrolidinofullerene giving a very low yield?
A2: The retro-Prato reaction is known to be inefficient for N-methylpyrrolidine derivatives, with reported yields as low as 5%.[1][2] For a successful and high-yield recovery of the fullerene, the pyrrolidine ring should have a substituent at the α-position, such as a methyl, phenyl, or carboxylic ester group.[1][2]
Q3: What are the typical reaction conditions for a successful retro-Prato reaction?
A3: A typical retro-Prato reaction is carried out by heating the pyrrolidinofullerene at reflux in 1,2-dichlorobenzene for 8 to 18 hours. A 30-fold excess of a strong dipolarophile, such as maleic acid, is used to trap the generated azomethine ylide. The reaction can be catalyzed by Wilkinson's catalyst or copper triflate.[1][2]
Q4: How can I monitor the progress of my retro-Prato reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). On a TLC plate, the spot corresponding to the pristine fullerene (which is less polar) will appear and intensify, while the spot of the starting pyrrolidinofullerene (more polar) will diminish.
Q5: What is the best way to purify the pristine fullerene after the reaction?
A5: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then subjected to column chromatography on silica gel. Eluting with a non-polar solvent like toluene or a hexane/toluene mixture will allow for the separation of the pristine fullerene from the polar byproducts (the trapped ylide adduct) and any remaining starting material.
Experimental Protocol: Thermal Retro-Prato Reaction for C₆₀ Recovery
This protocol provides a general methodology for the recovery of pristine C₆₀ from a suitable α-substituted pyrrolidinofullerene.
Materials:
-
α-substituted pyrrolidinofullerene
-
Maleic acid (30 equivalents)
-
Wilkinson's catalyst ((PPh₃)₃RhCl) or Copper (II) triflate (Cu(OTf)₂) (e.g., 0.1 equivalents)
-
1,2-dichlorobenzene (anhydrous)
-
Toluene (for chromatography)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the α-substituted pyrrolidinofullerene in anhydrous 1,2-dichlorobenzene.
-
Addition of Reagents: Add maleic acid (30 equivalents) and the catalyst (e.g., Wilkinson's catalyst, 0.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 180 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or HPLC. The reaction is typically complete within 8 to 18 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the 1,2-dichlorobenzene under reduced pressure.
-
The resulting residue contains the pristine C₆₀, the maleic acid-ylide adduct, and residual catalyst.
-
-
Purification:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude residue in a minimal amount of toluene and load it onto the column.
-
Elute the column with a gradient of hexane and toluene, starting with pure hexane.
-
The pristine C₆₀ will elute as a characteristic purple/magenta band. The more polar byproducts will be retained on the column.
-
Collect the fractions containing the C₆₀.
-
Combine the desired fractions and remove the solvent under reduced pressure to obtain the purified pristine C₆₀.
-
-
Characterization: Confirm the identity and purity of the recovered C₆₀ using standard analytical techniques such as ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.
Visualizations
Caption: Mechanism of the retro-Prato reaction for fullerene recovery.
Caption: Experimental workflow for fullerene recovery via the retro-Prato reaction.
Caption: Troubleshooting decision tree for low yield in the retro-Prato reaction.
References
Validation & Comparative
Validating N-Methylfulleropyrrolidine Purity: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of N-Methylfulleropyrrolidine is a critical step in guaranteeing reproducible experimental results and the safety and efficacy of potential therapeutic applications. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) stands out as a primary method for the purity analysis of fullerene derivatives due to its high resolution and quantitative capabilities.[1][2] It is particularly effective in separating the desired monoadduct from common impurities such as unreacted fullerene C60, C70, and polyadducts that can form during synthesis.[3][4] The hydrophobic nature of fullerenes and their derivatives makes reversed-phase HPLC a suitable approach for their separation.[5][6]
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Each technique provides different insights into the nature of the sample and its impurities.
| Analytical Technique | Principle of Detection | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV absorbance detection. | Quantitative purity, separation of isomers and adducts (mono-, bis-, poly-), detection of unreacted starting materials. | High resolution, excellent for quantification, reproducible, can be scaled to preparative purification.[5][7] | Requires a chromophore, may not identify unknown impurities without mass spectrometry coupling. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation of the main component and impurities.[8] | High sensitivity and specificity for molecular identification. | Quantification can be challenging without appropriate standards, may not distinguish isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural elucidation of the main component and impurities, confirmation of functionalization.[8] | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, complex spectra for mixtures, quantification can be less precise than HPLC. |
| Thermogravimetric Analysis (TGA) | Measurement of mass change as a function of temperature. | Assessment of residual solvents and thermal stability.[5] | Simple and effective for non-volatile impurities and solvent content. | Does not identify the volatile components, not suitable for thermally labile impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the sample.[5] | Fast and non-destructive, good for confirming the presence of the pyrrolidine (B122466) functionalization. | Not suitable for quantification, provides limited information on the overall purity from minor components. |
HPLC Method for this compound Purity Validation
A robust HPLC method for the analysis of fulleropyrrolidines has been developed, which can be adapted for this compound.[3][9] This method effectively separates the monoadduct from key impurities.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in toluene (B28343) with the aid of sonication.
-
Bring the flask to volume with toluene.
-
Pipette 4 mL of this stock solution into a new 10 mL volumetric flask.
-
Dilute to volume with a 50:50 (v/v) mixture of toluene and acetonitrile (B52724).[9]
-
Mix thoroughly and filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column with a high surface area (e.g., 400-450 m²/g) is recommended for good separation.[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of 45% (v/v) acetonitrile in toluene.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient (20-25°C).
-
Detection Wavelength: Monitoring at 285 nm and 350 nm is recommended to detect both the fullerene cage and other potential impurities.[7]
-
Injection Volume: 30-50 µL.[7]
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity levels are quantified based on their respective peak areas.
Representative HPLC Performance Data
The following table, adapted from data on a similar fulleropyrrolidine, illustrates the typical separation efficiency of different reversed-phase columns. The goal is to achieve baseline separation between unreacted C60, the this compound monoadduct, and any poly-adducts.
| Column Type | Stationary Phase | Retention Time of C60 (min) | Retention Time of Monoadduct (min) | Resolution (C60/Monoadduct) | Comments |
| Column 1 | C18, high surface area | 4.2 | 5.8 | > 2.0 | Excellent separation and peak shape. |
| Column 2 | C12, high surface area | 4.5 | 6.0 | > 2.0 | Good separation, slightly longer retention. |
| Column 3 | Phenyl-Hexyl | 4.8 | 6.5 | 1.8 | Acceptable separation, some peak tailing observed. |
| Column 4 | Standard C18 | 5.0 | 6.2 | 1.5 | Co-elution of minor impurities may occur. |
Data is representative and based on the analysis of a fulleropyrrolidine reaction mixture under the specified conditions.[3][9]
Workflow for Purity Validation
The overall process for validating the purity of this compound involves a systematic workflow, often combining multiple analytical techniques for a comprehensive assessment.
Caption: Workflow for this compound Purity Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02814B [pubs.rsc.org]
- 5. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. uu.diva-portal.org [uu.diva-portal.org]
A Comparative Guide to Fullerene Derivatives in Organic Solar Cells: N-Methylfulleropyrrolidine vs. PCBM
In the landscape of organic photovoltaics (OPVs), the choice of electron acceptor material is critical to achieving high power conversion efficiencies. For years,[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) has been the benchmark acceptor, widely used in combination with the donor polymer poly(3-hexylthiophene) (P3HT). However, the quest for improved performance and tailored properties has led to the exploration of alternative fullerene derivatives, including N-Methylfulleropyrrolidine (NMFP) and its analogs. This guide provides a detailed comparison of the performance of NMFP derivatives and PCBM in P3HT-based organic solar cells, supported by experimental data and protocols.
Performance Comparison
While direct, side-by-side experimental data for this compound is limited in publicly accessible literature, studies on closely related N-substituted fulleropyrrolidine derivatives offer valuable insights. A notable study demonstrated that a modified fulleropyrrolidine, N-methoxyethoxyethyl-2-(2-methoxyphenyl)fulleropyrrolidine, when paired with P3HT, exhibited a power conversion efficiency (PCE) of 3.44%. This performance was reported to be superior to that of a standard P3HT:PCBM device fabricated and tested under the same experimental conditions[2].
The performance of P3HT:PCBM solar cells is well-documented, with efficiencies typically ranging from 2.3% to 5.0%, contingent on factors such as the purity of the materials and the specific device architecture employed[3]. The table below summarizes the photovoltaic performance parameters for a representative N-substituted fulleropyrrolidine and a typical PCBM-based device.
| Acceptor Material | Donor Polymer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| N-methoxyethoxyethyl-2-(2-methoxyphenyl)fulleropyrrolidine | P3HT | 3.44 | N/A | N/A | N/A |
| PCBM ([C60]) | P3HT | ~2.3 - 5.0 | ~0.63 | ~10.7 | ~70.9 |
Note: Specific Voc, Jsc, and FF values for the N-substituted fulleropyrrolidine were not available in the cited abstract.
Experimental Protocols
The fabrication of organic solar cells involves a series of well-defined steps, from substrate preparation to active layer deposition and electrode evaporation. The following is a generalized experimental protocol for the fabrication of P3HT:fullerene derivative bulk heterojunction solar cells.
1. Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 10-15 minutes to improve the work function and remove organic residues.
2. Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates. The film is then annealed at a specific temperature (e.g., 120-150°C) for a short duration (e.g., 10-15 minutes) in a nitrogen atmosphere or ambient air to remove residual water.
3. Active Layer Deposition: A blend solution of P3HT and the fullerene acceptor (either PCBM or an NMFP derivative) in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene) is prepared, typically with a 1:0.8 to 1:1 weight ratio. The solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The thickness of the active layer is a critical parameter and is controlled by the spin speed and solution concentration.
4. Post-Deposition Annealing: The active layer is often thermally annealed at a specific temperature (e.g., 110-150°C) for a defined time (e.g., 10-30 minutes). This step is crucial for optimizing the nanoscale morphology of the bulk heterojunction, which facilitates exciton (B1674681) dissociation and charge transport.
5. Cathode Deposition: Finally, a low work function metal cathode, such as calcium followed by aluminum (Ca/Al) or just aluminum (Al), is thermally evaporated on top of the active layer through a shadow mask to define the device area.
6. Characterization: The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the fabrication and characterization of P3HT-based organic solar cells.
Logical Relationship of Photovoltaic Parameters
The overall power conversion efficiency of a solar cell is determined by the interplay of its fundamental photovoltaic parameters. The following diagram illustrates this relationship.
References
N-Methylfulleropyrrolidine Derivatives Emerge as a Superior Alternative to PC71BM in Perovskite Solar Cells
A detailed comparison of N-methylfulleropyrrolidine derivatives and PC71BM as electron transport materials in inverted planar perovskite solar cells reveals that the former can lead to significantly higher power conversion efficiencies and improved device stability. Experimental data demonstrates that fulleropyrrolidine-based materials, such as 2,5-(dimethyl ester) C60 fulleropyrrolidine (DMEC60), outperform the widely used PC71BM, offering a promising pathway towards more efficient and durable perovskite-based photovoltaic technologies.
Inverted planar perovskite solar cells have garnered significant attention due to their potential for low-cost fabrication and high efficiency.[1] A critical component in these devices is the electron transport layer (ETL), which facilitates the extraction and transport of electrons from the perovskite absorber layer to the electrode.[2][3] Fullerene derivatives, particularly[4][4]-phenyl-C71-butyric acid methyl ester (PC71BM), have been widely used as ETL materials.[5][6] However, the search for alternative materials that can enhance both performance and stability is ongoing. This guide provides a comprehensive comparison between a promising this compound derivative, DMEC60, and the conventional PC71BM.
Performance Comparison
A study comparing the performance of perovskite solar cells using DMEC60 and its C70 analogue (DMEC70) as ETLs with control devices using PC61BM and PC71BM demonstrated a clear advantage for the fulleropyrrolidine derivatives.[1][7] The devices incorporating DMEC60 and DMEC70 exhibited higher power conversion efficiencies (PCE), primarily attributed to enhanced electron extraction from the perovskite layer.[7] The key photovoltaic parameters are summarized in the table below.
| Electron Transport Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] |
| DMEC60 | 15.2 | 1.02 | 21.2 | 70 |
| DMEC70 | 16.4 | 1.03 | 22.1 | 72 |
| PC61BM | 14.5 | 1.01 | 20.8 | 69 |
| PC71BM | 15.0 | 1.02 | 21.0 | 70 |
The improved performance of the DMEC60/70-based devices is linked to a more efficient quenching of the perovskite's photoluminescence, indicating faster electron transfer from the perovskite to the fulleropyrrolidine layer.[7] Photoluminescence decay measurements showed shorter decay times for DMEC60 (6.3 ns) and DMEC70 (6.1 ns) compared to PC61BM (8.5 ns) and PC71BM (7.8 ns), confirming enhanced electron extraction efficiency.[7] This leads to higher short-circuit current densities in the fulleropyrrolidine-based devices.[7]
Furthermore, the stability of the devices was also improved with the use of fulleropyrrolidine derivatives.[1][7] It is proposed that the pyrrolidine (B122466) ester groups in DMEC60 and DMEC70 can coordinate with the perovskite layer, leading to better interfacial contact and passivation of defects, which in turn enhances both efficiency and stability.[7]
Experimental Protocols
The fabrication of the compared perovskite solar cells followed a standard procedure for inverted planar heterojunction devices. The following is a representative experimental protocol based on published literature.[7]
Device Fabrication:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed.
-
Perovskite Layer Deposition: The methylammonium (B1206745) lead iodide (CH3NH3PbI3) perovskite precursor solution is spin-coated on top of the HTL in a nitrogen-filled glovebox. The film is then annealed to form the crystalline perovskite layer.
-
Electron Transport Layer (ETL) Deposition: Solutions of DMEC60, DMEC70, PC61BM, or PC71BM in a suitable solvent (e.g., chlorobenzene) are spin-coated on top of the perovskite layer.
-
Cathode Deposition: Finally, a metal cathode, such as silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization:
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²). The photovoltaic parameters (PCE, VOC, JSC, and FF) are extracted from these J-V curves.
Device Architecture and Electron Transport Mechanism
The typical device architecture for the perovskite solar cells discussed is an inverted p-i-n structure. The diagram below illustrates the workflow of device fabrication and the energy level alignment that facilitates charge separation and transport.
In this architecture, photons are absorbed by the perovskite layer, generating electron-hole pairs. The energy level alignment directs the electrons towards the ETL (this compound derivative or PC71BM) and the holes towards the HTL (PEDOT:PSS). The higher electron mobility and potentially better-aligned LUMO (Lowest Unoccupied Molecular Orbital) level of this compound derivatives compared to the perovskite's conduction band facilitate efficient electron extraction and transport to the silver electrode, minimizing charge recombination and thereby enhancing the overall device efficiency.[7]
References
- 1. Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of electron transport layers in perovskite solar cells: materials and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. utep.edu [utep.edu]
- 5. Holdings: Role of fullerene electron transport layer on the morphology and optoelectronic properties of perovskite solar cells :: Library Catalog [cendekia.unisza.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. utep.edu [utep.edu]
A Comparative Performance Analysis: N-Methylfulleropyrrolidine Derivatives vs. Non-Fullerene Acceptors in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics, experimental protocols, and fundamental principles of fullerene and non-fullerene acceptors in organic photovoltaics.
The landscape of organic solar cells (OSCs) has been dramatically reshaped by the advent of non-fullerene acceptors (NFAs), which have demonstrated significant advantages over their fullerene-based predecessors, such as N-Methylfulleropyrrolidine derivatives. This guide provides an objective comparison of their performance, supported by experimental data, to inform materials selection and device optimization efforts.
Performance Metrics: A Head-to-Head Comparison
The performance of organic solar cells is primarily evaluated by four key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes these parameters for a representative N-phenyl[1]fulleropyrrolidine acceptor and a high-performing non-fullerene acceptor when blended with the common donor polymer, poly(3-hexylthiophene) (P3HT).
| Acceptor Type | Acceptor Material | Donor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Fullerene Derivative | N-phenyl[1]fulleropyrrolidine | P3HT | ~3.8% | ~0.60 | ~9.0 | ~65-70 | [2] |
| Non-Fullerene Acceptor | O-IDTBR | P3HT | 6.4% | 0.89 | 10.7 | 67 |
Key Observations:
-
Power Conversion Efficiency (PCE): Non-fullerene acceptors, such as O-IDTBR, have demonstrated significantly higher PCEs compared to fulleropyrrolidine derivatives in a P3HT-based system.
-
Open-Circuit Voltage (Voc): NFAs typically exhibit higher Voc values. This is largely attributed to their tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which allow for a larger energy difference between the donor's HOMO and the acceptor's LUMO.
-
Short-Circuit Current Density (Jsc): The broader absorption spectra of many NFAs, extending into the near-infrared region, contribute to higher Jsc values as they can harvest a larger portion of the solar spectrum.
-
Fill Factor (FF): While the fill factors are comparable in this specific example, NFAs often offer better morphology control, which can lead to improved charge transport and higher fill factors.
Fundamental Advantages of Non-Fullerene Acceptors
Non-fullerene acceptors have emerged as a superior alternative to fullerene derivatives due to several intrinsic advantages:
-
Tunable Optoelectronic Properties: Unlike the relatively fixed energy levels of fullerenes, the HOMO and LUMO levels of NFAs can be readily tuned through molecular design. This allows for better energy level alignment with a wider range of donor materials, maximizing the open-circuit voltage.
-
Broad and Strong Absorption: Many NFAs possess strong absorption in the visible and near-infrared regions of the solar spectrum, complementing the absorption of common polymer donors and leading to higher short-circuit current densities.
-
Morphological Control: The planar molecular structure of many NFAs facilitates more ordered molecular packing and better-defined phase separation in the active layer, which is crucial for efficient exciton (B1674681) dissociation and charge transport.
-
Enhanced Stability: NFA-based devices have shown improved stability against photodegradation and thermal stress compared to their fullerene-based counterparts.
Experimental Protocols
To ensure a fair and reproducible comparison of device performance, standardized experimental protocols are essential. Below are typical methodologies for the fabrication and characterization of P3HT-based organic solar cells.
Device Fabrication
A standard device architecture for these organic solar cells is the inverted structure, which typically consists of the following layers: Glass/ITO/ZnO/Active Layer (P3HT:Acceptor)/MoO₃/Ag.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A zinc oxide (ZnO) nanoparticle solution is spin-coated onto the cleaned ITO substrates and annealed at a specified temperature (e.g., 150°C) to form a uniform electron transport layer.
-
Active Layer Deposition: A blend solution of P3HT and the acceptor (either a fulleropyrrolidine derivative or an NFA) in a suitable solvent like chlorobenzene (B131634) or o-dichlorobenzene is prepared, typically in a 1:1 or 1:1.2 weight ratio. This solution is then spin-coated on top of the ZnO layer in a nitrogen-filled glovebox. The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology.
-
Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum trioxide (MoO₃) is thermally evaporated on top of the active layer to serve as the hole transport layer.
-
Electrode Deposition: Finally, a top electrode of silver (Ag) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Characterization
-
Current-Voltage (J-V) Characteristics: The J-V curves of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. The key performance parameters (PCE, Voc, Jsc, and FF) are extracted from these curves.
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at various wavelengths. This provides insight into the spectral response of the solar cell.
-
Morphology Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the surface and bulk morphology of the active layer blend, which is critical for understanding the structure-property relationships.
Visualizing the Fundamentals
To better understand the underlying principles of organic solar cell operation and the experimental process, the following diagrams are provided.
Caption: Comparative energy level diagram of P3HT with fullerene and non-fullerene acceptors.
Caption: General experimental workflow for organic solar cell fabrication and characterization.
Conclusion
The transition from fullerene-based acceptors to non-fullerene acceptors marks a significant milestone in the advancement of organic solar cell technology. The enhanced and tunable optoelectronic properties, broader solar spectrum absorption, and improved morphological control of NFAs have collectively contributed to a substantial increase in power conversion efficiencies. While fullerene derivatives like this compound have been instrumental in the development of the field, the superior performance and versatility of non-fullerene acceptors position them as the more promising material class for the future of high-performance, stable, and potentially low-cost organic photovoltaics. Further research into novel NFA structures and device engineering is expected to continue to push the boundaries of OSC performance.
References
A Comparative Electrochemical Analysis of N-Methylfulleropyrrolidine and Other Key Fullerenes
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the electrochemical properties of N-Methylfulleropyrrolidine in comparison to pristine C60 and the widely used derivative, PCBM.
This guide provides a comparative analysis of the electrochemical behavior of this compound, contrasting its performance with that of buckminsterfullerene (B74262) (C60) and[1][1]-phenyl-C61-butyric acid methyl ester (PCBM). The electrochemical properties of fullerene derivatives are paramount in determining their suitability for a range of applications, including organic photovoltaics, bio-inspired artificial photosynthetic systems, and as novel therapeutic agents. Understanding the electron-accepting and -donating capabilities of these molecules is crucial for designing and optimizing new technologies. This document summarizes key electrochemical data, details the experimental protocols for their measurement, and provides a visual representation of the analytical workflow.
Comparative Electrochemical Data
The electrochemical characteristics of this compound, C60, and PCBM were evaluated primarily through cyclic voltammetry (CV), a powerful technique for probing redox behavior. The first reduction and oxidation potentials are critical parameters as they relate to the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels, respectively. These values dictate the electron-accepting and -donating abilities of the molecules.
| Fullerene Derivative | First Reduction Potential (E¹red) vs. Fc/Fc⁺ (V) | First Oxidation Potential (E¹ox) vs. Fc/Fc⁺ (V) |
| This compound | ~ -1.11[1][2] | Not explicitly found in searches, but fulleropyrrolidines generally show slightly lower electron-accepting ability than C60. |
| C60 (Buckminsterfullerene) | ~ -1.04[3] | ~ 1.26 |
| PCBM ([1][1]-Phenyl-C61-butyric acid methyl ester) | ~ -1.11[2] | ~ 1.74[2] |
Note: The exact potential values can vary depending on the experimental conditions such as the solvent, supporting electrolyte, and reference electrode used. The values presented here are representative and referenced against the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, a common internal standard in non-aqueous electrochemistry.
The data reveals that the addition of a pyrrolidine (B122466) ring to the C60 cage in this compound makes it slightly easier to reduce compared to the parent C60 molecule, a desirable characteristic for electron-acceptor materials.[1][2] This is attributed to the saturation of a double bond in the fullerene core upon functionalization, which alters the electronic structure.[1][2] The reduction potential of this compound is comparable to that of PCBM.[2] While a specific value for the first oxidation potential of this compound was not found, fullerene derivatives generally exhibit a decreased electron-accepting ability compared to pristine C60.
Experimental Protocols
The following is a detailed methodology for the electrochemical analysis of fullerene derivatives using cyclic voltammetry, based on established protocols in the literature.
1. Preparation of the Analyte Solution:
-
Dissolve the fullerene derivative (this compound, C60, or PCBM) in a suitable solvent to a concentration of approximately 0.1 mg/mL.[4] Common solvents for fullerenes include o-dichlorobenzene (ODCB), toluene, and tetrahydrofuran (B95107) (THF).[1][2]
-
Add a supporting electrolyte to the solution at a concentration of 0.1 M. Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) ((NBu)₄BF₄) are frequently used.[1][4] The electrolyte is crucial for ensuring the conductivity of the solution.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is employed for cyclic voltammetry.[4]
-
Working Electrode: A glassy carbon electrode is a common choice.[1][4] Prior to use, the electrode surface should be polished to a mirror finish with alumina (B75360) powder (e.g., 0.05 µm), followed by rinsing and sonication in deionized water.[4]
-
Counter Electrode: A platinum wire or mesh serves as the counter electrode.[1][4]
-
Reference Electrode: A non-aqueous silver/silver ion (Ag/Ag⁺) electrode or a silver wire pseudo-reference electrode is typically used.[1][4] To ensure accurate and comparable potential measurements, it is standard practice to add ferrocene to the solution at the end of the experiment as an internal reference. The measured potentials are then reported relative to the Fc/Fc⁺ redox couple.[4]
3. Cyclic Voltammetry Measurement:
-
Before the measurement, the analyte solution is purged with an inert gas, such as argon or nitrogen, for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back to the initial potential. The scan rate is typically set to 100 mV/s.[4]
-
The current response of the working electrode is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
The first reduction and oxidation potentials are determined from the resulting voltammogram. The half-wave potential (E₁/₂), calculated as the average of the cathodic and anodic peak potentials for a reversible couple, provides an estimate of the standard redox potential.[5] For irreversible processes, the peak potential (Ep) is often reported.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the electrochemical analysis of fullerene derivatives.
Caption: Experimental workflow for the electrochemical analysis of fullerenes.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to understand and compare the electrochemical properties of this compound with other important fullerene derivatives. The provided data and protocols can aid in the selection and design of fullerene-based materials for a wide array of applications.
References
A Comparative Analysis of Experimental and Theoretical UV-Vis Spectra of N-Methylfulleropyrrolidine
A detailed examination of the electronic absorption properties of N-Methylfulleropyrrolidine, a prominent fullerene derivative, reveals a notable correlation between experimental measurements and theoretical predictions. This guide provides a comprehensive comparison, offering researchers valuable insights into the spectral characteristics of this class of molecules, supported by detailed experimental and computational protocols.
The unique electronic structure of fullerene derivatives, such as this compound, gives rise to a characteristic UV-Vis absorption spectrum. The functionalization of the C60 cage via the Prato reaction, which introduces a pyrrolidine (B122466) ring, alters the symmetry and electronic transitions of the parent fullerene, leading to distinct spectral features. Experimental analysis, corroborated by theoretical calculations, is crucial for understanding these features and for the characterization of newly synthesized compounds.
Data Presentation: Experimental vs. Theoretical Spectra
The UV-Vis spectrum of this compound and its derivatives is characterized by several absorption bands in the ultraviolet and visible regions. A comparison between experimentally observed absorption maxima (λmax) and theoretically calculated electronic transitions provides a robust method for spectral assignment and validation of computational models.
Below is a summary of experimental and theoretical UV-Vis absorption data for a representative this compound derivative, 1-methyl-2-phenylfulleropyrrolidine.[1][2]
| Experimental λmax (nm) | Qualitative Description | Calculated λmax (nm) | Calculated Oscillator Strength (f) |
| ~358 | Strong absorption in the UV region | 358.3 | 0.039 |
| 415–435 | Weak, characteristic fullerene mono-adduct absorption | 430.8 | 0.005 |
Note: The experimental data is derived from in situ measurements of the reaction mixture, and the theoretical data is based on semi-empirical AM1 calculations.[1][2] The characteristic absorption for fullerene monoadducts in the 415-435 nm range is a known feature and is often weak.[1][2]
Experimental and Theoretical Methodologies
A clear understanding of the protocols used to obtain and predict the spectral data is essential for accurate interpretation and replication.
Experimental Protocol: UV-Vis Spectroscopy
The experimental UV-Vis absorption spectra of this compound derivatives are typically recorded following their synthesis.
-
Synthesis: N-Methylfulleropyrrolidines are commonly synthesized via the Prato reaction, which involves the 1,3-dipolar cycloaddition of an azomethine ylide to C60.[1] The azomethine ylide is generated in situ from the condensation of an α-amino acid (e.g., sarcosine (B1681465) for the N-methyl group) and an aldehyde.
-
Sample Preparation: For UV-Vis analysis, the synthesized fulleropyrrolidine is dissolved in a suitable solvent, such as toluene (B28343) or chloroform, to a known concentration, typically in the range of 10⁻⁵ M.[3][4] The choice of solvent is critical as it can influence the position of the absorption bands; toluene is a common choice.[3][4]
-
Instrumentation: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 250 to 800 nm.[5] A quartz cuvette with a defined path length (e.g., 1 cm) is used to hold the sample. A baseline correction is performed using the pure solvent.
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the peaks in the spectrum.
Theoretical Protocol: Computational Spectroscopy
The theoretical UV-Vis spectrum is calculated using quantum chemical methods to predict the electronic transitions of the molecule.
-
Molecular Geometry Optimization: The first step involves obtaining a stable 3D structure of the this compound molecule. This is typically achieved through geometry optimization using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[6] Semi-empirical methods like AM1 have also been used.[1][2]
-
Excited State Calculations: Once the optimized ground-state geometry is obtained, the electronic excited states are calculated. Time-Dependent Density Functional Theory (TD-DFT) is the most common and reliable method for this purpose.[6] TD-DFT calculations provide the excitation energies (which are converted to wavelengths) and the oscillator strengths (f) for each electronic transition. The oscillator strength is a measure of the intensity of the absorption.
-
Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Spectrum Simulation: The calculated transitions (wavelength and oscillator strength) are then used to generate a theoretical spectrum, which can be visually compared with the experimental one. Each transition is often broadened with a Gaussian function to simulate the experimental peak shapes.
Visualization of the Comparison Workflow
The logical flow for comparing experimental and theoretical UV-Vis spectra can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Fullerene Fingerprint: A Comparative Guide to the 1H and 13C NMR Spectral Analysis of N-Methylfulleropyrrolidine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H and 13C NMR spectra of N-Methylfulleropyrrolidine, a key fullerene derivative, and its analogues, supported by experimental data and detailed protocols.
This compound, synthesized via the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to C60 fullerene, is a versatile building block in materials science and medicinal chemistry.[1][2] Its unique structure, combining the electron-accepting fullerene cage with a functionalized pyrrolidine (B122466) ring, gives rise to distinct NMR spectral features. This guide will delve into the specific chemical shifts and coupling patterns that define this compound and its derivatives, offering a valuable resource for spectral interpretation and compound verification.
Comparative NMR Spectral Data
| Compound | Group/Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| N-methyl-2-(4-styrylphenyl)-3,4-fulleropyrrolidine | N-CH3 | 2.85 (s) | 40.2 |
| Pyrrolidine CH | 5.1 (d, J=10.4 Hz), 4.95 (d, J=9.6 Hz), 4.35 (s) | 82.8, 79.5, 70.1 | |
| Fullerene sp3-C (pyrrolidine attachment) | - | 77.4, 69.2 | |
| Fullerene sp2-C | - | 136.2-147.5 (multiple signals) | |
| Unsubstituted C60 | Fullerene sp2-C | - | ~143.2 |
Note: The data for N-methyl-2-(4-styrylphenyl)-3,4-fulleropyrrolidine is sourced from a detailed structural study.[3] The spectrum was recorded in CDCl3.
The 1H NMR spectrum of the this compound derivative clearly shows the characteristic signals for the N-methyl group as a singlet around 2.85 ppm and the protons of the pyrrolidine ring in the range of 4.35-5.1 ppm.[3] The complexity of the pyrrolidine proton signals (doublets and a singlet) is indicative of their diastereotopic nature arising from the chiral center created upon addition to the fullerene cage.
In the 13C NMR spectrum, the sp3 carbons of the fullerene cage where the pyrrolidine ring is attached appear at approximately 77.4 and 69.2 ppm.[3] The numerous signals in the aromatic region (136.2-147.5 ppm) correspond to the sp2 carbons of the C60 cage, with their symmetry broken by the addition of the pyrrolidine moiety. The N-methyl carbon resonates around 40.2 ppm, and the pyrrolidine carbons are observed between 70.1 and 82.8 ppm.[3]
Experimental Protocols
The acquisition of high-quality NMR spectra for fullerene derivatives requires careful sample preparation and appropriate instrument parameters. The following is a general protocol for 1H and 13C NMR analysis of this compound and its analogues.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the fullerene derivative is sufficiently soluble. Common solvents for fulleropyrrolidines include deuterated chloroform (B151607) (CDCl3), deuterated toluene (B28343) (toluene-d8), and carbon disulfide (CS2).
-
Concentration: For 1H NMR, dissolve 2-5 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. For 13C NMR, a more concentrated sample of 10-20 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Homogenization: After transferring the solution to the NMR tube, cap it and gently invert the tube several times to ensure the solution is homogeneous.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the numerous signals of the fullerene carbons.
-
1H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
The number of scans can range from 16 to 64, depending on the sample concentration.
-
Use a relaxation delay of 1-2 seconds.
-
-
13C NMR Spectroscopy:
-
Acquire a proton-decoupled 13C spectrum.
-
Due to the low natural abundance of 13C and the long relaxation times of fullerene carbons, a larger number of scans (typically 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 carbons.
-
-
Two-Dimensional NMR Spectroscopy:
-
For unambiguous assignment of proton and carbon signals, especially for more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) for 1H-1H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) for direct 1H-13C correlations are highly recommended.[3] HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range 1H-13C couplings.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound and its derivatives.
By following this comprehensive guide, researchers can effectively utilize 1H and 13C NMR spectroscopy to characterize this compound and its derivatives, ensuring accurate structural determination for their advanced research and development endeavors.
References
Cross-Validation of N-Methylfulleropyrrolidine Characterization Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for N-Methylfulleropyrrolidine (NMFP), a prominent fullerene derivative with applications in materials science and biomedicine. By cross-validating existing data and comparing it with relevant alternatives, this document aims to offer a reliable reference for researchers engaged in the evaluation and application of NMFP.
Physicochemical Properties
This compound is a functionalized fullerene that exhibits distinct physicochemical properties. A summary of its fundamental characteristics is presented below.
| Property | Value | Source |
| Molecular Formula | C72H7N (for the monoadduct) | Sigma-Aldrich |
| Molecular Weight | 853.8 g/mol (for the monoadduct) | Sigma-Aldrich |
| Appearance | Brown to black powder | Sigma-Aldrich |
| Solubility | Soluble in organic solvents like toluene, o-dichlorobenzene | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of NMFP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are crucial for confirming the identity and purity of NMFP. While a comprehensive, publicly available high-resolution spectrum of the this compound monoadduct is not readily found in the literature, data for related fulleropyrrolidine structures provide expected chemical shift ranges.
Table 2.1: Expected 1H NMR Chemical Shifts for this compound Moieties
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-CH3 | ~2.8 - 3.0 | Singlet |
| Pyrrolidine CH2-N | ~4.0 - 5.0 | Multiplet |
| Pyrrolidine CH (on C60) | ~5.0 - 5.5 | Singlet |
| Fullerene C60 (sp3) | - | - |
Table 2.2: Expected 13C NMR Chemical Shifts for this compound Moieties
| Carbon | Expected Chemical Shift (δ, ppm) |
| N-CH3 | ~40 |
| Pyrrolidine CH2-N | ~55 |
| Pyrrolidine CH (on C60) | ~70 |
| Fullerene C60 (sp3) | ~70 - 80 |
| Fullerene C60 (sp2) | ~140 - 150 |
Note: The exact chemical shifts can vary depending on the solvent and the presence of any impurities.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the NMFP molecule. The characteristic absorption spectrum of fullerene derivatives is marked by a sharp peak around 430 nm, which is attributed to the saturation of a double bond in the fullerene cage[2].
Table 2.3: UV-Vis Absorption Maxima of this compound and Alternatives
| Compound | λmax (nm) | Solvent | Reference |
| This compound | ~326, ~431 | Toluene | [3] |
| PCBM ([3][3]-Phenyl-C61-butyric acid methyl ester) | 263, 329 | Thin Film | [4] |
| Fullerene C60 | 335, 407 | Toluene | [5] |
Electrochemical Properties
Cyclic voltammetry is a key technique for determining the electron-accepting and -donating capabilities of fullerene derivatives, which is crucial for their application in organic electronics.
Table 3.1: Reduction Potentials of this compound and Alternatives
| Compound | First Reduction Potential (E1/2, V vs. Fc/Fc+) | Reference |
| This compound | -1.11 | [3] |
| Fullerene C60 | -1.04 | [1] |
| Other Fulleropyrrolidines | -1.05 to -1.09 | [1] |
The more negative reduction potential of NMFP compared to pristine C60 indicates a slightly lower electron affinity due to the functionalization[1][3]. However, it exhibits a higher electron-accepting ability compared to some other disubstituted fulleropyrrolidines[1].
Experimental Protocols
NMR Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural confirmation.
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or CS2/CDCl3 mixture) in an NMR tube.
-
Acquire the 1H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the 13C NMR spectrum using the same sample. A higher number of scans may be required due to the lower natural abundance of 13C and the potential for long relaxation times of the fullerene cage carbons.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
UV-Visible Spectroscopy
Objective: To determine the absorption maxima of this compound.
Procedure:
-
Prepare a stock solution of NMFP of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., toluene).
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the NMFP solution over a wavelength range of at least 250-800 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Cyclic Voltammetry
Objective: To determine the reduction potentials of this compound.
Procedure:
-
Prepare a solution of NMFP (e.g., 1 mM) in a suitable solvent (e.g., o-dichlorobenzene or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel (B162337) reference electrode.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Record the cyclic voltammogram by sweeping the potential in the negative direction to observe the reduction events.
-
After the measurement, add ferrocene (B1249389) as an internal standard and record the voltammogram again to reference the potentials to the Fc/Fc+ couple.
Biological Activity and Signaling Pathway
Fullerene derivatives, including NMFP, are recognized for their antioxidant properties. A key mechanism underlying this activity is the modulation of the Keap1-Nrf2 signaling pathway, a central regulator of the cellular antioxidant response.
Caption: Keap1-Nrf2 antioxidant response pathway modulated by fullerene derivatives.
Under normal conditions, the Keap1 protein sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress, reactive oxygen species (ROS) or fullerene derivatives can induce a conformational change in Keap1, preventing it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf). This complex then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. Fullerene derivatives can act both as direct ROS scavengers and as modulators of this signaling pathway, thereby providing a dual antioxidant effect.[6][7]
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.co [scielo.org.co]
- 4. Photophysical Properties of the PVK-MEH-PPV/PCBM Composite for Organic Solar Cells Application: Synthesis, Characterization and Computational Study | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
benchmark performance of N-Methylfulleropyrrolidine in standard solar cell architectures
For researchers, scientists, and professionals in photovoltaics, this guide provides an objective comparison of N-Methylfulleropyrrolidine and its derivatives as electron transport layer (ETL) materials in standard solar cell architectures. The performance is benchmarked against commonly used fullerene and non-fullerene alternatives, supported by experimental data and detailed protocols.
While specific performance metrics for a simple this compound as the primary electron transport layer in solar cells are not extensively documented in publicly available research, a significant body of work on N-substituted fulleropyrrolidine derivatives provides valuable insights into their potential. These studies indicate that functionalization of the pyrrolidine (B122466) ring on the fullerene cage plays a crucial role in determining the photovoltaic performance of the resulting device.
Performance Benchmark of Fulleropyrrolidine Derivatives and Alternatives
The following table summarizes the performance of various fulleropyrrolidine derivatives in comparison to the standard fullerene ETL,[1][1]-Phenyl-C61-butyric acid methyl ester (PCBM), and other emerging alternatives in inverted perovskite solar cells (PSCs).
| Electron Transport Layer (ETL) Material | Device Architecture | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| Fulleropyrrolidine Derivatives | |||||
| N-butyl-pyridine-functionalized fulleropyrrolidine (C60-BPy) | Inverted PSC | 16.83 | Not Reported | Not Reported | Not Reported |
| 2,5-(dimethyl ester) C60 fulleropyrrolidine (DMEC60) | Inverted PSC | 15.2 | Not Reported | Not Reported | Not Reported |
| 2,5-(dimethyl ester) C70 fulleropyrrolidine (DMEC70) | Inverted PSC | 16.4 | Not Reported | Not Reported | Not Reported |
| N-phenyl-fulleropyrrolidine derivative (FP6) in TiO2 | Perovskite Solar Cell | 14.82 | Not Reported | Not Reported | Not Reported |
| N-phenyl-fulleropyrrolidine derivative (FP7) in TiO2 | Perovskite Solar Cell | 12.29 | Not Reported | Not Reported | Not Reported |
| Standard Fullerene ETL | |||||
| [1][1]-Phenyl-C61-butyric acid methyl ester (PCBM) | Inverted PSC | 15.87 | Not Reported | Not Reported | Not Reported |
| Non-Fullerene Alternatives | |||||
| ITCPTC-Th | Inverted PSC | 17.11 | Not Reported | Not Reported | Not Reported |
| ITCPTC-Se | Inverted PSC | 16.12 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following sections detail the typical experimental procedures for the fabrication and characterization of inverted perovskite solar cells incorporating fullerene-based electron transport layers.
Device Fabrication
A standard procedure for fabricating an inverted perovskite solar cell with a fullerene-based ETL is as follows:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Nickel(II) oxide (NiOx), is spin-coated onto the cleaned ITO substrate. The substrate is then annealed at a specific temperature (e.g., 300-500°C) to form a uniform HTL film.
-
Perovskite Active Layer Deposition: The perovskite precursor solution (e.g., a mixture of methylammonium (B1206745) iodide and lead iodide in a solvent like DMF and DMSO) is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene (B131634), is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at around 100°C to form a crystalline perovskite film.
-
Electron Transport Layer (ETL) Deposition: A solution of the fullerene derivative (e.g., this compound derivative or PCBM) in a solvent like chlorobenzene or o-dichlorobenzene is spin-coated onto the perovskite layer. The film is then typically annealed at a low temperature (e.g., 80-100°C).
-
Cathode Deposition: Finally, a metal cathode, such as silver (Ag) or aluminum (Al), is deposited on top of the ETL by thermal evaporation under high vacuum.
Characterization
The performance of the fabricated solar cells is evaluated under standard test conditions (STC): AM1.5G solar spectrum, 100 mW/cm² light intensity, and 25°C. The key performance parameters are extracted from the current density-voltage (J-V) curve measured with a solar simulator.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device in converting sunlight into electrical power.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce when no current is flowing.
-
Short-Circuit Current Density (Jsc): The maximum current density the solar cell can produce when the voltage across it is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating how close the solar cell is to an ideal diode.
Device Architecture and Charge Transport Pathway
The typical architecture of an inverted perovskite solar cell utilizing a fullerene derivative as the electron transport layer is illustrated below. This "p-i-n" structure facilitates the efficient extraction and transport of charge carriers generated in the perovskite absorber layer.
Figure 1. Inverted perovskite solar cell architecture and charge transport pathway.
Synthesis of this compound
This compound and its derivatives are typically synthesized via the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to a C60 fullerene. The azomethine ylide is generated in situ from the condensation of an α-amino acid (in this case, sarcosine (B1681465) or N-methylglycine) and an aldehyde.
The general workflow for the synthesis is as follows:
Figure 2. Synthesis of this compound derivatives via the Prato reaction.
References
A Comparative Analysis of Fulleropyrrolidine Derivatives in Photovoltaic Applications
A comprehensive guide for researchers and scientists on the performance of fulleropyrrolidine derivatives in organic and perovskite solar cells, complete with experimental data and detailed protocols.
Fulleropyrrolidine derivatives have emerged as promising alternatives to the archetypal fullerene acceptor,[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), in the field of photovoltaics. Their facile synthesis via the Prato reaction allows for versatile functionalization of the fullerene cage, enabling the tuning of their electronic and physical properties. This guide provides a comparative overview of various fulleropyrrolidine derivatives, summarizing their performance in both organic and perovskite solar cells based on published experimental data. Detailed experimental protocols for material synthesis and device fabrication are also provided to facilitate further research and development in this area.
Performance of Fulleropyrrolidine Derivatives in Photovoltaics
The efficiency of fulleropyrrolidine derivatives as electron acceptors or electron transport layers is critically influenced by the nature of the substituents on the pyrrolidine (B122466) ring. These modifications can impact the material's LUMO energy level, solubility, and morphology of the active layer in solar cells. The following tables summarize the photovoltaic performance of various fulleropyrrolidine derivatives in combination with different donor materials.
Organic Photovoltaics: P3HT Donor
Poly(3-hexylthiophene) (P3HT) is a widely used donor polymer in organic solar cells. The table below compares the performance of different fulleropyrrolidine derivatives when blended with P3HT.
| Fulleropyrrolidine Derivative | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Reference |
| N-methoxyethoxyethyl-2-(2-methoxyphenyl)fulleropyrrolidine | - | - | - | 3.44 | [2] |
| Alkoxy substituted N-phenyl-[3]fulleropyrrolidine (FP2) | - | - | - | 3.27 | [4] |
| Alkoxy substituted N-phenyl-[3]fulleropyrrolidine (FP3) | - | - | - | 3.30 | [4] |
| N-phenyl-[3]fulleropyrrolidine (FP6) | - | - | - | 2.67 | [4] |
| N-phenyl-[3]fulleropyrrolidine (FP9) | - | - | - | 2.69 | [4] |
| PC61BM (Reference) | - | - | - | ~2.30-3.32 | [5][6] |
Note: "-" indicates data not available in the provided search results.
Organic Photovoltaics: PTB7 Donor
PTB7 is a low-bandgap polymer that has shown high efficiencies in organic solar cells. The performance of fulleropyrrolidine derivatives with PTB7 is outlined below.
| Fulleropyrrolidine Derivative | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Reference |
| N-phenyl-[3]fulleropyrrolidine (generic) | - | - | - | up to 7.3 | [7] |
| N-phenyl-[3]fulleropyrrolidine (FP6) | - | - | - | 5.63 | [4] |
| PC61BM (Reference) | - | - | - | - |
Note: "-" indicates data not available in the provided search results.
Perovskite Photovoltaics
Fulleropyrrolidine derivatives have also been successfully employed as electron transport layers (ETLs) in inverted planar perovskite solar cells.
| Fulleropyrrolidine Derivative | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Reference |
| 2,5-(dimethyl ester) C60 fulleropyrrolidine (DMEC60) | - | - | - | 15.2 | [8][9] |
| 2,5-(dimethyl ester) C70 fulleropyrrolidine (DMEC70) | - | - | - | 16.4 | [8][9] |
| N-phenyl-[3]fulleropyrrolidine (FP6)/TiO2 | - | - | - | 14.82 | [4] |
| N-phenyl-[3]fulleropyrrolidine (FP7)/TiO2 | - | - | - | 12.29 | [4] |
| PC61BM (Reference) | - | - | - | - | [8][9] |
Note: "-" indicates data not available in the provided search results.
Experimental Protocols
Synthesis of Fulleropyrrolidine Derivatives via Prato Reaction
The synthesis of fulleropyrrolidine derivatives is typically achieved through a 1,3-dipolar cycloaddition of an azomethine ylide to C60 or C70, a reaction famously known as the Prato reaction.[10][11] The azomethine ylide is generated in situ from the condensation of an α-amino acid and an aldehyde or ketone.
General Procedure:
-
Fullerene (C60 or C70), an appropriate α-amino acid (e.g., sarcosine (B1681465) for N-methyl derivatives), and an aldehyde are dissolved in a high-boiling point solvent such as toluene (B28343) or o-dichlorobenzene.[10]
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., toluene/hexane) to yield the desired fulleropyrrolidine derivative.[12]
Fabrication of P3HT-based Bulk Heterojunction Solar Cells
The following protocol outlines a typical procedure for the fabrication of a conventional architecture organic solar cell.
Device Structure: ITO / PEDOT:PSS / P3HT:Fulleropyrrolidine / Ca / Al
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[13] The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes.[14]
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed at 120-150 °C.[13][14]
-
Active Layer Deposition: A solution of P3HT and the fulleropyrrolidine derivative (typically in a 1:0.8 to 1:1 weight ratio) in a solvent like chlorobenzene (B131634) or o-dichlorobenzene is spin-coated on top of the HTL in a nitrogen-filled glovebox.[15]
-
Post-Deposition Annealing: The active layer is then thermally annealed at a specific temperature (e.g., 110-150 °C) to optimize the morphology for improved device performance.[14]
-
Cathode Deposition: Finally, a bilayer cathode of Calcium (Ca) and Aluminum (Al) is thermally evaporated onto the active layer under high vacuum.[15]
Fabrication of Inverted Planar Perovskite Solar Cells
This section describes a general method for fabricating inverted planar perovskite solar cells using a fulleropyrrolidine derivative as the electron transport layer.
Device Structure: ITO / PEDOT:PSS / Perovskite (e.g., CH3NH3PbI3) / Fulleropyrrolidine / BCP / Ag
-
Substrate and HTL Preparation: Similar to the organic solar cell fabrication, ITO substrates are cleaned, and a PEDOT:PSS layer is deposited.
-
Perovskite Layer Deposition: A perovskite precursor solution (e.g., a 1 M solution of PbI2 in DMF) is spin-coated onto the HTL.[8] The substrate is then exposed to a vapor of methylammonium (B1206745) iodide (CH3NH3I) in a process known as vapor-assisted gas-solid crystallization to form the perovskite film.[8]
-
Electron Transport Layer (ETL) Deposition: A solution of the fulleropyrrolidine derivative (e.g., 2 wt% in chlorobenzene) is spin-coated onto the perovskite layer.[8]
-
Buffer Layer Deposition: A thin layer of bathocuproine (BCP) is often deposited on top of the ETL to act as a hole-blocking layer and improve the contact with the metal electrode.
-
Anode Deposition: A silver (Ag) electrode is thermally evaporated under vacuum to complete the device.
Workflow and Characterization
The overall process from material synthesis to device characterization is a multi-step workflow. This involves the chemical synthesis and purification of the fulleropyrrolidine derivatives, followed by the fabrication of the photovoltaic device, and finally, the measurement of its performance.
Workflow from synthesis to characterization.
This guide highlights the potential of fulleropyrrolidine derivatives as versatile components in next-generation photovoltaic technologies. The ability to systematically modify their structure provides a powerful tool for optimizing the performance of both organic and perovskite solar cells. The provided data and protocols serve as a valuable resource for researchers aiming to explore and advance this promising class of materials.
References
- 1. Interfacial Reaction of Fulleropyrrolidines Affecting Organic Photovoltaic Performance. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. N-phenyl[60]fulleropyrrolidines: alternative acceptor materials to PC61BM for high performance organic photovoltaic cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. utep.edu [utep.edu]
- 8. Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prato reaction - Wikipedia [en.wikipedia.org]
- 10. Prato Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Electron Acceptor Mobility: N-Methylfulleropyrrolidine Derivatives vs. Fullerene and Non-Fullerene Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate electron acceptor is paramount in the design and optimization of organic electronic devices. Electron mobility, a key performance metric, dictates the efficiency of charge transport and ultimately influences device performance. This guide provides a comparative assessment of the electron mobility of N-Methylfulleropyrrolidine-based materials against the widely used fullerene acceptor, PCBM, and the non-fullerene acceptor, ITIC.
Comparative Electron Mobility
The following table summarizes the electron mobility of a functionalized fulleropyrrolidine derivative,[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), and 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (ITIC). It is crucial to note that the value for the fulleropyrrolidine-based material is derived from theoretical calculations, whereas the values for PCBM and ITIC are based on experimental measurements.
| Electron Acceptor | Electron Mobility (cm²/Vs) | Measurement/Calculation Method |
| Functionalized Fulleropyrrolidine Derivative | 0.744 – 1.598 | Density Functional Theory (DFT) Calculations [2] |
| PC₆₁BM | 10⁻³ - 10⁻⁵ | Experimental (e.g., SCLC, FET, TOF) |
| ITIC | ~10⁻⁴ | Experimental (e.g., SCLC, FET) |
Disclaimer: The electron mobility for the functionalized fulleropyrrolidine derivative is a theoretical value obtained through DFT calculations and awaits experimental verification for a direct, like-for-like comparison with the experimental values of PCBM and ITIC.
Discussion
Theoretical studies suggest that functionalized fulleropyrrolidine-based materials possess exceptionally high electron mobility, potentially orders of magnitude greater than both the fullerene benchmark, PCBM, and the popular non-fullerene acceptor, ITIC.[2] This high theoretical mobility is attributed to the electronic properties of the functionalized fullerene cage.
PCBM, a derivative of fullerene C60, has long been a standard electron acceptor in organic photovoltaics due to its good electron mobility and processability. Its mobility values typically fall within the range of 10⁻³ to 10⁻⁵ cm²/Vs, depending on the measurement technique and film morphology.
ITIC is a prominent example of a non-fullerene acceptor, which has gained significant attention for its tunable optical and electronic properties. While its electron mobility is generally lower than that of PCBM, at around 10⁻⁴ cm²/Vs, it offers other advantages such as strong light absorption in the visible and near-infrared regions.
The theoretically predicted high electron mobility of fulleropyrrolidine derivatives, if experimentally validated, would position them as highly promising candidates for next-generation organic electronic devices, potentially leading to significant improvements in device efficiency.
Experimental Protocols for Electron Mobility Measurement
The determination of electron mobility in organic semiconductors is typically performed using one of several established experimental techniques. The most common methods are Space-Charge Limited Current (SCLC), Field-Effect Transistor (FET), and Time-of-Flight (TOF).
Space-Charge Limited Current (SCLC) Method
The SCLC method is a widely used technique to determine the bulk charge carrier mobility in a material.
Methodology:
-
Device Fabrication: A single-carrier device (electron-only or hole-only) is fabricated by sandwiching the active material between two electrodes with appropriate work functions to ensure ohmic contact for the desired charge carrier and block the injection of the opposite carrier. For an electron-only device, a low work function cathode (e.g., Ca, Al) and a high work function anode with an electron transport layer are typically used.
-
Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V) across the device.
-
Data Analysis: In the SCLC regime, the current density is governed by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³) , where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the electron mobility, and L is the thickness of the active layer.
-
Mobility Extraction: By plotting J vs. V² on a log-log scale, a linear region with a slope of approximately 2 should be observed. The electron mobility can then be extracted from the slope of this linear region.
Field-Effect Transistor (FET) Method
The FET method measures the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.
Methodology:
-
Device Fabrication: A thin-film transistor is fabricated, typically in a bottom-gate, bottom-contact or top-contact configuration. This consists of a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor active layer.
-
Transfer and Output Characteristics Measurement: The drain current (I_d) is measured as a function of the gate voltage (V_g) at a constant source-drain voltage (V_d) (transfer characteristics). The output characteristics (I_d vs. V_d) are also measured at various gate voltages.
-
Data Analysis: The mobility is typically extracted from the saturation regime of the transfer characteristics using the following equation: I_d = (W/2L) * µ * C_i * (V_g - V_th)² , where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the dielectric layer, and V_th is the threshold voltage.
-
Mobility Extraction: By plotting the square root of I_d versus V_g, a linear region is obtained, and the mobility can be calculated from the slope of this line.
Time-of-Flight (TOF) Method
The TOF method directly measures the time it takes for a packet of charge carriers to drift across a known thickness of the material under an applied electric field.
Methodology:
-
Sample Preparation: A thick film (typically several micrometers) of the material is sandwiched between two electrodes, one of which is semi-transparent.
-
Photogeneration of Carriers: A short laser pulse is directed through the semi-transparent electrode to generate a sheet of electron-hole pairs near this electrode.
-
Charge Drift and Detection: An external voltage is applied across the sample, causing one type of charge carrier to drift towards the opposite electrode. The transient photocurrent generated by this moving charge packet is measured as a function of time using an oscilloscope.
-
Transit Time Determination: The transit time (t_T) is the time it takes for the charge packet to reach the collecting electrode, which is typically identified as a "knee" or change in slope in the transient photocurrent signal.
-
Mobility Calculation: The drift mobility is then calculated using the formula: µ = L² / (V * t_T), where L is the sample thickness and V is the applied voltage.
Generalized Workflow for Electron Mobility Assessment
The following diagram illustrates a generalized workflow for assessing the electron mobility of a new electron acceptor material.
Figure 1. A generalized experimental workflow for determining the electron mobility of a novel organic semiconductor material.
References
Comparative Stability of N-phenylfulleropyrrolidines and N-alkylfulleropyrrolidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative stability of fullerene derivatives is paramount for their application in materials science and medicinal chemistry. This guide provides a comparative analysis of the stability of two key classes of fullerene adducts: N-phenylfulleropyrrolidines and N-alkylfulleropyrrolidines, with a focus on their electrochemical, thermal, and photochemical properties.
While the existing body of research provides significant insights into the electrochemical behavior of these compounds, direct comparative studies on their thermal and photochemical stability are limited. This guide synthesizes the available experimental data to offer a clear comparison and highlights areas where further investigation is needed.
Electrochemical Stability: A Comparative Overview
The electrochemical stability of fulleropyrrolidines is crucial for their application in electronic devices such as organic solar cells. Cyclic voltammetry (CV) is the primary technique used to assess the redox properties of these molecules, providing information on their electron-accepting and -donating capabilities and their stability under electrochemical stress.
A comprehensive study by Jovanović et al. on a series of disubstituted fulleropyrrolidines provides valuable comparative data on the electrochemical properties of N-phenyl and N-alkyl analogues.[1][2] The research indicates that both N-phenyl and N-alkyl fulleropyrrolidines exhibit similar reduction potentials, suggesting that the nature of the N-substituent (aromatic vs. aliphatic) has a limited influence on the electron-accepting ability of the fullerene core.[1][2]
| Compound Class | Representative Compound | First Half-Wave Potential (E1/2) vs. Fc/Fc+ (V) | Second Half-Wave Potential (E1/2) vs. Fc/Fc+ (V) | Third Half-Wave Potential (E1/2) vs. Fc/Fc+ (V) | Data Source |
| N-phenylfulleropyrrolidines | N-phenyl-2-phenyl-3,4-fulleropyrrolidine | -1.05 | -1.43 | -1.93 | |
| N-alkylfulleropyrrolidines | N-methyl-2-phenyl-3,4-fulleropyrrolidine | -1.06 | -1.45 | -1.95 |
Table 1: Comparison of Reduction Potentials for N-phenyl and N-alkyl Fulleropyrrolidines. The data, extracted from the supplementary information of Jovanović et al. (2021), shows marginal differences in the reduction potentials between the N-phenyl and N-methyl analogues, indicating similar electrochemical stability of the fullerene cage.
Thermal and Photochemical Stability: An Area for Further Research
Thermal Stability: The primary thermal degradation pathway for fulleropyrrolidines is often a retro-cycloaddition reaction, leading to the cleavage of the pyrrolidine (B122466) ring from the fullerene cage. The stability towards this process is known to be influenced by factors such as the substitution pattern on the pyrrolidine ring and the presence of protonating agents. However, specific onset decomposition temperatures and degradation profiles from TGA that directly compare N-phenyl and N-alkyl derivatives under the same experimental conditions have not been extensively reported.
Photochemical Stability: The photochemical stability of fullerene derivatives is critical for applications in photovoltaics and photodynamic therapy. Functionalization of the C60 cage can, in some cases, lower its photolytic stability. Studies on pyrrolidine-functionalized endohedral fullerenes (N@C60) have shown that the attachment of a pyrrolidine group can significantly lower the photolytic stability.[3] However, a direct comparison of the photodegradation quantum yields for N-phenyl versus N-alkyl fulleropyrrolidines under standardized irradiation conditions is not currently available in the literature.
Given the lack of direct comparative data, researchers are encouraged to perform side-by-side stability studies to fully elucidate the structure-property relationships governing the thermal and photochemical robustness of these important fullerene derivatives.
Experimental Protocols
For researchers planning to conduct comparative stability studies, the following experimental protocols provide a standardized approach for assessing the electrochemical, thermal, and photochemical stability of N-phenyl and N-alkyl fulleropyrrolidines.
Cyclic Voltammetry (CV) for Electrochemical Stability
This protocol is adapted from the methodology described by Jovanović et al.[1][2]
Objective: To determine and compare the reduction potentials of N-phenyl and N-alkyl fulleropyrrolidines.
Materials:
-
N-phenylfulleropyrrolidine and N-alkylfulleropyrrolidine samples
-
Anhydrous solvent (e.g., o-dichlorobenzene/N,N-dimethylformamide 2:1 v/v)
-
Supporting electrolyte (e.g., 0.1 M tetra-n-butylammonium perchlorate (B79767) - TBAP)
-
Three-electrode electrochemical cell:
-
Working electrode: Glassy carbon electrode (GCE)
-
Reference electrode: Ag/Ag+
-
Counter electrode: Platinum wire
-
-
Potentiostat
-
Inert gas (Argon) for deoxygenation
Procedure:
-
Prepare 1 mM solutions of the fulleropyrrolidine samples in the chosen solvent system containing the supporting electrolyte.
-
Assemble the three-electrode cell.
-
Deoxygenate the solutions by bubbling with argon for at least 15 minutes prior to the measurement. Maintain an argon atmosphere over the solution during the experiment.
-
Perform cyclic voltammetry scans at a scan rate of 50 mV/s. The potential window should be set to encompass the reduction events of the fullerene core (typically from 0 V to -2.5 V vs. Ag/Ag+).
-
Record the cyclic voltammograms.
-
At the end of each experiment, add ferrocene (B1249389) as an internal standard and record its voltammogram.
-
Reference all measured potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Thermogravimetric Analysis (TGA) for Thermal Stability
This is a general protocol for the TGA of fullerene derivatives.
Objective: To determine the onset decomposition temperature and degradation profile of N-phenyl and N-alkyl fulleropyrrolidines.
Materials:
-
N-phenylfulleropyrrolidine and N-alkylfulleropyrrolidine samples (2-5 mg)
-
Thermogravimetric analyzer (TGA)
-
Inert gas (Nitrogen)
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a precisely weighed sample (2-5 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.
References
Validating the LUMO Energy Level of N-Methylfulleropyrrolidine: A Comparative Guide for Researchers
For researchers and professionals in the fields of organic electronics and drug development, precise knowledge of molecular electronic properties is paramount. The Lowest Unoccupied Molecular Orbital (LUMO) energy level is a critical parameter, particularly in the design and optimization of organic photovoltaic (OPV) devices, where it governs the open-circuit voltage and charge transfer dynamics. This guide provides a comprehensive comparison of the LUMO energy level of N-Methylfulleropyrrolidine, a key electron acceptor material, with common alternatives such as PCBM and ITIC. The data presented is supported by experimental details to ensure reproducibility and aid in material selection.
Comparative Analysis of LUMO Energy Levels
The LUMO energy levels of this compound and two widely used alternative electron acceptors, Phenyl-C61-butyric acid methyl ester (PCBM) and 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (ITIC), have been experimentally determined and are presented in Table 1 for a clear comparative analysis.
| Compound | LUMO Energy Level (eV) | Experimental Method |
| This compound | -3.86 | Cyclic Voltammetry[1] |
| PCBM | -3.7 to -4.2 | Cyclic Voltammetry |
| ITIC | ~ -4.0 | Cyclic Voltammetry |
| Table 1: Comparison of Experimentally Determined LUMO Energy Levels. |
This compound exhibits a LUMO energy level of approximately -3.86 eV, as determined by cyclic voltammetry[1]. This value is comparable to that of PCBM, which is reported to have a LUMO level in the range of -3.7 to -4.2 eV. The non-fullerene acceptor ITIC possesses a LUMO energy level of around -4.0 eV. The choice of electron acceptor is critical in OPV device engineering, as the difference between the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's LUMO dictates the theoretical maximum open-circuit voltage.
Experimental Determination of LUMO Energy Levels
The most common and reliable method for experimentally determining the LUMO energy level of a molecule is through cyclic voltammetry (CV). This electrochemical technique measures the reduction potential of the compound, which is then used to calculate the LUMO energy.
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the first reduction potential of the target compound to calculate its LUMO energy level.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical Cell
-
Potentiostat
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Supporting Electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6)
-
Target compound (e.g., this compound)
-
Internal standard (e.g., Ferrocene)
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen anhydrous solvent to a concentration of 0.1 M. The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Preparation of the Analyte Solution: Dissolve a small amount of the target compound in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution. Ensure the electrodes are properly positioned and not in contact with each other.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently negative to observe the first reduction peak of the compound, and then reverse the scan back to the initial potential.
-
Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
-
Internal Standard Calibration: Add a small amount of ferrocene (B1249389) to the analyte solution and record a new cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable and well-defined reference potential.
-
Data Analysis and LUMO Calculation:
-
Determine the onset potential of the first reduction peak (E_red_onset) from the cyclic voltammogram of the target compound.
-
Determine the half-wave potential of the ferrocene redox couple (E_1/2(Fc/Fc+)).
-
The LUMO energy level can be calculated using the following empirical formula: LUMO (eV) = -e [E_red_onset (V vs Fc/Fc+) + E_1/2(Fc/Fc+ vs vacuum)] Where:
-
e is the elementary charge.
-
E_red_onset (V vs Fc/Fc+) is the onset reduction potential of the compound measured relative to the ferrocene internal standard.
-
E_1/2(Fc/Fc+ vs vacuum) is the absolute energy level of the ferrocene standard, which is commonly taken as 4.8 eV below the vacuum level.
-
-
Workflow for LUMO Level Determination via Cyclic Voltammetry
Caption: Workflow for determining the LUMO energy level using cyclic voltammetry.
References
A Comparative Review of Synthesis Methods for Fulleropyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Fulleropyrrolidines, pyrrolidine-fused derivatives of fullerenes, have garnered significant attention in medicinal chemistry and materials science due to their unique biological activities and physicochemical properties. The synthetic route to these compounds is a critical factor in their accessibility and the diversity of structures that can be achieved. This guide provides a comparative overview of the most prominent methods for the synthesis of fulleropyrrolidines, with a focus on quantitative data, detailed experimental protocols, and a visual representation of a typical synthetic workflow.
At a Glance: Comparison of Fulleropyrrolidine Synthesis Methods
The following table summarizes the key quantitative parameters for the leading synthesis methods of fulleropyrrolidines, offering a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Key Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thermal Prato Reaction | C60, N-methylglycine (sarcosine), Paraformaldehyde | Toluene | Reflux (111) | 6 - 24 | 41 - 82 | [1][2] |
| Microwave-Assisted Prato Reaction | C60, Sarcosine, Paraformaldehyde | o-Dichlorobenzene | 180 | 0.5 - 1 | 50 - 70 | |
| Photochemical Synthesis | C60, Aminopolycarboxylic Esters (e.g., EDTA tetramethyl ester) | Toluene/Methanol | Room Temperature | 48 | ~40 | |
| Metal-Free Thermal Reaction | C60, Primary/Secondary Amines, Paraformaldehyde | o-Dichlorobenzene | 120 - 160 | 12 - 24 | 45 - 85 | [3] |
Visualizing the Synthesis: The Prato Reaction Workflow
The most widely employed method for fulleropyrrolidine synthesis is the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 fullerene cage. The following diagram illustrates the key steps in this process.
References
N-Methylfulleropyrrolidine in Tandem Solar Cells: A Comparative Performance Guide
In the rapidly advancing field of tandem solar cell technology, the selection of an appropriate electron transport layer (ETL) is critical for achieving high power conversion efficiencies (PCE) and operational stability. N-Methylfulleropyrrolidine (NMFP), a fullerene derivative, has emerged as a promising candidate for this crucial layer. This guide provides a comparative analysis of NMFP's performance metrics against other commonly used ETL materials in tandem solar cells, supported by available experimental data.
Performance Comparison of Electron Transport Layer Materials
The efficiency and performance of tandem solar cells are intrinsically linked to the properties of the ETL in the top sub-cell, which is typically a perovskite solar cell. The ETL facilitates the extraction and transport of electrons from the perovskite absorber layer to the cathode, minimizing charge recombination and enhancing the overall device performance. While direct comparative studies of NMFP in tandem solar cells are limited, its performance can be inferred from studies on similar fullerene derivatives and compared with other prevalent ETL materials.
Fullerene derivatives, including NMFP and the widely used PCBM ([1][1]-phenyl-C61-butyric acid methyl ester), are favored for their high electron mobility and good film-forming properties.[2] Research on other fulleropyrrolidine derivatives has shown their potential to surpass the performance of PCBM in perovskite solar cells.[1] For instance, 2,5-(dimethyl ester) C60 fulleropyrrolidine (DMEC60) and its C70 analogue (DMEC70) have demonstrated higher PCE and stability compared to their PCBM counterparts in inverted planar perovskite solar cells.[1]
Inorganic metal oxides such as tin oxide (SnO₂), titanium dioxide (TiO₂), and zinc oxide (ZnO) are also extensively used as ETLs due to their excellent electron mobility, suitable band alignment, and high transparency.[3] Comparative studies in single-junction perovskite solar cells have shown that SnO₂ can lead to higher PCEs than TiO₂ under certain conditions.[4] Simulation studies on all-perovskite tandem solar cells also suggest that TiO₂ and ZnO may offer superior performance compared to SnO₂ and other metal oxides due to more suitable band alignment and charge-extraction properties.[5]
Below is a summary of reported performance metrics for various ETL materials in perovskite-based solar cells, which form the top cell in many tandem configurations. It is important to note that these values are from different studies and device architectures, and therefore direct comparison should be approached with caution.
| ETL Material | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | PCE (%) | Solar Cell Type | Reference |
| Fulleropyrrolidine-based | ||||||
| DMEC₆₀ | - | - | - | 15.2 | Inverted Perovskite Solar Cell | [1] |
| DMEC₇₀ | - | - | - | 16.4 | Inverted Perovskite Solar Cell | [1] |
| Fullerene-based | ||||||
| PC₆₁BM | - | - | - | <15.2 | Inverted Perovskite Solar Cell | [1] |
| Metal Oxide-based | ||||||
| SnO₂ | 1.081 | 22.46 | 66 | >16 | Perovskite Solar Cell | [6] |
| SnO₂ (simulation) | - | - | - | 17.53 | Perovskite Solar Cell | [7] |
| TiO₂ (simulation) | - | - | - | 24.08 | Perovskite Solar Cell | [8] |
| ZnO (simulation) | - | - | - | 24.29 | Perovskite Solar Cell | [8] |
| TiO₂ (tandem simulation) | - | - | - | 23.18 | All-Perovskite Tandem | [5] |
| ZnO (tandem simulation) | - | - | - | 23.11 | All-Perovskite Tandem | [5] |
| SnO₂ (tandem simulation) | - | - | - | - | All-Perovskite Tandem | [5] |
Experimental Protocols
The fabrication and characterization of tandem solar cells involve a multi-step process. The following is a generalized experimental protocol for a perovskite/silicon tandem solar cell, which can be adapted for different ETL materials.
Tandem Solar Cell Fabrication Workflow
Caption: A generalized workflow for the fabrication of a monolithic perovskite/silicon tandem solar cell.
Detailed Methodologies:
-
Silicon Bottom Cell Preparation:
-
A textured n-type silicon wafer is subjected to a standard RCA cleaning procedure.
-
Intrinsic and doped hydrogenated amorphous silicon (a-Si:H) layers are deposited for passivation and to form the p-n junction.
-
A transparent conductive oxide (TCO), typically indium tin oxide (ITO), is sputtered on the rear side.
-
-
Interconnection Layer:
-
An ITO layer is deposited on the front side of the silicon cell to serve as a recombination junction and an optical spacer.
-
-
Perovskite Top Cell Fabrication:
-
A hole transport layer (HTL), such as PTAA, is spin-coated on the ITO.
-
The perovskite precursor solution is spin-coated in a nitrogen-filled glovebox, followed by thermal annealing.
-
The ETL solution (e.g., NMFP in a suitable solvent) is then deposited, often via spin-coating, followed by annealing. For metal oxide ETLs like SnO₂, a sol-gel or nanoparticle solution is typically used.
-
A transparent top electrode, such as ITO, is deposited by sputtering.
-
-
Device Finalization:
-
Metal contact grids (e.g., Ti/Pd/Ag) are evaporated onto the front and rear TCOs.
-
The device is encapsulated to protect it from environmental degradation.
-
Characterization Protocol
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM1.5G illumination (100 mW/cm²) using a solar simulator. Key parameters such as open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE) are extracted. For tandem cells, spectral mismatch correction is crucial for accurate measurements.
-
External Quantum Efficiency (EQE): EQE is measured to determine the cell's efficiency at converting photons of different wavelengths into electrons. This is particularly important for tandem cells to ensure current matching between the top and bottom sub-cells.
-
Stability Testing: Devices are subjected to continuous illumination and/or stored in controlled environments (e.g., specific humidity and temperature) to evaluate their operational and long-term stability.
Signaling Pathways and Logical Relationships
The choice of ETL material influences several key device parameters, which in turn determine the overall performance of the tandem solar cell.
Caption: Logical relationship showing how the choice of ETL material impacts key device properties and performance metrics.
References
- 1. Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. issp.ac.ru [issp.ac.ru]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of SnO2 nanofibers and nanobelts electron transporting layer for efficient perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ieeexplore.ieee.org [ieeexplore.ieee.org]
Safety Operating Guide
Proper Disposal of N-Methylfulleropyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemicals like N-Methylfulleropyrrolidine is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, prioritizing safety and environmental responsibility.
Key Safety and Hazard Information
A thorough understanding of the material's properties is the foundation of safe handling and disposal. The following table summarizes key data for this compound relevant to its disposal.
| Property | Value/Classification | Significance for Disposal |
| Form | Solid | Solid waste procedures apply. |
| Storage Class | 11 - Combustible Solids | Indicates flammability risk; store away from ignition sources. |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Strict prohibition on drain disposal; high potential for environmental harm. |
| CAS Number | 151872-44-5 | Unique identifier for waste manifest and tracking. |
Experimental Protocols for Waste Disposal
The proper disposal of this compound waste is a multi-step process that begins with segregation at the point of generation and ends with collection by a licensed waste management service.
Waste Segregation and Collection
-
Hazard Assessment : Due to its high water hazard classification, all this compound waste must be treated as hazardous waste.[1]
-
Solid Waste :
-
Place pure this compound, contaminated consumables (e.g., weigh boats, pipette tips), and personal protective equipment (PPE) into a dedicated, sealed container.[2][3]
-
This primary container should be clearly labeled "Hazardous Waste: this compound, Solid".
-
For added safety, this container should be double-bagged before being placed in a designated satellite accumulation area.[1][2]
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container.[2]
-
Label the container "Hazardous Waste: this compound, Liquid" and list all solvent components.
-
Store liquid waste containers in secondary containment to prevent spills.
-
-
Sharps Waste :
-
Needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container.[1]
-
The container should be labeled as "Sharps Waste: this compound".
-
Equipment Decontamination
All equipment used in the handling of this compound must be thoroughly decontaminated before reuse or disposal.[1][4] A recommended procedure involves a triple rinse with a suitable solvent, with all rinsate collected as hazardous liquid waste.
Disposal Procedures Summary
The following table provides a quick reference for the disposal of different types of this compound waste.
| Waste Type | Disposal Container | Labeling | Final Disposal Route |
| Solid Waste (powder, contaminated gloves, wipes, etc.) | Sealed, double-bagged container[1][2] | "Hazardous Waste: this compound, Solid" | Collection by a licensed professional waste disposal service.[5] |
| Liquid Waste (solutions containing the compound) | Sealed, shatter-resistant container with secondary containment[2] | "Hazardous Waste: this compound, Liquid" (list all components) | Collection by a licensed professional waste disposal service.[5] |
| Contaminated Sharps | Designated sharps container[1] | "Sharps Waste: this compound" | Collection by a licensed professional waste disposal service.[5] |
| Empty Containers | Triple-rinsed with a suitable solvent; rinsate collected as liquid waste. | Deface original label; dispose of according to institutional guidelines for decontaminated containers. | Institutional recycling or solid waste stream, pending decontamination verification. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local environmental regulations.
References
Safeguarding Your Research: Personal Protective Equipment for Handling N-Methylfulleropyrrolidine
Essential guidance for the safe handling and disposal of N-Methylfulleropyrrolidine in a laboratory setting.
Researchers and drug development professionals require clear, actionable safety protocols to minimize risks associated with handling specialized chemical compounds. This guide provides essential information on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a secure research environment.
Recommended Personal Protective Equipment
A multi-layered approach to personal protection is necessary to mitigate exposure risks. This includes protection for the hands, body, eyes, and respiratory system.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Body Protection | Flame-retardant and antistatic protective clothing over a standard lab coat. | Protects against splashes and potential ignition sources. Fullerene derivatives can have fire-retardant properties, but the solvent used may be flammable[3]. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential for minimizing inhalation of airborne particles, especially when handling the powder form or creating solutions. |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety from the moment the compound is handled until the work area is clean.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Assemble all necessary equipment and reagents.
-
Don appropriate PPE as outlined in the table above.
2. Handling and Experimentation:
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use caution to avoid generating dust when handling the solid form.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of PPE in designated hazardous waste containers.
-
Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan for this compound Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a nanomaterial-containing waste, it should not be disposed of in regular trash or poured down the drain[4].
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any needles, scalpels, or other sharps that come into contact with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
All waste containers must be clearly labeled with the contents, including "this compound" and any solvents used. Follow your institution's specific guidelines for the collection and disposal of hazardous chemical and nanomaterial waste. Contact your institution's environmental health and safety department for specific disposal procedures[5].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
